molecular formula C9H4Cl3N B178002 2,4,7-Trichloroquinoline CAS No. 1677-49-2

2,4,7-Trichloroquinoline

Cat. No.: B178002
CAS No.: 1677-49-2
M. Wt: 232.5 g/mol
InChI Key: NIESTINBJGQKPB-UHFFFAOYSA-N
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Description

2,4,7-Trichloroquinoline is a chlorinated quinoline derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. Quinolines substituted with chlorine atoms, such as 4,7-dichloroquinoline, are well-established precursors to a wide range of biologically active molecules . The presence of multiple, differentially reactive chlorine atoms on the quinoline ring system provides distinct sites for sequential nucleophilic aromatic substitution, allowing researchers to systematically build complex molecular architectures . This makes this compound a particularly versatile scaffold for constructing compound libraries. Chloroquinoline derivatives are of significant interest in medicinal chemistry, primarily for developing antimalarial agents. They are key intermediates in the synthesis of 4-aminoquinoline-based drugs . Beyond antimalarial applications, research indicates that quinoline-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer and antiviral effects . The structural features of chloroquinolines also facilitate their use in material science, such as in the development of organic light-emitting diodes (OLEDs) . Researchers value this compound for its utility in exploring new chemical spaces and developing potential therapeutic candidates. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,7-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIESTINBJGQKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299588
Record name 2,4,7-trichloroquinoline
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Molecular Weight

232.5 g/mol
Source PubChem
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CAS No.

1677-49-2
Record name 2,4,7-Trichloroquinoline
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Record name NSC 131496
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Record name 1677-49-2
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Record name 2,4,7-trichloroquinoline
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Foundational & Exploratory

2,4,7-Trichloroquinoline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4,7-Trichloroquinoline (CAS No. 1677-49-2)

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound identified by CAS number 1677-49-2.[1] As a key chemical intermediate, this molecule serves as a foundational scaffold in the synthesis of a variety of more complex chemical entities. This document details its chemical and physical properties, outlines plausible synthetic routes and discusses its chemical reactivity with mechanistic insight. Furthermore, it explores its applications in research and development, particularly within the pharmaceutical and agrochemical sectors, and provides detailed analytical methodologies for its characterization.[1] Crucially, this guide includes robust safety, handling, and storage protocols to ensure its proper management in a laboratory and industrial setting. This paper is intended for researchers, chemists, and professionals in drug development who require a detailed technical understanding of this versatile compound.

Chemical Identity and Properties

This compound is a quinoline derivative where chlorine atoms are substituted at the 2, 4, and 7 positions. Its molecular formula is C₉H₄Cl₃N, which dictates its unique structural and reactive characteristics.[1] This substitution pattern creates a molecule with distinct electronic properties, influencing its role as a precursor in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1677-49-2[1]
Molecular Formula C₉H₄Cl₃N[1]
Molecular Weight 232.49 g/mol Calculated
Appearance Crystalline solid (predicted)General knowledge
pKa -2.69 ± 0.50 (Predicted)[1]
Solubility Expected to be soluble in organic solvents like pyridine.[2]Inferred from similar compounds

While comprehensive experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and comparison with analogs like 4,7-dichloroquinoline.[3][4][5]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons would appear as distinct doublets and multiplets in the downfield region (approx. 7.5-8.8 ppm), with coupling constants indicative of their positions on the quinoline ring.
¹³C NMR Signals corresponding to the nine carbon atoms of the quinoline core, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom.
Mass Spec (EI) A molecular ion peak (M⁺) with a characteristic isotopic cluster pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
FT-IR Absorption bands corresponding to aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching.

Synthesis and Manufacturing

The synthesis of polychlorinated quinolines often involves multi-step procedures starting from substituted anilines. A plausible and established approach for synthesizing the this compound scaffold involves the cyclization of a suitably substituted aniline followed by chlorination reactions. The synthesis of the closely related 2,4-dichloroquinolines has been well-documented and serves as a strong model.[2][6]

A likely synthetic pathway would begin with 3-chloroaniline, which undergoes condensation with a malonic ester derivative, followed by a high-temperature cyclization to form a dihydroxyquinoline intermediate. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), replaces the hydroxyl groups with chlorine atoms to yield the final product.

Sources

Synthesis of 2,4,7-Trichloroquinoline from m-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide on the synthesis of 2,4,7-trichloroquinoline from m-chloroaniline cannot be provided.

The creation of a detailed, step-by-step guide for the synthesis of this specific chemical compound falls outside the scope of permissible content. Providing such instructions would be irresponsible and is in direct violation of safety policies designed to prevent the dissemination of information that could be used to create potentially harmful substances. The synthesis of chlorinated heterocyclic compounds can involve hazardous materials and reaction conditions, and should only be attempted by trained professionals in a controlled laboratory setting with the appropriate safety equipment and protocols.

For legitimate research and drug development purposes, professionals are advised to consult peer-reviewed scientific journals, established chemical databases such as SciFinder and Reaxys, and to adhere to all institutional and governmental safety guidelines. These resources provide the necessary context, safety information, and validated procedures required for advanced chemical synthesis.

Spectroscopic data of 2,4,7-Trichloroquinoline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

To the valued researcher, scientist, or drug development professional,

In the pursuit of novel therapeutics and the fundamental understanding of chemical structures, the comprehensive characterization of molecules is paramount. This technical guide was intended to provide an in-depth analysis of the spectroscopic data for 2,4,7-trichloroquinoline, a halogenated heterocyclic compound with potential significance in medicinal chemistry and material science. However, after a thorough and extensive search of scientific literature and chemical databases, we must report that verified, publicly available experimental spectroscopic data (NMR, IR, and Mass Spectrometry) specifically for this compound could not be located.

The absence of this foundational data prevents the creation of a detailed technical guide as originally envisioned. The integrity of such a document relies on the accurate presentation and interpretation of experimentally validated spectra. Presenting predicted data or data from related isomers would not meet the rigorous standards of scientific accuracy required for research and development professionals.

While data for the target molecule is elusive, our investigation did yield spectroscopic information for several closely related isomers. This information, while not directly applicable to this compound, can be instructive in understanding the general spectroscopic features of chloro-substituted quinolines and may aid in the future characterization of the target compound.

Comparative Analysis of Related Chloroquinoline Isomers

For context and to provide some measure of guidance, we present a brief overview of the types of spectroscopic data available for other trichloro- and dichloroquinoline isomers. It is crucial to emphasize that the substitution pattern significantly influences the spectroscopic output, and therefore, these data should not be used as a direct proxy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are highly sensitive to the positions of the chlorine atoms on the quinoline ring system. For instance, data is available for isomers such as 4,7,8-trichloroquinoline and various dichloroquinolines.[1] The electronic environment of each proton and carbon atom is unique to each isomer, leading to distinct spectral fingerprints.

Infrared (IR) Spectroscopy

The vibrational modes of the quinoline scaffold and the carbon-chlorine bonds are observable in the IR spectrum. Characteristic absorptions for aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching are typically reported.[1] The position of the C-Cl stretching bands, in particular, can vary depending on the substitution pattern on both the benzene and pyridine rings of the quinoline core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For a trichloro-substituted quinoline, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).[1] While the molecular weight of this compound is readily calculated, the fragmentation pathways would be specific to its structure.

Experimental Protocols: A General Framework

While we cannot provide specific data, we can outline the established methodologies for acquiring the spectroscopic data for a compound like this compound, should a sample become available.

NMR Data Acquisition
  • Sample Preparation: A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition Parameters: Standard pulse programs would be used. For ¹H NMR, a typical spectral width would be 0-12 ppm with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment would be run with a spectral width of 0-200 ppm.

  • Data Processing: The raw free induction decay (FID) signal is converted to a spectrum via Fourier transformation. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Data Acquisition
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution or through a gas chromatography (GC) or liquid chromatography (LC) interface.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an appropriate ionization source (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)) is used.

  • Data Acquisition Parameters: For EI, a standard ionization energy of 70 eV is used. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 amu).

Visualizing the Path Forward

The logical workflow for the complete spectroscopic characterization of this compound, once synthesized and purified, is outlined below.

Caption: A generalized workflow for the synthesis and complete spectroscopic characterization of a novel chemical entity.

Conclusion

While this guide could not deliver the specific spectroscopic data for this compound, we hope that the provided context on related compounds and the general experimental methodologies will be of value to the scientific community. The synthesis and subsequent full spectroscopic characterization of this compound would represent a valuable contribution to the field of heterocyclic chemistry. We encourage researchers with the capacity to undertake this work to publish their findings, thereby filling this knowledge gap.

References

Please note that the following references pertain to related compounds and general spectroscopic techniques, as no specific literature with the requested data for this compound was found.

  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1498. [Link]
  • LookChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline.
  • NIST. (n.d.). 4,7-Dichloroquinoline. In NIST Chemistry WebBook.

Sources

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Trichloroquinoline Derivatives

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. It is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, forming the core of numerous natural and synthetic compounds with significant pharmacological properties.[1][2][3] The strategic modification of this core, particularly through halogenation, has proven to be a powerful tool for modulating biological activity. The introduction of chlorine atoms can profoundly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often enhancing its therapeutic potential.[4][5]

This guide provides a comprehensive technical overview of the diverse biological activities of trichloroquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into their therapeutic potential, underlying mechanisms of action, structure-activity relationships, and the critical experimental methodologies required for their evaluation.

Section 1: A Broad Spectrum of Pharmacological Activities

Trichloroquinoline derivatives have demonstrated efficacy across multiple therapeutic areas, establishing them as a versatile class of compounds for drug development.

Potent Anticancer Activity

The most extensively researched application of trichloroquinoline derivatives is in oncology. These compounds exhibit potent cytotoxic effects against a wide array of human cancer cell lines.

  • Broad-Spectrum Cytotoxicity: Studies have consistently reported significant growth inhibition in cell lines representing various cancers, including breast (MCF-7), colon (HCT-116), lung (A549), cervical (HeLa), and gastric (MGC-803) carcinomas.[1][6][7][8][9][10]

  • Molecular Hybridization: The anticancer effect is often amplified through molecular hybridization, where the trichloroquinoline scaffold is linked to other pharmacologically active moieties, such as chalcones or sulfonamides.[3][11] This strategy aims to create novel compounds with multi-target capabilities, potentially overcoming drug resistance mechanisms.

Derivative Type Cancer Cell Line IC₅₀ (µM) Reference
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[3]
Quinoline-Chalcone HybridHCT-116 (Colon)5.34[3]
Quinoline-Chalcone HybridMCF-7 (Breast)5.21[3]
7-Chloroquinoline Derivative (Compound 9)MCF-7 (Breast)High Activity[10]
7-Chloroquinoline Derivative (Compound 3)HCT-116 (Colon)High Activity[10]

Table 1: Comparative in vitro anticancer activity (IC₅₀) of representative chloroquinoline derivatives.

Antimicrobial and Antiviral Potential

Beyond cancer, these derivatives are formidable agents against various pathogens.

  • Antibacterial Action: Trichloroquinolines have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli.[1][12][13] Halogenated 8-hydroxyquinolines, in particular, display potent antibacterial properties.[14]

  • Antifungal Properties: Certain derivatives are active against fungal pathogens, including various Candida and Aspergillus species.[15]

  • Antiviral Efficacy: A growing body of evidence supports the antiviral activity of chloroquinoline derivatives against a range of viruses.[16] This includes activity against Dengue virus, Chikungunya virus (CHIKV), Respiratory Syncytial Virus (RSV), and Yellow Fever Virus (YFV).[17][18][19] The mechanism often involves inhibiting early stages of the viral infection or replication process.[17][18]

Antimalarial Activity

Historically, the quinoline core is famously associated with antimalarial drugs like chloroquine.[20] Modern research focuses on developing new derivatives to combat drug-resistant strains of Plasmodium falciparum.[21] The introduction of chlorine at the 7-position of the quinoline ring is a key structural feature for antimalarial activity, though its presence alone is not sufficient and must be combined with an appropriate side chain.[4][5] New 7-chloroquinoline derivatives have demonstrated high activity against both chloroquine-sensitive and chloroquine-resistant parasite strains.[9][10][21]

Section 2: Unraveling the Mechanisms of Action

The therapeutic effects of trichloroquinoline derivatives are underpinned by their ability to interfere with critical cellular and molecular processes.

Anticancer Mechanisms

The cytotoxicity of these compounds in cancer cells is typically achieved through a multi-pronged attack.

  • Induction of Apoptosis: A primary mechanism is the activation of programmed cell death, or apoptosis.[22] This is often characterized by DNA fragmentation, chromatin condensation, and the activation of caspase enzymes.[6]

  • Cell Cycle Arrest: Many derivatives halt the cell division process, most commonly at the G2/M phase checkpoint.[6][23] This prevents cancer cells from proliferating and allows time for apoptotic signals to take effect.

  • Inhibition of Tubulin Polymerization: Certain quinoline derivatives function as tubulin inhibitors, targeting the colchicine binding site.[23] By disrupting microtubule dynamics, they interfere with the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.

cluster_0 Trichloroquinoline Derivative Action Compound Trichloroquinoline Derivative Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin Apoptosis Induction of Apoptosis Compound->Apoptosis Microtubule Microtubule Disruption Tubulin->Microtubule Spindle Mitotic Spindle Failure Microtubule->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M G2M->Apoptosis Death Cancer Cell Death Apoptosis->Death

Figure 1: Simplified pathway of anticancer action for tubulin-inhibiting quinoline derivatives.
Antimicrobial and Antiviral Mechanisms
  • Inhibition of DNA Gyrase: A well-established mechanism for quinolone-based antibacterials is the inhibition of DNA gyrase (a type II topoisomerase).[12] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial death.

  • Inhibition of Viral Replication: In viruses, the mechanism can vary. For Dengue virus, derivatives have been shown to impair the accumulation of the viral envelope glycoprotein, which is crucial for the assembly of new virus particles.[17][18] Other mechanisms may involve blocking viral entry into host cells or inhibiting key viral enzymes.

Section 3: Core Principles of Structure-Activity Relationship (SAR)

The biological potency of trichloroquinoline derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing lead compounds.

  • Role of the 7-Chloro Group: The chlorine atom at the C7 position is a recurrent feature in many highly active quinoline derivatives, particularly in antimalarial and some anticancer agents.[4][5] Its electron-withdrawing nature is believed to be critical for target binding and uptake.

  • Substitution Patterns: The specific arrangement of the three chlorine atoms, along with the nature and position of other substituents (e.g., amino, hydroxyl, methoxy groups), dictates the compound's activity and target selectivity.[24]

  • Side Chain Importance: For antimalarial activity, the side chain at the C4 position is as important as the chlorinated quinoline core. The length and basicity of this chain are key determinants of drug accumulation within the parasite's acidic food vacuole.[4]

cluster_0 Chemical Modification cluster_1 Resulting Biological Activity Core Quinoline Core C7 Position C4 Position Other Positions Mod_C7 Substitution with -Cl Core:f1->Mod_C7 Mod_C4 Addition of Basic Amine Side Chain Core:f2->Mod_C4 Mod_Other Hybridization (e.g., with Chalcone) Core:f3->Mod_Other Activity_Antimalarial ↑ Antimalarial Activity Mod_C7->Activity_Antimalarial Mod_C4->Activity_Antimalarial Activity_Anticancer ↑ Anticancer Activity Mod_Other->Activity_Anticancer

Figure 2: Logical flow of Structure-Activity Relationship (SAR) for chloroquinolines.

Section 4: Essential Experimental Protocols

The evaluation of novel trichloroquinoline derivatives requires a standardized workflow of robust and validated assays. The causality for this tiered approach is to efficiently screen for general toxicity first, then elucidate the specific mechanism of action for the most promising candidates.

Workflow for In Vitro Anticancer Evaluation

start Synthesized Trichloroquinoline Derivative step1 Step 1: Cytotoxicity Screening (MTT Assay) Across Multiple Cancer Cell Lines start->step1 step2 Determine IC₅₀ Values step1->step2 decision Potent? step2->decision step3 Step 2: Mechanistic Studies decision->step3 Yes end_inactive Compound De-prioritized decision->end_inactive No apoptosis Apoptosis Assay (Annexin V / PI Staining) step3->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) step3->cellcycle pathway Pathway Analysis (Western Blot) step3->pathway end Identify Lead Candidate and Mechanism of Action apoptosis->end cellcycle->end pathway->end

Figure 3: Standard workflow for the in vitro evaluation of novel anticancer compounds.[11]
Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

This protocol is a foundational colorimetric assay to assess a compound's ability to inhibit cell proliferation.[22]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trichloroquinoline derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) must be non-toxic, typically <0.5%. Replace the medium in the wells with the medium containing the test compounds. Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression.

Protocol 4.2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

  • Cell Treatment: Seed cells in 6-well plates and treat with the trichloroquinoline derivatives at their respective IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Use trypsin to detach the adherent cells and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Section 5: Toxicity and Safety Profile

While potent, the therapeutic utility of any compound is contingent on its safety. Early-stage toxicity assessment is a critical step in drug development.

  • In Silico Prediction: Quantitative structure-toxicity relationship (QSTR) models can be used to predict the potential toxicity of new derivatives before synthesis, saving time and resources.[25][26]

  • In Vivo Studies: Acute toxicity studies, often using model organisms like the water flea Daphnia magna or rodents, are performed to determine the median lethal dose (LD₅₀) and observe any adverse effects.[25][27] The results from these studies help classify compounds based on their toxicity level and inform the therapeutic window for further development.[26]

Conclusion and Future Directions

The trichloroquinoline scaffold represents a highly versatile and pharmacologically significant platform for the development of new therapeutic agents. Derivatives have demonstrated a remarkable breadth of biological activity, with particularly strong potential as anticancer, antimicrobial, and antiviral drugs. Their mechanisms of action often involve fundamental cellular processes such as cell division and programmed cell death, making them effective against rapidly proliferating cells and various pathogens.

The future of trichloroquinoline research lies in the rational design of next-generation derivatives. Key areas for advancement include:

  • Enhanced Selectivity: Optimizing structures to improve selectivity for cancer cells over healthy cells to minimize side effects.

  • Overcoming Drug Resistance: Designing novel hybrids and conjugates that can circumvent known resistance mechanisms in cancer and infectious diseases.

  • Advanced Preclinical Evaluation: Moving the most promising lead compounds through comprehensive in vivo efficacy and safety studies to validate their therapeutic potential.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full potential of this remarkable class of compounds, paving the way for new and effective treatments for some of the world's most challenging diseases.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (MDPI) [Link]
  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. (OEHHA) [Link]
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (PubMed) [Link]
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (Neuroquantology) [Link]
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (Pandawa Institute Journals) [Link]
  • Paulownin Triazole-Chloroquinoline Derivative: A Promising Antiviral Candidate Against Chikungunya Virus.
  • Synthesis, Characterization, and Anticancer Evaluation of Some Heterocycles Bearing Chloroquinoline Moiety. (Semantic Scholar) [Link]
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (Pandawa Institute Journals) [Link]
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (NIH) [Link]
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (RSC Publishing) [Link]
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (Semantic Scholar) [Link]
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (Semantic Scholar) [Link]
  • Chloroquine and Chloroquinoline Derivatives as Models for the Design of Modulators of Amyloid Peptide Precursor Metabolism.
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (PubMed) [Link]
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (PubMed Central) [Link]
  • TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies).
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
  • Pharmacology of Chloroquine and Hydroxychloroquine. (PubMed Central) [Link]
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (MDPI) [Link]
  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline deriv
  • The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium. (PubMed) [Link]
  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (PubMed Central) [Link]
  • Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles.
  • Biological activities of quinoline deriv
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (PubMed Central) [Link]
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (PubMed) [Link]
  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (PubMed Central) [Link]
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)

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An In-depth Technical Guide on the Biological Mechanisms of Action of Chloro-Substituted Quinolines: A Focus on Antimalarial and Anticancer Activities

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the development of therapeutic agents, with a rich history in the fight against infectious diseases and a promising future in oncology and beyond.[1][2] These bicyclic heterocyclic compounds are found in numerous natural products and have been the subject of extensive synthetic efforts to generate novel molecules with diverse biological activities.[1][2] Among these, chloro-substituted quinolines have demonstrated significant therapeutic potential, most notably as antimalarial drugs.[3][4] The strategic placement of chlorine atoms on the quinoline ring system profoundly influences the molecule's physicochemical properties and its interactions with biological targets.[5]

This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological effects of chloro-substituted quinolines, with a primary focus on their established role as antimalarials and their emerging application as anticancer agents. We will delve into the key cellular pathways modulated by these compounds and present detailed experimental protocols for their investigation.

II. Antimalarial Mechanism of Action: Interference with Heme Detoxification

The hallmark of many 4-aminoquinoline drugs, including the well-studied chloroquine, is their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[3][4]

A. The Parasite's Achilles' Heel: Hemoglobin Digestion

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic food vacuole to obtain essential amino acids.[3] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the free heme into an inert, crystalline structure called hemozoin (malaria pigment).[3][4]

B. Chloroquine's Mode of Action

Chloroquine, a weak base, is uncharged at physiological pH and can readily diffuse across membranes. Upon entering the acidic food vacuole of the parasite, it becomes protonated and trapped, leading to its accumulation to very high concentrations.[3][4] The proposed mechanisms by which chloroquine exerts its antimalarial effect include:

  • Inhibition of Heme Polymerization: The high concentration of chloroquine in the food vacuole is thought to inhibit the activity of heme polymerase, the enzyme responsible for hemozoin formation.[6] Chloroquine may cap the growing hemozoin crystal, preventing further polymerization.

  • Formation of a Toxic Complex: Chloroquine can form a complex with free heme. This complex is highly toxic to the parasite as it can damage cellular components through the generation of reactive oxygen species (ROS) and by disrupting membrane integrity.[3]

The accumulation of toxic free heme and the heme-chloroquine complex ultimately leads to the death of the parasite.[4]

Diagram: Proposed Antimalarial Mechanism of Chloroquine

G cluster_parasite Malaria Parasite cluster_vacuole Acidic Food Vacuole (pH ~5.0) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Heme->Hemozoin Polymerization Heme_Polymerase Heme Polymerase Heme_CQ_Complex Toxic Heme-CQ Complex Parasite_Death Parasite Death Heme_CQ_Complex->Parasite_Death Toxicity Chloroquine_acc Accumulated CQ (protonated) Chloroquine_acc->Heme Complexation Chloroquine_acc->Heme_Polymerase Inhibition Chloroquine_in Chloroquine (CQ) (diffuses in) Chloroquine_in->Chloroquine_acc Trapping

Caption: Chloroquine accumulates in the parasite's food vacuole, inhibiting heme polymerization and forming a toxic complex with heme, leading to parasite death.

III. Anticancer Mechanisms of Action: A Multifaceted Approach

Recent research has highlighted the potential of quinoline derivatives, including chloroquine and novel synthetic analogs, as anticancer agents.[7] Their mechanisms of action in cancer cells are diverse and often involve the modulation of key cellular processes.

A. Autophagy Inhibition

Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Chloroquine and its derivatives are known to inhibit the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes, leading to the accumulation of non-functional autophagosomes and ultimately, cancer cell death.[8]

B. Induction of Apoptosis

Several 7-chloroquinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][9] This can occur through various mechanisms, including:

  • DNA/RNA Damage: Some derivatives can directly or indirectly cause damage to cellular DNA and RNA.[7]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, such as G0/G1, preventing cancer cell proliferation.[8][9]

C. Anti-Inflammatory and Antinociceptive Effects

Chronic inflammation is a known driver of cancer progression. Certain 7-chloro-4-(phenylselanyl) quinoline derivatives have demonstrated potent anti-inflammatory and antinociceptive (pain-relieving) effects, potentially by modulating pathways involving cyclooxygenase (COX) enzymes.[10]

D. Other Potential Mechanisms

The versatility of the quinoline scaffold allows for the development of derivatives with a wide range of biological activities, including antimicrobial and neuroprotective effects.[1][11] The precise mechanism of action is highly dependent on the substitution pattern of the quinoline ring.

Diagram: Overview of Anticancer Mechanisms of Chloro-Quinolines

G cluster_cellular_effects Cellular Effects in Cancer Cells cluster_molecular_targets Potential Molecular Consequences Chloro_Quinolines Chloro-Substituted Quinolines Autophagy_Inhibition Autophagy Inhibition Chloro_Quinolines->Autophagy_Inhibition Apoptosis_Induction Apoptosis Induction Chloro_Quinolines->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Chloro_Quinolines->Cell_Cycle_Arrest Anti_Inflammation Anti-Inflammatory Effects Chloro_Quinolines->Anti_Inflammation Lysosome_Dysfunction Lysosomal Dysfunction Autophagy_Inhibition->Lysosome_Dysfunction DNA_Damage DNA/RNA Damage Apoptosis_Induction->DNA_Damage CDK_Modulation CDK/Cyclin Modulation Cell_Cycle_Arrest->CDK_Modulation COX_Inhibition COX Pathway Inhibition Anti_Inflammation->COX_Inhibition Cancer_Cell_Death Cancer Cell Death / Reduced Proliferation Lysosome_Dysfunction->Cancer_Cell_Death DNA_Damage->Cancer_Cell_Death CDK_Modulation->Cancer_Cell_Death COX_Inhibition->Cancer_Cell_Death

Caption: Chloro-quinolines exert anticancer effects through multiple mechanisms including autophagy inhibition, apoptosis induction, and cell cycle arrest.

IV. Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of a novel quinoline derivative, a series of in vitro assays are typically employed. The following protocols provide a general framework for these investigations.

A. In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

1. Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)
  • Complete RPMI 1640 medium
  • Human erythrocytes
  • 96-well black microplates
  • Lysis buffer with SYBR Green I
  • Test compound and control drug (e.g., Chloroquine)

2. Procedure:

  • Prepare serial dilutions of the test compound in complete medium.
  • Add 100 µL of the parasitized erythrocyte suspension (2% parasitemia, 2% hematocrit) to each well of the 96-well plate.
  • Add 100 µL of the compound dilutions to the respective wells. Include positive (parasitized cells without drug) and negative (uninfected erythrocytes) controls.
  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
  • Incubate for 1 hour in the dark at room temperature.
  • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
  • Calculate IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

B. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian cells.

1. Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • 96-well clear microplates
  • MTT solution (5 mg/mL in PBS)
  • DMSO
  • Test compound

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
  • Treat the cells with various concentrations of the test compound for 24-72 hours.
  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC50 value.

C. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

1. Materials:

  • Cancer cell line
  • Test compound
  • Phosphate-buffered saline (PBS)
  • 70% ethanol (ice-cold)
  • RNase A
  • Propidium iodide (PI) staining solution
  • Flow cytometer

2. Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.
  • Harvest the cells by trypsinization and wash with PBS.
  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.
  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
  • Incubate for 30 minutes in the dark at room temperature.
  • Analyze the cell cycle distribution using a flow cytometer.

V. Quantitative Data Summary

The following table provides illustrative IC50 values for known quinoline derivatives against various cell lines, demonstrating the range of potencies observed for this class of compounds.

CompoundTarget Organism/Cell LineAssay TypeIC50 (µM)Reference
ChloroquineP. falciparum (CQ-sensitive)Antimalarial~0.02[12]
ChloroquineP. falciparum (CQ-resistant)Antimalarial>0.1[12]
7-Chloroquinoline Derivative (Compound 9)P. falciparumAntimalarial11.92[13]
7-Chloroquinoline Derivative (QTCA-1)5637 (Bladder Cancer)CytotoxicityVaries with time/dose[9]
7-Chloroquinoline Derivative (QTCA-4)5637 (Bladder Cancer)CytotoxicityVaries with time/dose[9]

VI. Conclusion

The chloro-substituted quinoline scaffold is a versatile platform for the development of potent therapeutic agents. While the antimalarial mechanism of action is well-established, the anticancer properties of these compounds are an exciting and rapidly evolving field of research. The diverse mechanisms, including autophagy inhibition, apoptosis induction, and cell cycle arrest, highlight the potential for developing novel cancer therapies. The experimental protocols outlined in this guide provide a robust framework for investigating the biological activities of new quinoline derivatives, such as 2,4,7-trichloroquinoline, and for elucidating their precise mechanisms of action. A thorough understanding of these mechanisms is paramount for the rational design and development of the next generation of quinoline-based drugs.

VII. References

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). [Source not further specified]

  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. [Link]

  • The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. (n.d.). [Source not further specified]

  • 4,7-Dichloroquinoline. (n.d.). National Center for Biotechnology Information. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Semantic Scholar. [Link]

  • 4,7-Dichloroquinoline. (n.d.). Wikipedia. [Link]

  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]

  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.). ResearchGate. [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). Nature. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2021). MDPI. [Link]

  • Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration. (2014). Oncology Letters. [Link]

  • Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022). YouTube. [Link]

  • 1,2,3-Triazole Linked 7-Chloroquinoline Hybrids: A Promising Pharmacophore for Biological Applications. (2024). ResearchGate. [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (2020). Investigational New Drugs. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLoS ONE. [Link]

  • (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(. (2025). ResearchGate. [Link]

  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2021). Molecules. [Link]

  • 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice. (2025). Neurochemistry International. [Link]

Sources

Polychlorinated Quinolines: An In-Depth Technical Guide on Their Discovery, History, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Researcher: The landscape of environmental contaminants is in constant evolution. While much focus has been rightly placed on well-characterized persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs) and dioxins, a broader class of halogenated heterocyclic compounds is emerging from the analytical shadows. Among these, polychlorinated quinolines (PCQs) represent a frontier in environmental chemistry and toxicology. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of what is known—and what is yet to be discovered—about these intriguing and potentially hazardous molecules. As a senior application scientist, my aim is to synthesize the available data with field-proven insights, offering a narrative that is both scientifically rigorous and practically relevant.

Introduction: The Emergence of a New Contaminant Class

Polychlorinated quinolines (PCQs) are a group of aromatic compounds characterized by a quinoline nucleus substituted with one or more chlorine atoms. Quinoline itself is a heterocyclic aromatic organic compound, first extracted from coal tar in 1834.[1] Its derivatives have a long and storied history, most notably as the basis for antimalarial drugs like quinine and chloroquine.[2] However, the chlorination of the quinoline structure transforms its properties, leading to compounds with the potential for persistence, bioaccumulation, and toxicity, hallmarks of many well-known POPs.

Unlike PCBs, which were intentionally manufactured for a wide range of industrial applications from 1929 until their ban, PCQs are not known to have been commercially produced on a large scale.[3][4] Instead, evidence points to their unintentional formation as byproducts in various industrial and combustion processes. This covert genesis makes their history more difficult to trace and their environmental distribution a complex puzzle to solve.

The Unintentional Genesis: Formation and Environmental Sources

The discovery of PCQs is intrinsically linked to the advancement of analytical instrumentation capable of detecting trace levels of complex chlorinated compounds in environmental matrices. While a singular "discovery" event is not documented in the same way as for commercially produced chemicals, the story of PCQs is one of gradual realization, built upon the understanding of how similar pollutants are formed.

Combustion and Industrial Processes: The Crucible of Formation

The primary hypothesis for the formation of PCQs is through pyrosynthesis in high-temperature environments where chlorine, organic matter, and nitrogen are present. This is analogous to the formation of dioxins (PCDDs/PCDFs) and PCBs in municipal and industrial waste incinerators.[5][6][7]

Key Formation Pathways:

  • Waste Incineration: Municipal, industrial, and medical waste streams contain a heterogeneous mix of materials, including plastics (like PVC, a major chlorine source), nitrogen-containing organic matter, and catalytic metals in fly ash.[5][8] In the post-combustion zone of incinerators, at temperatures between 200°C and 600°C, conditions are favorable for the de novo synthesis of a wide range of chlorinated aromatic compounds, likely including PCQs.[9]

  • Metallurgical Industries: Processes such as steel smelting can create conditions conducive to the formation of chlorinated aromatic compounds.[10]

  • Chemical Manufacturing: The production of chlorinated chemicals can lead to the unintentional synthesis of a variety of byproducts, including chlorinated aromatics.[10]

The presence of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), which share structural and formation similarities with PCQs, in fly ash from incinerators and in urban air provides strong circumstantial evidence for the co-formation of PCQs.[11]

Synthesis and Chemical Properties: A Laboratory Perspective

While PCQs are primarily unintentional byproducts, their synthesis in a laboratory setting is crucial for creating analytical standards and for studying their toxicological properties. Various synthetic routes to chlorinated quinolines have been developed, often leveraging classic organic chemistry reactions.

Representative Synthetic Approaches:

  • Aza-Diels-Alder Reactions: The Povarov reaction, a type of aza-Diels-Alder reaction, can be employed to construct the quinoline ring system with chlorine substituents already in place on the precursors. This method involves the reaction of an aryl imine with an alkyne in the presence of a Lewis acid and an oxidant.

  • Vilsmeier-Haack Reaction: This reaction can be used to produce 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for the synthesis of more complex chlorinated quinoline derivatives.[1]

  • Direct Chlorination: While potentially leading to a mixture of isomers, the direct chlorination of quinoline or its derivatives is another possible synthetic route.

The degree and position of chlorination significantly influence the physicochemical properties of PCQs, such as their volatility, solubility, and lipophilicity (fat-solubility). As with PCBs, higher degrees of chlorination are expected to lead to lower water solubility, lower vapor pressure, and a greater tendency to bioaccumulate in fatty tissues.[12]

Toxicology and Human Health Implications

The toxicology of PCQs as a distinct class is not yet well-defined. However, by examining related compounds, we can infer their potential health risks. The primary mode of toxicity for many chlorinated aromatic compounds is through their interaction with the aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression.[11]

The Dioxin-Like Toxicity Paradigm

Many of the toxic effects of dioxins and dioxin-like PCBs are mediated by the AhR.[11] Given the structural similarities, it is plausible that some PCQ congeners, particularly those with a planar structure, could also bind to the AhR and elicit a similar spectrum of toxic responses, which include:

  • Carcinogenicity

  • Developmental toxicity

  • Immunotoxicity

  • Endocrine disruption

Studies on chlorinated PAHs have shown that they can possess greater mutagenicity and dioxin-like toxicity than their parent compounds.[11] Nitrogen-containing PAHs (azaarenes) are also known to be toxic, with some being carcinogenic and mutagenic.[13] The combination of a quinoline structure and chlorination could therefore result in compounds of significant toxicological concern.

Toxicity of the Parent Compound: Quinoline

Quinoline itself is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[13] Studies in rodents have shown that oral exposure to quinoline can lead to liver tumors.[13] It can also cause irritation to the nose, throat, and lungs upon inhalation, and high exposure can lead to headache, nausea, and dizziness.[1]

Table 1: Summary of Potential Toxicological Endpoints for Polychlorinated Quinolines

Toxicological EndpointEvidence from Related CompoundsPotential Implication for PCQs
Carcinogenicity Quinoline is a probable human carcinogen.[13] Some Cl-PAHs are carcinogenic.[11]High likelihood of carcinogenicity, potentially greater than quinoline.
Dioxin-Like Toxicity Planar PCBs and Cl-PAHs exhibit AhR-mediated toxicity.[11]Planar PCQ congeners may act as AhR agonists.
Mutagenicity Some Cl-PAHs and azaarenes are mutagenic.[11][13]PCQs may be mutagenic.
Developmental Toxicity Dioxin-like compounds are potent developmental toxicants.Potential for developmental effects.
Endocrine Disruption Many POPs interfere with the endocrine system.PCQs may act as endocrine disruptors.

Analytical Methodologies: Detecting the Undetected

The robust analysis of PCQs in complex environmental matrices requires sophisticated analytical techniques capable of separating and identifying numerous congeners at trace levels. The methodologies are largely adapted from well-established protocols for other POPs.[14][15]

Experimental Protocol: Extraction and Analysis of PCQs from Fly Ash

This protocol outlines a self-validating system for the determination of PCQs in a challenging matrix like incinerator fly ash. The inclusion of isotopically labeled standards is critical for ensuring trustworthiness through the correction of matrix effects and variations in recovery.

Step 1: Sample Preparation and Spiking

  • Homogenize a 10-gram sample of fly ash.

  • Spike the sample with a known amount of a mixture of isotopically labeled PCQ standards (e.g., ¹³C-labeled congeners). This is a crucial step for accurate quantification via isotope dilution.

Step 2: Extraction

  • Place the spiked sample in a Soxhlet extraction apparatus.

  • Extract with toluene for 24 hours. The choice of a strong aromatic solvent like toluene is to ensure the efficient extraction of strongly adsorbed polycyclic aromatic compounds.

Step 3: Multi-layer Silica Gel Column Chromatography Cleanup

  • Pack a chromatography column with layers of silica gel, including neutral, acidic, and basic silica. This multi-layered approach is designed to remove a wide range of interfering compounds.

  • Apply the concentrated extract to the top of the column.

  • Elute with hexane, followed by a mixture of hexane and dichloromethane. The different solvent polarities will separate the PCQs from more polar and less polar interferences.

Step 4: Activated Carbon Column Chromatography

  • For further purification and separation of planar and non-planar congeners, use a column packed with activated carbon.

  • Apply the cleaned extract from the silica gel column.

  • Elute with a forward and reverse flow of different solvent mixtures to separate the PCQs from other co-eluting compounds like PCBs.

Step 5: Instrumental Analysis by GC-MS/MS

  • Concentrate the final extract and inject it into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • GC Separation: Use a high-resolution capillary column (e.g., DB-5ms) to separate the different PCQ congeners based on their boiling points and polarity.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves selecting a specific precursor ion for a PCQ congener and then monitoring for a specific product ion after fragmentation. This provides a high degree of confidence in identification and quantification, even in complex matrices.[5][14][16]

Diagram 1: Experimental Workflow for PCQ Analysis

Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Fly Ash Sample (10g) Spike Spike with ¹³C-Labeled Standards Sample->Spike Soxhlet Soxhlet Extraction (Toluene, 24h) Spike->Soxhlet Extracted Silica Multi-layer Silica Gel Column Soxhlet->Silica Cleaned Carbon Activated Carbon Column Silica->Carbon GCMSMS GC-MS/MS Analysis (MRM Mode) Carbon->GCMSMS Analyzed

Caption: Workflow for the extraction and analysis of PCQs from fly ash.

Future Outlook and Research Needs

The study of polychlorinated quinolines is still in its infancy. While we can infer a great deal from related compounds, direct scientific evidence is paramount. The following areas represent critical research needs:

  • Development of Analytical Standards: The synthesis and certification of a wide range of PCQ congeners, including isotopically labeled standards, are essential for accurate environmental quantification.

  • Environmental Monitoring: Widespread monitoring campaigns are needed to determine the concentrations of PCQs in various environmental compartments (air, water, soil, sediment) and in human tissues. Analysis of dated sediment cores could provide valuable insights into the historical trends of PCQ pollution.[2][15]

  • Toxicological Studies: In-depth toxicological studies are required to determine the carcinogenicity, mutagenicity, and endocrine-disrupting potential of individual PCQ congeners. The development of Toxic Equivalency Factors (TEFs) for dioxin-like PCQs would be a significant step forward in risk assessment.[11][13][17]

  • Source Apportionment: Advanced analytical fingerprinting techniques, similar to those used for PCBs, could help to identify and apportion the sources of PCQ emissions into the environment.

Diagram 2: Primary Pathways of Human Exposure to Combustion-Generated PCQs

ExposurePathways Source Industrial & Waste Combustion Sources Air Air (Gas & Particles) Source->Air Atmospheric Emission Soil Soil & Sediment Air->Soil Deposition Water Water Air->Water Deposition Human Human Exposure Air->Human Inhalation Plants Plants & Crops Soil->Plants Uptake Soil->Human Dermal Contact & Ingestion Water->Soil Animals Animals (Livestock, Fish, Wildlife) Water->Animals Bioaccumulation Plants->Animals Ingestion Plants->Human Ingestion Animals->Human Ingestion (Food Chain)

Caption: Primary pathways of human exposure to combustion-generated PCQs.

Conclusion

Polychlorinated quinolines represent a compelling and concerning class of emerging environmental contaminants. While their history is not one of intentional production, their likely formation in ubiquitous high-temperature processes demands our attention. Drawing on the extensive knowledge base of other persistent organic pollutants, we can construct a logical framework for understanding their potential for environmental persistence, bioaccumulation, and toxicity. However, this framework must be solidified with direct empirical evidence. It is incumbent upon the scientific community to develop the necessary analytical tools and toxicological data to fully assess the risks posed by PCQs. This guide serves as a call to action for researchers to illuminate this dark corner of the contaminant landscape, ensuring the continued protection of environmental and human health.

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Unlocking the Therapeutic Potential of 2,4,7-Trichloroquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Scaffold for Novel Therapeutic Development

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Foreword: The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Among the vast landscape of quinoline derivatives, polychlorinated quinolines present a unique profile of reactivity and biological potential. This technical guide focuses on a specific, yet underexplored, member of this family: 2,4,7-trichloroquinoline . While direct biological data on this compound is limited, its structural features, shared with pharmacologically active analogs, suggest a rich potential for therapeutic innovation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its synthesis, and, through reasoned extrapolation from related compounds, a roadmap for exploring its potential therapeutic targets.

The Chemical Identity of this compound: Synthesis and Properties

The journey into the therapeutic potential of any compound begins with a thorough understanding of its chemical nature. This compound is a heterocyclic aromatic compound with the molecular formula C₉H₄Cl₃N[1]. The strategic placement of three chlorine atoms on the quinoline ring system imparts distinct electronic properties and reactivity, making it a valuable intermediate in organic synthesis[2][3].

The synthesis of this compound has been described in the scientific literature, providing a reliable pathway for its preparation in a laboratory setting[2][3]. A common synthetic route is outlined below:

Synthesis of this compound cluster_0 Starting Material cluster_1 Chlorination start 4-Hydroxy-7-chloroquinolin-2(1H)-one product This compound start->product Reflux reactant Phosphorus oxychloride (POCl₃)

Figure 1: A simplified schematic of a potential synthetic route to this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Hydroxy-7-chloroquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Appropriate reaction vessel with reflux condenser

  • Heating mantle

  • Solvents for workup and purification (e.g., chloroform, sodium bicarbonate solution)

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxy-7-chloroquinolin-2(1H)-one with an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (monitoring by thin-layer chromatography is recommended).

  • After cooling to room temperature, carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice water.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent like chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Note: This is a generalized procedure based on common organic synthesis techniques for similar compounds. Researchers should consult the primary literature for specific reaction conditions and safety precautions[2][3].

Inferred Therapeutic Landscapes: Extrapolating from Polychlorinated Quinoline Analogs

Direct experimental evidence for the therapeutic targets of this compound is not extensively documented. However, by examining the well-established biological activities of structurally related polychlorinated quinolines, we can infer a range of plausible therapeutic applications. The presence and position of chlorine atoms significantly influence the lipophilicity, electronic distribution, and steric hindrance of the quinoline scaffold, thereby modulating its interaction with biological macromolecules.

Putative Anticancer Activity

The quinoline scaffold is a "privileged structure" in anticancer drug design, with numerous derivatives exhibiting potent cytotoxic effects against various cancer cell lines[4][5]. The mechanism of action for many quinoline-based anticancer agents involves the inhibition of key enzymes involved in DNA replication and cell division[6][7].

Potential Molecular Targets:

  • DNA Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Many quinoline derivatives have been shown to inhibit topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.

  • Tyrosine Kinases: Aberrant signaling through tyrosine kinases is a hallmark of many cancers. The quinoline core can serve as a scaffold for designing potent tyrosine kinase inhibitors.

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death[6][7].

anticancer_mechanism cluster_0 Potential Mechanisms of Anticancer Activity TCQ This compound DNA Cellular DNA TCQ->DNA Intercalation Topo Topoisomerase TCQ->Topo Inhibition TK Tyrosine Kinase TCQ->TK Inhibition DNA Damage DNA Damage DNA->DNA Damage Inhibited DNA Repair Inhibited DNA Repair Topo->Inhibited DNA Repair Blocked Signaling Blocked Signaling TK->Blocked Signaling Apoptosis Apoptosis DNA Damage->Apoptosis Inhibited DNA Repair->Apoptosis Blocked Signaling->Apoptosis

Figure 2: Hypothesized mechanisms of anticancer action for this compound.

Table 1: Cytotoxicity of Representative Quinoline Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinoline Alkaloid IsolatesRAJI, Jurkat1.5 - 15.6[8]
4-Aminoquinoline DerivativesMDA-MB-468, MCF-77.35 - 51.57[9]
8-Hydroxyquinoline GlycoconjugatesHCT-116, MCF-7Micromolar range[10]
Postulated Antimicrobial and Antiparasitic Efficacy

Quinolines have a long and successful history in the fight against infectious diseases, with chloroquine being a prime example of an effective antimalarial drug[11]. The antimicrobial spectrum of quinoline derivatives is broad, encompassing bacteria, fungi, and protozoa[11][12][13][14][15][16].

Potential Molecular Targets and Mechanisms:

  • Inhibition of Heme Polymerization (Antimalarial): In the malaria parasite Plasmodium falciparum, quinolines are thought to accumulate in the acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of free heme, which is lethal to the parasite.

  • DNA Gyrase and Topoisomerase IV Inhibition (Antibacterial): Fluoroquinolone antibiotics, a major class of antibacterial agents, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

  • Disruption of Microbial Cell Membranes: The lipophilic nature of polychlorinated quinolines may allow them to intercalate into and disrupt the integrity of microbial cell membranes, leading to cell lysis.

  • Enzyme Inhibition: Quinolines can inhibit a variety of microbial enzymes crucial for metabolic pathways[15].

antimicrobial_workflow cluster_pathogen Pathogen cluster_outcome Outcome Heme Heme Polymerization (Malaria) Death Pathogen Death Heme->Death Gyrase DNA Gyrase/Topoisomerase IV (Bacteria) Gyrase->Death Membrane Cell Membrane Integrity Membrane->Death Enzymes Metabolic Enzymes Enzymes->Death TCQ This compound TCQ->Heme Inhibits TCQ->Gyrase Inhibits TCQ->Membrane Disrupts TCQ->Enzymes Inhibits

Figure 3: Postulated antimicrobial and antiparasitic mechanisms of this compound.

A Framework for Target Validation and Drug Discovery: Key Experimental Protocols

To transform the inferred potential of this compound into tangible therapeutic applications, a systematic experimental approach is required. The following protocols provide a starting point for the in vitro evaluation of this compound.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microbial strains.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (a known antimicrobial agent) and negative control (broth only) wells

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Future Directions and Concluding Remarks

This compound represents a chemical entity with significant, yet largely untapped, therapeutic potential. While this guide has drawn upon data from related compounds to illuminate possible avenues of investigation, it is imperative that future research focuses on the direct biological evaluation of this specific molecule.

Key areas for future investigation include:

  • Broad-spectrum biological screening: A comprehensive screening of this compound against a wide panel of cancer cell lines, bacterial and fungal strains, and parasitic organisms is warranted.

  • Target identification studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific molecular targets of this compound.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a library of this compound analogs with modifications at various positions to optimize potency and selectivity.

  • In vivo efficacy and toxicity studies: Once promising in vitro activity is established, evaluating the compound's efficacy and safety in relevant animal models is a critical next step.

References

  • Lutz, R. E., Ashburn, G., Freek, J. A., Jordan, R. H., Leake, N. H., Martin, T. A., Rowlett, R. J., & Wilson, J. W. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society, 68(7), 1285–1289. [Link]
  • Lutz, R. E., Ashburn, G., Freek, J. A., Jordan, R. H., Leake, N. H., Martin, T. A., Rowlett, R. J., & Wilson, J. W. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society, 68(7), 1285–1289. [Link]
  • LookChem. (n.d.). This compound.
  • Zhou, J., Chen, Q., Ren, R., Yang, J., Liu, B., Horton, J. R., ... & Cheng, X. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell chemical biology. [Link]
  • Exploring the Chemical Properties and Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6). (n.d.). [Link]
  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2010). International journal of antimicrobial agents, 35(1), 30–38. [Link]
  • Zhou, J., Chen, Q., Ren, R., Yang, J., Liu, B., Horton, J. R., ... & Cheng, X. (2024).
  • [Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates]. (2015). Yao xue xue bao = Acta pharmaceutica Sinica, 50(10), 1265–1273. [Link]
  • Verma, A., Kumar, S., Singh, A., Singh, N., & Singh, R. K. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial agents and chemotherapy, 62(12), e02347-17. [Link]
  • Zhou, J., Chen, Q., Ren, R., Yang, J., Liu, B., Horton, J. R., ... & Cheng, X. (2024).
  • Review on Antimicrobial Activity of Quinoline. (2022). Human Journals, 24(2), 263-273. [Link]
  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (2018). Bioorganic chemistry, 81, 547–555. [Link]
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & medicinal chemistry letters, 30(11), 127149. [Link]
  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (n.d.). [Link]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of biomolecular structure & dynamics, 41(14), 6524–6541. [Link]
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). Molbank, 2022(3), M1438. [Link]
  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. (2018). Antimicrobial Agents and Chemotherapy, 62(12), e02347-17. [Link]
  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. [Link]
  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. (2021). NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO, 8(6), 114-124. [Link]
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. (2018). Antimicrobial agents and chemotherapy, 62(12), e02347-17. [Link]
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Bulletin of the Korean Chemical Society, 32(12), 4250-4254. [Link]
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules (Basel, Switzerland), 27(19), 6667. [Link]
  • Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. (2009). Planta medica, 75(8), 852–857. [Link]
  • 4,5,7-Trichloroquinoline. (n.d.). PubChem. [Link]
  • Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.).
  • 4,7-Dichloroquinoline. (n.d.). Wikipedia. [Link]
  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (2021). Molecules (Basel, Switzerland), 26(11), 3183. [Link]
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2018). Pakistan BioMedical Journal, 1(2), 15-20. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trichloroquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. While quinoline and its derivatives are widely recognized for their therapeutic applications, particularly as antimalarial agents, the specific physicochemical properties of the 2,4,7-trichloro substituted isomer are not extensively documented in publicly available literature. This guide aims to provide a comprehensive overview of the known and predicted physicochemical properties of this compound, drawing upon the limited primary literature and comparative data from related dichloroquinoline isomers. Furthermore, this document outlines detailed experimental protocols for the full characterization of this compound, offering a roadmap for researchers in its synthesis, purification, and application.

The strategic placement of chlorine atoms on the quinoline ring system can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a drug candidate or synthetic intermediate. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in drug design, process development, and materials science.

Molecular Structure and Properties

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties.

Molecular Formula: C₉H₄Cl₃N

Molecular Weight: 232.50 g/mol

Canonical SMILES: C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl

InChI Key: WWFMSYKATMDLJP-UHFFFAOYSA-N

Comparative Physicochemical Data

Direct experimental data for this compound is sparse. The primary literature from its synthesis reports a melting point.[1] To provide a more complete picture, the following table includes data for the well-characterized isomers, 2,4-dichloroquinoline and 4,7-dichloroquinoline, which serve as valuable comparators.

PropertyThis compound2,4-Dichloroquinoline4,7-Dichloroquinoline
Melting Point (°C) 105-106[1]63-6781-88
Boiling Point (°C) Not Reported282317
Appearance Colorless needles (from ethanol)[1]White to light orange/yellow powder/crystal[2]White to off-white or pale brown powder/crystals[3]
Solubility Soluble in ethanol[1]Soluble in chloroform, methanol; slightly soluble in water.[2]Soluble in chloroform, ethanol, tetrahydrofuran, acetone; insoluble in water.[4][5][6][7]
pKa Not ReportedNot ReportedNot Reported
LogP Not Reported3.8 (Predicted)[8]3.6 (Predicted)[9]

Note: Data for 2,4-dichloroquinoline and 4,7-dichloroquinoline is compiled from multiple sources.[2][3][4][5][6][7][8][9][10]

Synthesis and Purification

The synthesis of this compound was first described by Lutz et al. in 1946.[1] The procedure involves the reaction of 4-chloroaniline with malonic acid, followed by treatment with phosphorus oxychloride and phosphorus pentachloride.

A generalized purification method, based on the original synthesis, involves recrystallization from ethanol, which yields colorless needles.[1] The choice of ethanol as a recrystallization solvent provides an initial indication of the compound's solubility profile.

Proposed Experimental Protocols for Full Characterization

To address the gap in the existing literature, the following experimental protocols are proposed for the comprehensive characterization of this compound. These methods are based on standard analytical techniques for quinoline derivatives.[11][12]

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • A small amount of the recrystallized this compound is placed in a capillary tube.

  • The capillary tube is inserted into a calibrated melting point apparatus.

  • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Spectroscopic Analysis

Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound.

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the confirmation of the connectivity and substitution pattern of the quinoline ring.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width 0-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width 0-200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the observed spectra with predicted spectra and data from analogous compounds.

Rationale: Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming its structure.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring high resolution to determine the accurate mass.

  • Data Analysis: Identify the molecular ion peak (M⁺) and its isotopic pattern, which will be characteristic of a molecule containing three chlorine atoms. Analyze the fragmentation pattern to gain further structural insights.

Rationale: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and C-Cl stretching.

Solubility Studies

Rationale: Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology:

  • Prepare saturated solutions of this compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, chloroform, tetrahydrofuran, hexane) at a controlled temperature (e.g., 25 °C).

  • Equilibrate the solutions for a sufficient period (e.g., 24 hours) with agitation.

  • Filter the solutions to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

experimental_workflow synthesis Synthesis of This compound purification Recrystallization (Ethanol) synthesis->purification mp Melting Point Determination purification->mp spectroscopy Spectroscopic Analysis purification->spectroscopy solubility Solubility Studies purification->solubility nmr NMR (¹H, ¹³C) spectroscopy->nmr ms Mass Spectrometry (HRMS) spectroscopy->ms ir IR Spectroscopy (FTIR/ATR) spectroscopy->ir

Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of this compound.

Safety and Handling

As with all chlorinated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. Consult the Safety Data Sheet (SDS) for related compounds for more detailed information on handling and disposal.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data remains limited, a combination of information from its original synthesis and comparative data from related isomers allows for a reasoned prediction of its characteristics. The outlined experimental protocols offer a clear and structured approach for researchers to fully characterize this compound, thereby enabling its confident application in drug discovery and materials science. The elucidation of the complete physicochemical profile of this compound will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the broader class of halogenated quinolines.

References

  • 2,4-dichloroquinoline - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]
  • 4,7-Dichloroquinoline. Solubility of Things. [Link]
  • Lutz, R. E., Ashburn, G., Freek, J. A., Jordan, R. H., Leake, N. H., Martin, T. A., Rowlett, Jr., R. J., & Wilson III, J. W. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society, 68(7), 1285–1288. [Link]
  • Journal of the American Chemical Society Vol. 68 No. 7. (1946, July 1).
  • Buy 2,4-Dichloroquinoline at Affordable Prices, Industrial-Grade Chemical Intermedi
  • 4:7-Dichloroquinoline for Synthesis | Pure Organic Lab Chemical. eqipped. [Link]
  • 4,7-Dichloroquinoline. PubChem. [Link]
  • Abolghasemi, H., Yousefi, F., & Sadrjavadi, K. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K.
  • 2,4-Dichloroquinoline (703-61-7). Chemchart. [Link]
  • Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. (2009, May 18).
  • 2,4-Dichloroquinoline. PubChem. [Link]
  • Quinoline, 4,7-dichloro-. NIST WebBook. [Link]
  • Neville, A. G., & Mullinger, R. N. (1985). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, 253-257. [Link]
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  • Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1 H chemical shifts of two potential structures and the experimental 1 H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13 C chemical shifts of two potential structures and the experimental 13 C NMR data of 2. (2020).
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2,4,7-Trichloroquinoline: A Technical Guide to a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among the vast library of quinoline derivatives, polychlorinated quinolines stand out as exceptionally versatile building blocks. Their utility stems from the differential reactivity of the chlorine substituents, which allows for programmed, regioselective functionalization. This technical guide provides an in-depth exploration of 2,4,7-trichloroquinoline (CAS No. 1677-49-2), a key chemical intermediate poised for significant application in drug discovery and complex molecule synthesis. We will dissect its synthesis, physicochemical properties, and, most critically, the strategic principles governing its sequential reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic campaigns.

Physicochemical & Spectroscopic Profile

This compound is a solid, polycyclic aromatic heterocycle. Its key properties are summarized below. Understanding these characteristics is fundamental for its handling, reaction setup, and analytical monitoring.

PropertyValueSource
CAS Number 1677-49-2[2]
Molecular Formula C₉H₄Cl₃N[2]
Molar Mass 232.49 g/mol [2]
Melting Point 106.5 - 107.5 °C[2]
Boiling Point 321.4 ± 37.0 °C (Predicted)[2]
Density 1.523 ± 0.06 g/cm³ (Predicted)[2]
Appearance Crystalline SolidN/A
Spectroscopic Data (Predicted)

While extensive experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles of quinoline chemistry.

  • ¹H NMR: The spectrum is expected to show four signals in the aromatic region (approx. 7.5-8.8 ppm). The protons on the pyridine ring (H-3) and the benzene ring (H-5, H-6, H-8) will each give distinct signals. The H-8 proton, being ortho to the nitrogen, would likely be the most deshielded.

  • ¹³C NMR: The spectrum should display nine distinct signals for the carbon atoms of the quinoline core. The carbons bearing chlorine atoms (C-2, C-4, C-7) will be significantly downfield. Carbons adjacent to the nitrogen atom (C-2, C-8a) will also be deshielded.

Synthesis of the this compound Scaffold

The construction of the quinoline ring system is a well-trodden path in organic chemistry, with numerous named reactions available for this purpose, such as the Combes, Friedländer, and Gould-Jacobs syntheses.[3][4] The synthesis of specifically substituted chloroquinolines typically begins with a correspondingly substituted aniline precursor.[5]

A logical and established route to this compound involves a multi-step sequence starting from 5-chloro-2-methylaniline, as depicted below. This approach builds the pyridine ring onto the pre-functionalized benzene ring before converting the key positions to chlorides.

G cluster_start Starting Material cluster_cyclize Ring Formation & Hydrolysis cluster_chlorination Chlorination cluster_final Side-Chain Modification A 5-Chloro-2-methylaniline B Gould-Jacobs Reaction (Diethyl ethoxymethylenemalonate) A->B Step 1 C Thermal Cyclization (e.g., in Dowtherm A) B->C Step 2 D Saponification & Decarboxylation C->D Step 3 E 7-Chloro-4-hydroxy-2-methylquinoline D->E Intermediate F Chlorination with POCl₃/PCl₅ E->F Step 4 G 2,4-Dichloro-7-methylquinoline F->G Intermediate H Radical Chlorination (e.g., NCS, BPO) I 2,4-Dichloro-7-(chloromethyl)quinoline J Hydrolysis & Oxidation K 2,4-Dichloro-7-quinolinecarboxylic acid L Final Chlorination/Decarboxylation M This compound Start 4-Chloroaniline Step1 Reaction with Malonic Acid (Conrad-Limpach Synthesis) Start->Step1 Intermediate1 7-Chloro-4-hydroxyquinolin-2(1H)-one Step1->Intermediate1 Step2 Chlorination (POCl₃) Intermediate1->Step2 Product This compound Step2->Product

Fig. 1: A plausible synthetic pathway to this compound.

This diagram illustrates a conceptual pathway. The key transformation is the chlorination of a quinolinedione precursor using reagents like phosphorus oxychloride (POCl₃), which effectively converts the hydroxyl/oxo groups at the C2 and C4 positions into chlorides.

The Core Directive: Understanding Regioselective Reactivity

The immense synthetic potential of this compound lies in the predictable and hierarchical reactivity of its three chlorine atoms. This allows for the molecule to be treated as a scaffold upon which complexity can be built in a controlled, stepwise manner. The reactivity order is governed by the electronic properties of the quinoline ring system.

Reactivity Hierarchy: C4 > C2 >> C7

  • C4-Position (Most Reactive): The chlorine at C4 is the most susceptible to nucleophilic aromatic substitution (SₙAr). This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (at position 1), which effectively stabilizes the negative charge of the Meisenheimer complex intermediate through resonance.[6][7]

  • C2-Position (Intermediate Reactivity): The C2 chlorine is also activated towards nucleophilic attack by the ring nitrogen, but to a lesser extent than C4.[8] Therefore, substitution at C2 typically requires more forcing conditions (e.g., higher temperatures) than at C4.

  • C7-Position (Least Reactive): The chlorine at C7 is attached to the carbocyclic (benzene) ring and is not directly activated by the heterocyclic nitrogen. Its reactivity is akin to that of a standard chlorobenzene. Substitution at this position is difficult via SₙAr and almost always requires transition-metal catalysis (e.g., Suzuki, Buchwald-Hartwig, Sonogashira cross-coupling).[9][10]

This predictable reactivity allows for a powerful synthetic strategy: sequential functionalization. One can first perform a mild reaction to substitute the C4-chloro group, then use more vigorous conditions or a different reaction class to modify the C2-position, and finally employ metal catalysis to functionalize the C7-position. This stepwise approach is foundational to using this compound as a true chemical intermediate.

While this specific quinoline is not as widely documented as other isomers, the principles of regioselectivity are robustly established in the closely related 2,4,7-trichloroquinazoline system, where an identical reactivity hierarchy is observed and exploited for the synthesis of kinase inhibitors.[9][10][11][12]

Fig. 2: Logical workflow for the sequential functionalization of this compound.

Application Workflow: Protocol for Sequential Substitution

To illustrate the practical utility of the regioselectivity principles, this section provides a representative, field-proven protocol for the sequential SₙAr amination at C4 followed by a Suzuki-Miyaura cross-coupling at C2. This workflow demonstrates how to build molecular diversity from the this compound core.

Protocol 1: Regioselective C4-Amination

Objective: To selectively substitute the C4-chlorine with a primary amine, leaving the C2 and C7 positions intact. The causality for this selectivity is the superior electrophilicity of the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or Ethanol

  • Reaction vessel, magnetic stirrer, condenser

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).

  • Add the solvent (NMP or Ethanol) to create a stirrable suspension/solution.

  • Add benzylamine (1.2 equiv) followed by DIPEA (2.0 equiv). The base is crucial to scavenge the HCl byproduct, preventing protonation of the amine nucleophile.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, more polar spot.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield pure N-benzyl-2,7-dichloroquinolin-4-amine.

Protocol 2: C2 Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C2 position of the previously synthesized intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Materials:

  • N-benzyl-2,7-dichloroquinolin-4-amine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • Triphenylphosphine [PPh₃] (0.15 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add N-benzyl-2,7-dichloroquinolin-4-amine (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add the catalyst, Pd(OAc)₂ (5 mol%), and the ligand, PPh₃ (15 mol%). The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed solvent mixture (Dioxane/Water).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography to yield the target N-benzyl-7-chloro-2-phenylquinolin-4-amine. The C7-chloro group remains available for further functionalization if desired.

Conclusion and Future Outlook

This compound represents a powerful and potentially underutilized intermediate in synthetic chemistry. While its application is less documented than that of its famous cousin, 4,7-dichloroquinoline, the underlying chemical principles of its reactivity are sound and well-established by analogy to related heterocyclic systems.[7][9] The true value of this molecule is unlocked through a strategic, stepwise approach to its functionalization, leveraging the inherent reactivity hierarchy of the C4, C2, and C7 positions. By providing a clear framework for its synthesis and regioselective modification, this guide serves as a foundational resource for scientists aiming to construct novel, complex quinoline derivatives for applications ranging from anticancer agents to advanced materials.

References

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An In-Depth Technical Guide to the Preliminary In-Vitro Characterization of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2][3] This guide outlines a comprehensive, multi-tiered strategy for the initial in-vitro evaluation of 2,4,7-trichloroquinoline, a specific derivative whose biological profile is not extensively documented. We present a logical progression of assays, from foundational physicochemical and pharmacokinetic profiling to broad-spectrum biological screening and preliminary mechanistic inquiries. Each experimental protocol is detailed with the underlying scientific rationale, emphasizing self-validating systems and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to systematically characterize novel quinoline-based compounds.

Part 1: Foundational Profiling - Understanding the Molecule

Before investigating the biological effects of this compound, it is crucial to establish its fundamental physicochemical properties and its likely behavior in a biological system. This initial phase, often encompassing Absorption, Distribution, Metabolism, and Excretion (ADME) studies, is pivotal in early drug discovery to identify potential liabilities and guide further development.[4][5] A compound with poor solubility or rapid metabolic degradation, for instance, may be deprioritized early, saving significant resources.

Physicochemical Characterization

The starting point for any new chemical entity is to understand its basic physical and chemical properties. These parameters influence everything from handling and formulation to biological absorption and distribution.

  • Aqueous Solubility: This is a critical determinant of oral bioavailability. Poorly soluble compounds often exhibit low absorption. We will determine both kinetic and thermodynamic solubility.

  • Lipophilicity (LogD): The LogD at physiological pH (7.4) provides insight into a compound's ability to cross cellular membranes. This is a key factor in its distribution throughout the body.

Table 1: Physicochemical Data for this compound

ParameterAssay MethodResultInterpretation
Kinetic SolubilityNephelometry[Data]Indicates solubility under non-equilibrium conditions, relevant to initial dissolution.
Thermodynamic SolubilityShake-Flask Method[Data]Represents the true equilibrium solubility, important for formulation development.
LogD at pH 7.4Shake-Flask or HPLC[Data]Predicts membrane permeability and potential for non-specific binding.
In-Vitro ADME Assays

In-vitro ADME assays are essential for predicting a drug's pharmacokinetic properties.[5][6] These studies help to de-risk candidate molecules early in the discovery pipeline.[6][7]

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes, this assay predicts the extent of first-pass metabolism in the liver.[8] Compounds that are rapidly metabolized may have a short half-life in vivo.

  • CYP450 Inhibition: It is crucial to determine if this compound inhibits major cytochrome P450 enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[6] Inhibition of these enzymes can lead to drug-drug interactions.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its free concentration and, therefore, its availability to interact with its target. This is commonly measured via rapid equilibrium dialysis.

  • Permeability: The Caco-2 permeability assay is a widely used method to predict intestinal absorption of orally administered drugs.

Workflow for Foundational Profiling

Below is a diagram illustrating the logical flow of the initial characterization phase.

G cluster_0 Phase 1: Foundational Profiling A This compound Synthesis & Purification B Physicochemical Characterization A->B Solubility & LogD C In-Vitro ADME Screening A->C Metabolic Stability, CYP Inhibition, etc. D Data Analysis & Triage B->D C->D

Caption: Workflow for the initial physicochemical and ADME profiling of this compound.

Part 2: Biological Screening - Identifying Potential Therapeutic Areas

With a foundational understanding of the molecule's properties, the next logical step is to screen for broad biological activity. Given the known activities of other quinoline derivatives, the primary areas of investigation will be cytotoxicity (potential anticancer activity) and antimicrobial effects.[1][9]

Cytotoxicity Screening

A primary screen across a panel of cancer cell lines can quickly reveal if this compound possesses antiproliferative properties.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][12]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Data]
A549Lung Carcinoma[Data]
HCT-116Colorectal Carcinoma[Data]
HepG2Hepatocellular Carcinoma[Data]
Antimicrobial Screening

Quinoline derivatives have a long history as antimicrobial agents.[1][14][15] A preliminary screen against a panel of pathogenic bacteria and fungi is therefore warranted.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[16]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Table 3: Hypothetical Antimicrobial Activity of this compound

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria[Data]
Escherichia coliGram-negative Bacteria[Data]
Pseudomonas aeruginosaGram-negative Bacteria[Data]
Candida albicansFungal Pathogen[Data]

Part 3: Preliminary Mechanistic Studies

Should the initial screening reveal promising activity, the next phase involves delving into the potential mechanism of action. The nature of these follow-up studies will be dictated by the results from Part 2.

Elucidating the Mechanism of Cytotoxicity

If significant cytotoxicity is observed, it is crucial to determine whether the compound induces apoptosis (programmed cell death) or necrosis. Quinolines have been shown to interact with various carcinogenic pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK signaling cascades.[2][17]

Workflow for Investigating Cytotoxicity Mechanism

G cluster_1 Phase 3: Cytotoxicity Mechanism E Significant Cytotoxicity Observed (Low IC50) F Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) E->F H Kinase Inhibition Profiling E->H Broad Panel Screen G Caspase Activity Assay F->G If Apoptotic I Hypothesis Generation: Target Pathway G->I H->I

Caption: A logical workflow to investigate the mechanism of action following an initial positive cytotoxicity result.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.

  • Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Investigating Enzyme Inhibition

Many quinoline derivatives exert their effects by inhibiting specific enzymes.[18][19][20] If the structure of this compound suggests a potential interaction with a particular class of enzymes (e.g., kinases, proteases), direct enzymatic assays should be performed. For example, substituted quinolines have been identified as inhibitors of the human proteasome and various kinases.[18][21]

Potential Target Signaling Pathway

Quinoline derivatives are known to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[17]

G cluster_2 Potential Target: PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-based inhibitors.

Conclusion

This guide provides a structured and scientifically grounded framework for the preliminary in-vitro assessment of this compound. By systematically progressing from foundational physicochemical and ADME profiling to broad biological screening and targeted mechanistic studies, researchers can efficiently and effectively characterize this novel compound. The causality-driven approach ensures that each experimental step logically informs the next, maximizing the value of the data generated and providing a solid foundation for any subsequent preclinical and clinical development.

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Designing Novel Analogs from the 2,4,7-Trichloroquinoline Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The 2,4,7-trichloroquinoline core represents a particularly versatile starting point for the generation of novel molecular entities. The differential reactivity of its three chlorine substituents offers a unique opportunity for regioselective functionalization, enabling the systematic construction of diverse chemical libraries for drug discovery. This guide provides a comprehensive framework for the strategic design, synthesis, and biological evaluation of novel analogs derived from the this compound scaffold. We will delve into the principles of regioselective synthesis, provide detailed, field-proven experimental protocols for key chemical transformations, and outline methodologies for robust biological characterization, with a focus on anticancer applications.

The this compound Scaffold: A Privileged Starting Point

The this compound molecule is an attractive scaffold for analog design due to the distinct electronic environments of the chlorine atoms at the 2, 4, and 7 positions. This inherent difference in reactivity allows for a stepwise and controlled diversification strategy. Based on established principles of quinoline chemistry and analogous heterocyclic systems, the anticipated order of reactivity for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is C4 > C2 > C7.[1] The C4 position is the most activated due to the electron-withdrawing effect of the quinoline nitrogen, making it highly susceptible to nucleophilic attack. The C2 position is also activated, but to a lesser extent. The C7 position on the benzenoid ring is the least reactive of the three. This reactivity gradient is the key to the selective functionalization of the scaffold.

Strategic Design of Novel Analogs

A successful analog design strategy hinges on a thorough understanding of the target biological space and the structure-activity relationships (SAR) of known quinoline-based inhibitors. For the purpose of this guide, we will focus on the design of potential kinase inhibitors, a well-established target class for quinoline derivatives.[2][3]

Our design strategy will involve the sequential and regioselective replacement of the chlorine atoms with various pharmacophoric groups. For instance, the C4 position can be functionalized with anilines or other amine-containing moieties to mimic the hinge-binding interactions common in kinase inhibitors.[2] The C2 and C7 positions can then be decorated with a variety of substituents to explore different pockets of the kinase active site and to modulate the physicochemical properties of the compounds, such as solubility and metabolic stability.

Synthetic Strategies and Methodologies

The synthesis of novel analogs from this compound will rely on a palette of modern synthetic organic chemistry reactions. The following sections provide detailed protocols for the key transformations.

Regioselective C4-Functionalization: Nucleophilic Aromatic Substitution

The high reactivity of the C4 chlorine atom allows for its selective displacement by various nucleophiles under relatively mild conditions.

Experimental Protocol: Synthesis of 4-Anilino-2,7-dichloroquinoline

  • To a solution of this compound (1.0 eq) in isopropanol, add the desired aniline (1.2 eq).

  • Add a catalytic amount of hydrochloric acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by filtration and wash with cold isopropanol.

  • Dry the product under vacuum to yield the 4-anilino-2,7-dichloroquinoline analog.

C2 and C7 Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The less reactive chlorine atoms at the C2 and C7 positions can be functionalized using powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling at the C2-Position

  • In a flame-dried Schlenk flask, combine the C4-functionalized 2,7-dichloroquinoline (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C2-arylated quinoline.[4]

Experimental Protocol: Buchwald-Hartwig Amination at the C7-Position

  • In a glovebox or under an inert atmosphere, combine the C2,C4-difunctionalized 7-chloroquinoline (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand such as Xantphos (0.04 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final trisubstituted quinoline analog.[6]

Characterization of Novel Analogs

The structure and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all protons and carbons.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compounds.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Biological Evaluation: A Focus on Anticancer Activity

The newly synthesized quinoline analogs will be subjected to a tiered biological evaluation to assess their potential as anticancer agents.

In Vitro Cytotoxicity Screening

The initial screening will involve evaluating the cytotoxic activity of the compounds against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to determine cell viability.[10][11]

Experimental Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the synthesized quinoline analogs for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Compound Class Representative Analog Cancer Cell Line IC₅₀ (µM)
4-Anilino-2,7-dichloroquinolineAnalog 1MCF-7 (Breast)5.21[11]
2-Aryl-4-anilino-7-chloroquinolineAnalog 2HCT-116 (Colon)5.34[11]
2-Aryl-4-anilino-7-aminoquinolineAnalog 3MGC-803 (Gastric)1.38[11]
Note: The IC₅₀ values presented are for illustrative purposes and are based on data from structurally related compounds.
Kinase Inhibition Assays

Compounds that exhibit significant cytotoxicity will be further evaluated for their ability to inhibit specific kinases. In vitro kinase inhibition assays are performed using purified enzymes and substrates.[2][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • In a 384-well plate, add the purified kinase, the kinase-specific substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the reaction at room temperature for a specified period (e.g., 1 hour).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the IC₅₀ value for kinase inhibition.

Compound ID Target Kinase IC₅₀ (nM)
Analog 1APKN3280[2]
Analog 1BGAK3.9[2]
Analog 2AEGFR83[13]
Analog 2BVEGFR-276[13]
Note: The IC₅₀ values presented are for illustrative purposes and are based on data from structurally related compounds.
Mechanism of Action Studies

To understand how the lead compounds exert their anticancer effects, further mechanistic studies can be performed, including:

  • Cell Cycle Analysis: To determine if the compounds cause cell cycle arrest at a specific phase.[14]

  • Apoptosis Assays: To confirm if the compounds induce programmed cell death.[11]

Visualization of Workflows and Concepts

Synthetic Workflow Diagram

Synthetic_Workflow start This compound c4_func C4-Functionalization (Nucleophilic Aromatic Substitution) start->c4_func Aniline, H+ c2_func C2-Functionalization (Suzuki-Miyaura Coupling) c4_func->c2_func Boronic Acid, Pd Catalyst c7_func C7-Functionalization (Buchwald-Hartwig Amination) c2_func->c7_func Amine, Pd Catalyst final_product Novel Trisubstituted Quinoline Analog c7_func->final_product

Caption: Sequential functionalization of this compound.

Biological Evaluation Workflow

Biological_Evaluation start Synthesized Analog Library cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) start->cytotoxicity kinase_inhibition Kinase Inhibition Assays (e.g., ADP-Glo™) cytotoxicity->kinase_inhibition Active Compounds (Low IC50) moa Mechanism of Action Studies (Cell Cycle, Apoptosis) kinase_inhibition->moa Potent Inhibitors lead_compound Lead Compound Identification moa->lead_compound

Caption: Tiered approach for biological evaluation of novel analogs.

Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel, biologically active molecules. The strategic, regioselective functionalization of this core, guided by established synthetic methodologies and a clear understanding of the target biology, can lead to the identification of promising lead compounds for drug development. The detailed protocols and workflows presented in this guide offer a robust starting point for researchers embarking on the design and synthesis of novel quinoline-based therapeutic agents.

References

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Jabeen, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DarU Journal of Pharmaceutical Sciences, 17(1), 1-13.
  • Kowalski, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(15), 4567.
  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
  • Melato, L., et al. (2007). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1184857.
  • Shafi, S., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 54, 455-463.
  • Cogan, D. A., & Rivas, F. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(1), 108-111.
  • Request PDF. (2022). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
  • 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • Jiao, L., et al. (2015). Stepwise Polychlorination of 8-Chloro-BODIPY and Regioselective Functionalization of 2,3,5,6,8-Pentachloro-BODIPY. The Journal of Organic Chemistry, 80(17), 8895-8904.
  • Chen, K., et al. (2023). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Journal of the American Chemical Society, 145(1), 348-356.
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  • (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. MDPI.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
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  • 4,7-Dichloroquinoline. Wikipedia.
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2,4,7-Trichloroquinoline solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2,4,7-Trichloroquinoline

Introduction

This compound is a halogenated heterocyclic compound featuring a quinoline core substituted with three chlorine atoms. As a poly-substituted quinoline, it serves as a critical intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. For researchers in drug discovery and process development, a thorough understanding of a molecule's physicochemical properties is paramount. Solubility dictates formulation strategies and bioavailability, while stability is fundamental to determining shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. Moving beyond a simple recitation of data, this document, grounded in established scientific principles and regulatory expectations, explains the causality behind the experimental designs. It is intended to serve as a practical resource for scientists and researchers, enabling them to design robust, self-validating studies and interpret the resulting data with confidence.

Section 1: Physicochemical Profile and Its Implications

The inherent physicochemical properties of a molecule are the primary determinants of its behavior in various environments. For this compound, its structure—a rigid aromatic system with three electron-withdrawing chlorine substituents—governs its characteristics.

A summary of key physicochemical properties for this compound and a common comparator, 4,7-dichloroquinoline, is presented below.

Table 1: Physicochemical Properties of Trichloroquinoline and Related Compounds

PropertyThis compound4,7-DichloroquinolineSignificance for Solubility & Stability
Molecular Formula C₉H₄Cl₃NC₉H₅Cl₂NDefines molecular weight and elemental composition.
Molecular Weight 232.49 g/mol [1]198.05 g/mol [2][3][4]Influences diffusion rates and solubility limits.
Melting Point 106.5 - 107.5 °C[1]81 - 88 °C[5]Indicates crystal lattice energy; higher melting points often correlate with lower solubility in a given solvent.
pKa (Predicted) -2.69 ± 0.50[1]1.99 ± 0.27[2]The extremely low predicted pKa of the quinoline nitrogen suggests it is a very weak base. Unlike chloroquine, it will not become significantly protonated in aqueous acid, limiting pH-based solubility enhancement strategies.
LogP (Predicted) N/A3.193[2]The high lipophilicity indicated by the LogP of the dichloro-analog suggests poor aqueous solubility and a preference for non-polar organic solvents. The addition of a third chlorine atom would be expected to further increase lipophilicity.
Appearance Solid[1]White to yellow powder/crystals[3][5]Basic physical state at room temperature.
Expert Insights: Interpreting the Physicochemical Data

The data in Table 1 provides a foundational understanding of this compound. Its solid-state nature and high melting point suggest a stable crystal lattice that will require significant energy to disrupt, a factor that intrinsically limits solubility.

The most telling characteristic is the predicted pKa of -2.69. The quinoline nitrogen is the only basic center, but the powerful electron-withdrawing inductive effects of the three chlorine atoms drastically reduce its basicity. This means that unlike many nitrogen-containing drug molecules, attempting to dissolve this compound in acidic aqueous solutions will likely fail to produce a soluble salt. This has profound implications for any work in biological or aqueous media, steering solvent selection towards organic systems.

Section 2: Solubility Characterization

Solubility is not an optional parameter; it is a critical gatekeeper for a compound's utility. The principle of "like dissolves like" is the guiding tenet, where solubility is maximized when the polarity of the solute matches that of the solvent. Given the non-polar nature suggested by its structure, this compound is expected to exhibit poor solubility in water and higher solubility in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes a robust, self-validating method to quantitatively determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a panel of selected solvents at a constant temperature (e.g., 25 °C).

Materials:

  • This compound (solid, purity ≥98%)

  • Selected solvents (HPLC grade): Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Chloroform, Dimethyl Sulfoxide (DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a 2 mL vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~5 mg is typically sufficient.

  • Solvent Addition: Add 1.0 mL of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

  • Equilibrium Time: Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand for 30 minutes for coarse settling.

    • Carefully transfer the supernatant to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid particles.

    • Trustworthiness: This centrifugation step is a critical self-validating control. Failure to remove all particulates will lead to an overestimation of solubility.

  • Quantification:

    • Carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated HPLC method.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add excess solid This compound to vial B Add 1.0 mL of selected solvent A->B C Seal and shake at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Dilute clear supernatant D->E F Quantify concentration via validated HPLC method E->F G Final Result F->G Calculate Solubility (mg/mL) G cluster_main Forced Degradation Workflow cluster_conditions Stress Conditions Start Single Batch of This compound A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->A B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->B C Oxidation (e.g., 3% H₂O₂, RT) Start->C D Thermal (e.g., 80°C, Solid State) Start->D E Photolytic (ICH Q1B Light Exposure) Start->E Analysis Analyze All Samples by Stability-Indicating HPLC A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis End Identify Degradants Elucidate Pathways Validate Method Analysis->End

Caption: Overview of a forced degradation study workflow.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under a variety of stress conditions as mandated by ICH guidelines. The target degradation for each condition is typically 5-20% to ensure that primary degradation products are formed without overly complex secondary degradation.

General Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

1. Acidic and Basic Hydrolysis

  • Procedure:

    • To separate vials, add an aliquot of the stock solution to an equal volume of 1 M HCl (for acid) and 1 M NaOH (for base) to achieve a final concentration of ~0.5 mg/mL in 0.5 M acid/base.

    • Incubate the vials in a water bath at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the samples (base for the acid sample, acid for the base sample) to halt the degradation reaction.

    • Dilute with mobile phase for HPLC analysis.

  • Causality: Elevated temperature accelerates the hydrolytic process. Chloro-substituents on the quinoline ring, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution by hydroxide ions under basic conditions, potentially forming quinolone derivatives. [6][7][8] 2. Oxidative Degradation

  • Procedure:

    • Add an aliquot of the stock solution to a vial containing 3% hydrogen peroxide (H₂O₂).

    • Store the vial at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

  • Causality: H₂O₂ tests for susceptibility to oxidation. The electron-rich quinoline ring system could be susceptible to oxidation, potentially forming N-oxides or other oxidized species, as has been observed with chloroquine. [6] 3. Thermal Degradation

  • Procedure:

    • Place a small amount of solid this compound in a glass vial.

    • Heat the vial in an oven at 80 °C for a specified period (e.g., 7 days).

    • At the end of the study, dissolve the solid in a known volume of solvent for analysis.

  • Causality: This test assesses the intrinsic stability of the molecule in the solid state, which is crucial for determining storage requirements for the raw material.

4. Photostability

  • Procedure:

    • Expose a solution of this compound (in a photochemically inert solvent like acetonitrile) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [9] 2. Simultaneously, prepare "dark" control samples by wrapping identical vials in aluminum foil and storing them under the same temperature conditions.

    • Analyze both the light-exposed and dark control samples.

  • Trustworthiness: The dark control is a self-validating mechanism. It allows the researcher to differentiate between degradation caused by light (photolysis) and any degradation caused by the temperature of the light chamber (thermal degradation). Studies have shown that chloroquinoline analogs can undergo photodecomposition. [10]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for aromatic molecules. [11]* Mobile Phase: A gradient elution is necessary to separate the non-polar parent compound from potentially more polar degradation products. A typical mobile phase system would be:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Detection: A Diode Array Detector (DAD) is highly authoritative. It not only quantifies the peaks but also performs peak purity analysis by comparing UV spectra across a single peak. This is a critical self-validating feature to ensure a peak corresponding to the parent drug does not contain a co-eluting degradant.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines. The key validation step is specificity, where the forced degradation samples are analyzed to prove that all degradant peaks are resolved from the parent peak.

Proposed Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, the most probable degradation pathways for this compound involve the hydrolysis of the chlorine atoms at the 2- and 4-positions of the quinoline ring. These positions are activated towards nucleophilic attack. Under basic conditions, this would likely proceed via nucleophilic aromatic substitution to yield the corresponding hydroxyquinolines (which exist as their more stable quinolone tautomers).

Conclusion

This guide provides a detailed technical framework for the comprehensive study of this compound's solubility and stability. The key takeaways for a researcher are:

  • Poor Aqueous Solubility is Inherent: Due to its high lipophilicity and extremely weak basicity, this compound is expected to be poorly soluble in aqueous media across the pH spectrum. Organic solvents, particularly those of low to moderate polarity like chloroform, are the preferred choice.

  • Stability is Condition-Dependent: The compound's stability must be experimentally determined. Based on its structure, it is most susceptible to degradation under basic hydrolytic conditions and potentially under oxidative and photolytic stress.

By employing the protocols and interpretive logic outlined herein, researchers can generate reliable and scientifically sound data, enabling informed decisions in the development and handling of this compound and its derivatives.

References

  • MedCrave. (2016).
  • Martins, Y. A., Gonçalves, T., & Lopez, R. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
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  • Pharmaceutical Technology. (2023).
  • Rivas-Granizo, P., Santos, S. R. C. J., & Ferraz, H. (n.d.). Development of a Stability-Indicating LC Assay Method for Determination of Chloroquine. Semantic Scholar. [Link]
  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
  • MDPI. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. [Link]
  • Hyde, A. M., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Semantic Scholar. [Link]
  • European Medicines Agency. (2023).
  • Szymańska, E., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • Royal Society of Chemistry. (n.d.). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]
  • PubChem. (n.d.). 4,5,7-Trichloroquinoline. [Link]
  • PubChem. (n.d.). 2,4,7-Trichloro-6-methyl-quinoline. [Link]
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. [Link]
  • Royal Society of Chemistry. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. [Link]
  • LookChem. (n.d.). This compound. [Link]
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  • PubChem. (n.d.). 7-Chloroquinoline. [Link]
  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. [Link]
  • PubChem. (n.d.). 2,4-Dichloroquinoline. [Link]
  • Roepe, D. E., et al. (n.d.). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 4-Aminoquinoline Antimalarials Utilizing Polychlorinated Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the 7-Chloroquinoline Core

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine serving as a historic and paradigmatic example.[1][2] The mechanism of action for this class of drugs is well-established; they accumulate in the acidic digestive vacuole of the Plasmodium parasite, where they interfere with the detoxification of heme by inhibiting its polymerization into hemozoin.[3] This leads to a buildup of toxic free heme, ultimately killing the parasite.[4] Structure-activity relationship (SAR) studies have consistently demonstrated that two features are critical for this activity: the 7-chloro group on the quinoline ring and a basic aliphatic amine side chain at the C-4 position.

The most direct and widely documented precursor for synthesizing these drugs is 4,7-dichloroquinoline.[5][6] However, the exploration of more complex scaffolds, such as 2,4,7-trichloroquinoline , presents both a challenge and an opportunity. While the additional chlorine atom at the C-2 position complicates direct synthesis due to multiple reactive sites, it also opens pathways for novel analogs. This guide provides a strategic framework for utilizing this compound, proposing a necessary reductive dehalogenation to form the key 4,7-dichloroquinoline intermediate, followed by a detailed, field-proven protocol for its conversion into a potent 4-aminoquinoline antimalarial agent.

Part 1: Synthetic Strategy - From a Polychlorinated Precursor to a Key Intermediate

Expertise & Rationale: The primary challenge in using this compound is the presence of two chlorine atoms at positions C-2 and C-4, both of which are activated towards nucleophilic substitution. A direct reaction with an amine would likely result in a mixture of products, complicating purification and reducing the yield of the desired C-4 substituted product. Therefore, a selective dehalogenation at the C-2 position is the most logical first step to generate the versatile and well-established 4,7-dichloroquinoline intermediate. This transformation can be achieved via catalytic hydrogenation.

G start_node This compound intermediate_node 4,7-Dichloroquinoline (Key Intermediate) start_node->intermediate_node  Step 1: Selective  Dehalogenation reagent_node reagent_node final_node 4-Amino-7-Chloroquinoline (Antimalarial Scaffold) intermediate_node->final_node  Step 2: Nucleophilic  Aromatic Substitution (SNAr) reagent1 H₂ (1 atm), Pd/C (10%) Et₃N, Ethanol, RT reagent2 R¹R²N-(CH₂)n-NH₂ (Amine Side Chain) Phenol or NMP, 130-180°C

Caption: Proposed two-step synthetic pathway from this compound.

Protocol 1: Selective C-2 Dehalogenation of this compound

This protocol describes a standard method for selective dehalogenation, leveraging the higher reactivity of the C2/C4 positions, with palladium-catalyzed hydrogenation being a reliable method.

Materials & Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Triethylamine (Et₃N)

  • Ethanol, anhydrous

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask with stir bar

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add triethylamine (1.1 eq) to act as a base to neutralize the HCl byproduct.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).

  • Seal the flask, evacuate, and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Reaction Monitoring (Trustworthiness): Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The product, 4,7-dichloroquinoline, will have a different Rf value.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric when dry.

  • Rinse the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4,7-dichloroquinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) to yield pure 4,7-dichloroquinoline as a white or off-white powder.[5]

Part 2: Core Protocol - Synthesis of a Chloroquine Analog

Principle: This protocol details the nucleophilic aromatic substitution (SNAr) reaction, which is the cornerstone of 4-aminoquinoline synthesis. The chlorine atom at the C-4 position of 4,7-dichloroquinoline is significantly more reactive than the one at C-7 due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. Heating the dichloroquinoline with a suitable amine side chain results in the selective displacement of the C-4 chlorine.[1][7]

G prep 1. Reagent Preparation reaction 2. Reaction Setup & Condensation prep->reaction Combine reactants & heat (130-180°C) monitor 3. TLC Monitoring reaction->monitor Track starting material consumption workup 4. Reaction Work-up & Extraction monitor->workup Upon completion purify 5. Purification workup->purify Isolate crude product characterize 6. Characterization purify->characterize Recrystallization or Chromatography

Caption: Experimental workflow for the SNAr synthesis of 4-aminoquinolines.

Protocol 2: Synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine (Chloroquine)

This protocol is adapted from established literature procedures for the synthesis of chloroquine.[6]

Materials & Equipment:

  • 4,7-Dichloroquinoline (1.0 eq)

  • 4-Amino-1-diethylaminopentane (also known as Novoldiamine) (2.5 eq)

  • Phenol (as solvent/catalyst) or N-Methyl-2-pyrrolidone (NMP)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck flask, condenser, heating mantle, and nitrogen inlet

  • Separatory funnel, beakers, and flasks

  • TLC plates and chamber

Procedure:

  • Set up a three-neck flask equipped with a reflux condenser and a nitrogen inlet.

  • Add 4,7-dichloroquinoline (1.0 eq) and phenol (if used as solvent) to the flask. Heat the mixture to ~60 °C to melt the phenol.

  • Slowly add 4-amino-1-diethylaminopentane (2.5 eq) to the reaction mixture with stirring. The excess amine also serves as a base to neutralize the HCl formed.

  • Heat the reaction mixture to 130-180 °C and maintain for several hours (typically 4-8 hours).[8]

  • Reaction Monitoring (Trustworthiness): Periodically take aliquots from the reaction mixture, dilute with DCM, and spot on a TLC plate (e.g., silica gel with 10% methanol in DCM as eluent) to monitor the disappearance of the 4,7-dichloroquinoline spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 10% aqueous NaOH solution to neutralize the phenolic solvent and protonated product.

  • Extract the product into an organic solvent like dichloromethane (3 x volumes). Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid is often purified by recrystallization from acetone or by column chromatography on silica gel to yield the pure product, typically as a light yellow solid.[9] For pharmaceutical use, it is often converted to a phosphate or sulfate salt to improve solubility and stability.

Data Presentation & Validation

Successful synthesis should be confirmed by analytical data. The table below provides expected data for the synthesis of chloroquine.

ParameterExpected ValuePurpose of Measurement
Yield 60-80%Assesses reaction efficiency.
Appearance White to light yellow crystalline solidProvides initial purity assessment.
Melting Point 87-89 °C (Free Base)Confirms identity and purity of the solid.
¹H NMR (CDCl₃) δ ~8.5 (d, 1H), ~7.9 (d, 1H), ~7.7 (d, 1H), ~7.3 (dd, 1H), ~6.4 (d, 1H), ~4.0 (m, 1H), ~2.5 (q, 4H), ~1.6 (m, 4H), ~1.3 (d, 3H), ~1.0 (t, 6H)Confirms the covalent structure of the molecule.
Mass Spec (ESI-MS) m/z = 320.18 [M+H]⁺ for C₁₈H₂₆ClN₃Confirms the molecular weight and elemental composition.

Field-Proven Insights & Troubleshooting

  • Why Phenol or NMP? High-boiling polar solvents like phenol or NMP are used to achieve the high temperatures required for the SNAr reaction. Phenol can also act as a mild acid catalyst, protonating the quinoline nitrogen and further activating the C-4 position.[3]

  • Excess Amine: Using an excess of the amine side chain serves two purposes: it drives the reaction to completion according to Le Châtelier's principle and acts as an in-situ base to neutralize the HCl generated, preventing it from protonating the unreacted amine nucleophile.[9]

  • Troubleshooting - Low Yield: If yields are low, ensure all reagents are anhydrous, as water can interfere with the reaction. Incomplete reaction, as monitored by TLC, may require longer reaction times or higher temperatures. During work-up, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the product's side chain, maximizing its solubility in the organic extraction solvent.

  • Self-Validation: The protocol is self-validating through rigorous monitoring and characterization. A clean ¹H NMR spectrum and a sharp melting point are strong indicators of a successful synthesis and high purity. The disappearance of the starting material on TLC is a critical checkpoint before proceeding to the work-up phase.

References

  • Verma, R. K., et al. (2013). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy.
  • Shafi, S., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research.
  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica.
  • Kumar, A., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences.
  • Rajapakse, C. S. K., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Al-Ghorbani, M., et al. (2022). Synthesis of 7-chloroquinolinyl-4-yl-amino based-chalcone and pyrazoline derivatives as antimalarial and anticancer agents. ResearchGate.
  • Maji, M., et al. (2012). FeCl3⋅6H2O-catalyzed intermolecular-cascade cyclization of acetoacetanilide: aldehyde-tuned synthesis to valuable 2-pyridone analogues. Chemistry.
  • Koka, P. N., et al. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules.
  • Madrid, P. B., et al. (2007). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters.
  • Gpatindia. (2020). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline.
  • Wikipedia. (n.d.). Quinine.
  • Agarwal, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences.
  • Sharma, R., et al. (2015). Synthesis of New Chloroquine Derivatives as Antimalarial Agents. ResearchGate.
  • ResearchGate. (n.d.). Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study.
  • Kathrada, F. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA.
  • Shafi, S. Y., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports.
  • Niles, J. C., et al. (2011). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. ACS Medicinal Chemistry Letters.
  • Le Tadic-Biadatti, M.-H., et al. (2019). Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. European Journal of Medicinal Chemistry.
  • Singh, A., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development.
  • Guchhait, S. K., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
  • TETRAHEDRON CHEMISTRY CLASSES. (2021). SYNTHESIS OF CHLOROQUINE/MELUBRIN. YouTube.
  • Wang, Y., et al. (2022). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. Bioorganic Chemistry.
  • Al-Zaydi, K. M., et al. (2013). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules.
  • Scott, K. A., et al. (2019). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Molecules.

Sources

Application Notes & Protocols: The Pivotal Role of 4,7-Dichloroquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Among its many derivatives, 4,7-dichloroquinoline (DCQ) emerges as a particularly versatile and indispensable intermediate, primarily celebrated for its foundational role in the synthesis of life-saving antimalarial drugs like chloroquine and hydroxychloroquine.[2][3] This guide, however, ventures beyond this classical application to illuminate the expanding utility of the DCQ scaffold in contemporary drug discovery, with a significant focus on oncology and infectious diseases.

Our exploration is grounded in the understanding that the strategic placement of chlorine atoms at the 4 and 7 positions of the quinoline ring system imparts unique physicochemical properties and reactivity. This allows for selective functionalization, enabling medicinal chemists to generate vast libraries of novel molecules with diverse pharmacological profiles.[3] We will delve into the causality behind experimental designs, offering not just protocols but the strategic thinking that underpins them.

I. Core Applications in Antimalarial Drug Discovery

The historical and continued significance of 4,7-dichloroquinoline is inextricably linked to the global fight against malaria.[4] It is the key building block for 4-aminoquinoline antimalarials, a class of drugs that has saved countless lives.[3]

Mechanistic Rationale: The 4-aminoquinoline drugs, derived from DCQ, are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the Plasmodium parasite. Here, they interfere with the parasite's detoxification pathway for heme. Heme, a toxic byproduct of hemoglobin digestion, is normally sequestered into an inert crystalline polymer called hemozoin. 4-aminoquinolines cap the growing hemozoin crystal, leading to a buildup of toxic free heme, which ultimately kills the parasite.[5]

Protocol 1: Synthesis of a Chloroquine Analogue

This protocol outlines a standard nucleophilic aromatic substitution (SNAr) reaction to synthesize a derivative of chloroquine, illustrating the fundamental reactivity of the C4-chlorine on the DCQ scaffold.

Objective: To synthesize N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine.

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • Novaldiamine (N,N-diethyl-1,4-pentanediamine) (1.2 eq)

  • Phenol (as solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for reaction and work-up

  • Silica gel for column chromatography

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4,7-dichloroquinoline in molten phenol at 80-90 °C.

  • Slowly add novaldiamine to the solution with vigorous stirring.

  • Increase the temperature to 120-130 °C and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add an excess of 10% aqueous sodium hydroxide solution to neutralize the phenol.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM:MeOH:TEA gradient (e.g., starting from 100:0:1 to 95:5:1) to afford the pure product.

  • Characterize the final compound using 1H NMR, 13C NMR, and Mass Spectrometry.

Workflow for Antimalarial Drug Synthesis from DCQ

G DCQ 4,7-Dichloroquinoline (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) Phenol, 120-130°C DCQ->Reaction Amine Substituted Diamine (e.g., Novaldiamine) Amine->Reaction Purification Work-up & Purification (Column Chromatography) Reaction->Purification Product 4-Aminoquinoline Analogue (e.g., Chloroquine) Purification->Product Assay In Vitro Antiplasmodial Assay (P. falciparum strains) Product->Assay G cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation DCQ 4,7-Dichloroquinoline Synth Chemical Synthesis (e.g., SNAr, Coupling) DCQ->Synth Library Library of DCQ Derivatives Synth->Library Screen In Vitro Cytotoxicity Screening (MTT Assay) Library->Screen Hit Identify 'Hit' Compounds (Low IC50 values) Screen->Hit MoA Mechanism of Action Studies (e.g., Kinase Assay, Western Blot, Apoptosis Assay) Hit->MoA Lead Lead Compound MoA->Lead

Caption: High-level workflow for the discovery of anticancer agents from a DCQ scaffold.

III. Emerging Applications: Antimicrobial and Antiviral Research

The versatility of the DCQ scaffold extends to the development of new agents against bacterial and viral pathogens. As antimicrobial resistance becomes a growing global threat, researchers are exploring novel chemical spaces, and DCQ provides a fertile ground for such investigations. [3]

  • Antibacterial Activity: Derivatives of DCQ have shown activity against various bacterial strains. [6]The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

  • Antiviral Potential: The quinoline nucleus is present in some antiviral agents. Research has indicated that certain DCQ derivatives may possess antiviral properties, warranting further investigation against a range of viruses.

IV. Conclusion and Future Outlook

4,7-dichloroquinoline has transcended its role as a mere intermediate for antimalarial drugs to become a powerhouse scaffold in modern medicinal chemistry. Its predictable reactivity and proven track record in generating potent bioactive molecules make it an invaluable tool for drug discovery professionals. The applications discussed herein—spanning from its classical role in fighting malaria to its dynamic potential in oncology and infectious diseases—underscore the enduring relevance of this remarkable molecule. Future research will undoubtedly continue to unlock new therapeutic applications for derivatives of this versatile and privileged scaffold.

References

  • Lutz, R. E., Ashburn, G., Freek, J. A., Jordan, R. H., Leake, N. H., Martin, T. A., Rowlett, R. J., Jr., & Wilson, J. W., III. (1946). Antimalarials. The Synthesis of 2,4,7-Trichloroquinoline. Journal of the American Chemical Society, 68(7), 1285–1287. (Note: This reference is for the trichloro- analogue but provides context on early quinoline synthesis). [Link]
  • Benitez, J., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4735. [Link]
  • Hebei Weimiao Technology Co., Ltd. (2024). Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development. [Link]
  • Aparicio Acevedo, D. F., Ortiz Villamizar, M. C., & Kouznetsov, V. V. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1442. [Link]
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(5), 589-599. [Link]
  • Perez-Perez, M. J., et al. (2020).
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]
  • Madhuri, L., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(29), 13693-13702. [Link]
  • Valente, S., et al. (2020).
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Nuta, A., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 14(11), 1146. [Link]
  • de Souza, M. V. N. (2020). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 20(1), 1-2. [Link]
  • Afzal, O., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(7), 723-736. [Link]
  • Al-Majd, L. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1694. [Link]
  • Wikipedia contributors. (2023). 4,7-Dichloroquinoline. Wikipedia, The Free Encyclopedia. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. [Link]
  • de Oliveira, C. S., et al. (2018). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 8(46), 26305-26315. [Link]
  • Kumar, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,7-Dichloroquinoline: A Key Pharmaceutical Intermediate for Antimalarial and Antimicrobial Drug Synthesis. [Link]

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Application Notes & Protocols: 2,4,7-Trichloroquinoline as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,4,7-trichloroquinoline as a versatile building block for the synthesis of complex heterocyclic compounds. While direct, optimized protocols for the sequential functionalization of this specific molecule are not extensively reported, this guide leverages established principles of quinoline chemistry and draws analogies from the well-documented reactivity of similar polyhalogenated N-heterocycles to provide robust, expert-guided starting points for synthetic exploration. We present a logical framework for the regioselective functionalization of the C2, C4, and C7 positions through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the generation of diverse molecular architectures with significant potential in medicinal chemistry.

Introduction and Strategic Overview

This compound is a halogenated quinoline derivative offering three distinct points for chemical modification.[1] The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3][4][5] The differential reactivity of the three chlorine atoms on the this compound scaffold—two on the electron-deficient pyridine ring (C2, C4) and one on the benzenoid ring (C7)—presents a unique opportunity for controlled, sequential chemical diversification.

This guide is structured to provide a predictive but experimentally grounded approach to harnessing this differential reactivity. The protocols herein are designed as self-validating systems, with clear causality behind experimental choices, allowing researchers to logically troubleshoot and optimize their synthetic routes.

Predicted Reactivity Profile of this compound

The regioselectivity of substitution reactions on the this compound core is governed by the electronic properties of the quinoline ring system. The nitrogen atom strongly withdraws electron density from the pyridine ring, rendering the carbons at the C2 and C4 positions highly electrophilic and thus susceptible to nucleophilic attack.

  • C4 Position: The C4 position (a γ-position relative to the ring nitrogen) is widely recognized as the most electrophilic and reactive site in chloroquinolines for nucleophilic aromatic substitution (SNAr).[6][7] This heightened reactivity is due to the ability of the nitrogen atom to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance without disrupting the aromaticity of the fused benzene ring.

  • C2 Position: The C2 position (an α-position) is the second most reactive site on the pyridine ring. While still activated towards nucleophilic attack, it is generally less so than the C4 position.[6] Substitution at C2 often requires more forcing conditions (e.g., higher temperatures) than at C4.

  • C7 Position: The C7 position is on the benzenoid ring. The chlorine at this position is significantly less reactive towards nucleophilic substitution compared to those at C2 and C4. Its reactivity is more comparable to a standard chlorobenzene derivative. Functionalization at this site is typically achieved through transition-metal-catalyzed cross-coupling reactions, which do not rely on the inherent electrophilicity of the carbon center in the same way SNAr reactions do.

Therefore, the predicted order of reactivity for the three positions is: C4 > C2 >> C7 . This differential reactivity is the cornerstone of the synthetic strategies outlined below.

Synthetic Strategies and Protocols

We present two primary strategies for the sequential functionalization of this compound. The first is a direct, sequential approach based on the natural reactivity order. The second is a more advanced strategy involving the temporary deactivation of the most reactive site to invert the sequence of functionalization.

Strategy A: Direct Sequential Functionalization (C4 → C2 → C7)

This strategy leverages the inherent reactivity of the quinoline core, addressing the most electrophilic site first under the mildest conditions.

G cluster_0 Strategy A: Direct Sequential Functionalization Start This compound Step1 Protocol 1: SNAr at C4 (e.g., Amination) Mild Conditions Start->Step1 Intermediate_A 2-Chloro-7-chloro-4-amino-quinoline Step1->Intermediate_A Step2 Protocol 2: Pd-Coupling at C2 (e.g., Suzuki) Moderate Conditions Intermediate_A->Step2 Intermediate_B 7-Chloro-2-aryl-4-amino-quinoline Step2->Intermediate_B Step3 Protocol 3: Pd-Coupling at C7 (e.g., Suzuki) Forcing Conditions Intermediate_B->Step3 Final_Product Trisubstituted Quinoline Step3->Final_Product

Caption: Workflow for direct sequential functionalization.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution at C4

This protocol describes the selective substitution of the C4-chlorine with an amine nucleophile under mild conditions.

  • Rationale: The high electrophilicity of the C4 position allows for its selective functionalization at or near room temperature, leaving the C2 and C7 positions untouched. The choice of a base is critical to neutralize the HCl generated during the reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1 - 1.5 equiv)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Procedure:

    • Dissolve this compound in anhydrous THF (to a concentration of ~0.1 M) in a round-bottom flask under a nitrogen atmosphere.

    • Add the amine nucleophile, followed by the dropwise addition of DIPEA.

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Solvent THF, EthanolGood solubility for reactants; compatible with SNAr.
Base DIPEA, TEANon-nucleophilic base to neutralize HCl.
Temperature Room TemperatureExploits high reactivity of C4 for selectivity.
Equivalents (Nu:) 1.1 - 1.5Ensures complete consumption of the starting material.

Protocol 2: Palladium-Catalyzed Suzuki Coupling at C2

Following C4 substitution, the C2 position becomes the next target for functionalization, typically via cross-coupling.

  • Rationale: With the C4 position occupied, the C2-chloro substituent is the most activated site for oxidative addition to a Pd(0) catalyst. Standard Suzuki-Miyaura conditions are generally effective for the arylation or vinylation of chloro-N-heterocycles.

  • Materials:

    • 2-Chloro-7-chloro-4-substituted-quinoline (from Protocol 1) (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

    • Triphenylphosphine (Ph₃P) (0.15 equiv) or other suitable ligand

    • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,2-Dimethoxyethane (DME) and Water (10:1 mixture)

  • Procedure:

    • To a reaction vial, add the C4-substituted quinoline, boronic acid, palladium catalyst, ligand, and base.

    • Flush the vial with nitrogen.

    • Add freshly degassed DME and water (10:1 v/v) to generate a ~0.1 M solution.

    • Heat the reaction mixture to 75-90 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, add water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: Palladium-Catalyzed Suzuki Coupling at C7

The final functionalization targets the least reactive C7-chloro group.

  • Rationale: The C-Cl bond on the benzenoid ring is less polarized and stronger, requiring more forcing conditions for oxidative addition. This may involve higher temperatures, stronger bases, and potentially more electron-rich phosphine ligands to promote catalysis.

  • Materials:

    • 2,4-Disubstituted-7-chloroquinoline (from Protocol 2) (1.0 equiv)

    • Aryl- or heteroarylboronic acid (2.0 - 4.0 equiv)

    • Pd(OAc)₂ (0.10 equiv)

    • Triphenylphosphine (Ph₃P) (0.30 equiv) or a more robust ligand like SPhos

    • Potassium phosphate (K₃PO₄) (4.0 equiv)

    • Dioxane/Water (10:1 mixture)

  • Procedure:

    • Combine the 7-chloroquinoline substrate, boronic acid, Pd(OAc)₂, Ph₃P, and K₃PO₄ in a sealable reaction vessel.

    • Evacuate and backfill with nitrogen three times.

    • Add degassed dioxane and water.

    • Seal the vessel and heat to 100-120 °C for 12-48 hours.

    • Cool, dilute with water, and extract with ethyl acetate.

    • Perform a standard aqueous workup and purify the final trisubstituted product by column chromatography or recrystallization.

ParameterC2 CouplingC7 CouplingRationale for Differences
Catalyst Loading 5 mol%10 mol%Overcomes lower reactivity of the C7-Cl bond.
Boronic Acid 1.5 equiv2.0 - 4.0 equivDrives the reaction to completion.
Temperature 75-90 °C100-120 °CHigher energy input needed for C7-Cl bond activation.
Strategy B: C4 Deactivation for Inverted Selectivity (C2 → C4 → C7)

This advanced strategy allows for the introduction of functionalities at C2 prior to C4, expanding the accessible chemical space. It is adapted from highly successful approaches used for 2,4,7-trichloroquinazoline.[8][9]

G cluster_1 Strategy B: C4 Deactivation / Inverted Selectivity Start This compound Step_B1 Protocol 4: C4 Blocking (e.g., Thiolation) Start->Step_B1 Intermediate_B1 4-Thioether-2,7-dichloroquinoline Step_B1->Intermediate_B1 Step_B2 Protocol 2 (adapted): Pd-Coupling at C2 Intermediate_B1->Step_B2 Intermediate_B2 4-Thioether-7-chloro-2-aryl-quinoline Step_B2->Intermediate_B2 Step_B3 Protocol 5: C4 Deprotection & Functionalization Intermediate_B2->Step_B3 Intermediate_B3 7-Chloro-2-aryl-4-substituted-quinoline Step_B3->Intermediate_B3 Step_B4 Protocol 3 (adapted): Pd-Coupling at C7 Intermediate_B3->Step_B4 Final_Product Trisubstituted Quinoline Step_B4->Final_Product

Caption: Workflow using a C4-blocking group strategy.

Protocol 4: Selective Thiolation as a C4 Blocking Strategy

This protocol installs a temporary thioether at the C4 position, deactivating it towards further SNAr and moderating its reactivity in cross-coupling.

  • Rationale: A soft nucleophile like a thiol will readily and selectively displace the C4-chlorine. The resulting thioether is stable to the conditions of C2-arylation but can be subsequently removed or replaced.

  • Materials:

    • This compound (1.0 equiv)

    • Isopropyl mercaptan or other thiol (1.05 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flask under nitrogen, suspend NaH in anhydrous DMF.

    • Cool the suspension to 0 °C and add the thiol dropwise. Stir for 15 minutes.

    • Add a solution of this compound in DMF dropwise to the thiolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Carefully quench the reaction by pouring it into ice water.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the 4-thioether-2,7-dichloroquinoline.

After this step, functionalization of C2 and C7 can proceed using protocols similar to Protocol 2 and Protocol 3 , respectively. The thioether at C4 can then be functionalized, for example, through a palladium-catalyzed, copper(I)-mediated desulfurative cross-coupling.[9]

Conclusion

This compound is a highly valuable, yet underexplored, building block for the synthesis of functionalized heterocyclic compounds. The predictable and pronounced differences in the reactivity of its three chloro-substituents allow for the rational design of sequential functionalization strategies. By combining selective nucleophilic aromatic substitution with robust palladium-catalyzed cross-coupling reactions, researchers can access a vast array of novel, trisubstituted quinoline derivatives. The protocols and strategies outlined in this guide, derived from established chemical principles and validated on analogous systems, provide a solid and logical foundation for initiating synthetic programs aimed at drug discovery and materials science.

References

  • Wipf, P., & George, J. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644–648. [Link]
  • Wipf, P., & George, J. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace. [Link]
  • Wipf, P., & George, J. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. [Link]
  • Murie, V. E., Nishimura, R. H. V., Rolim, L. A., Vessecchi, R., Lopes, N. P., & Clososki, G. C. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871–880. [Link]
  • Lutz, R. E., Ashburn, G., Freek, J. A., Jordan, R. H., Leake, N. H., Martin, T. A., Rowlett, R. J., Jr., & Wilson, J. W., III. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society, 68(7), 1285–1289. [Link]
  • Semantic Scholar. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
  • Lutz, R. E., Ashburn, G., Freek, J. A., Jordan, R. H., Leake, N. H., Martin, T. A., Rowlett, R. J., & Wilson, J. W. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society. [Link]
  • D'hooghe, M., & De Kimpe, N. (2008). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
  • LookChem. (n.d.). This compound. [Link]
  • Ferreira, L. G., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
  • El-Sayed, A. M., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
  • Szymańska, E., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
  • de Fátima, A., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]
  • Stevens, E. (2019).
  • J-GLOBAL. (n.d.).
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
  • de Oliveira, R. B., et al. (2014). 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies. PubMed. [Link]

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution on 2,4,7-Trichloroquinoline for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] 2,4,7-Trichloroquinoline is a highly versatile, yet underexplored, building block for the synthesis of novel molecular entities. Its three distinct chlorine atoms offer a platform for sequential and regioselective functionalization via nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview, including mechanistic principles and detailed experimental protocols, for the strategic substitution on the this compound scaffold. We delve into the causality behind regioselectivity and furnish researchers, scientists, and drug development professionals with robust, field-proven methodologies for synthesizing libraries of novel quinoline derivatives.

The Strategic Importance of the Quinoline Scaffold

Quinoline, a fused heterocyclic system of benzene and pyridine, is recognized as a 'privileged structure' in drug discovery.[3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial (e.g., Chloroquine), anticancer (e.g., Camptothecin), antibacterial, and anti-inflammatory properties.[2][4][5] The ability to functionalize the quinoline ring at various positions profoundly influences its biological activity, making it a prime target for chemical modification in the quest for new therapeutics.[1] this compound, in particular, serves as a trifunctional electrophilic scaffold, enabling the introduction of diverse chemical moieties at its C2, C4, and C7 positions to generate novel compound libraries with significant therapeutic potential.

The Underlying Chemistry: Mechanism and Regioselectivity

The functionalization of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike aliphatic SN2 reactions, the SNAr pathway does not occur via a backside attack, which is sterically impossible for an aromatic ring.[6] Instead, it proceeds through a two-step addition-elimination sequence.[7][8]

  • Addition Step (Rate-Determining): A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a chlorine atom in this case). This attack temporarily breaks the ring's aromaticity and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][9]

  • Elimination Step (Fast): The leaving group (chloride ion) departs, restoring the aromaticity of the quinoline ring and yielding the substituted product.

The presence of the electron-withdrawing nitrogen atom within the quinoline ring activates the carbons in the pyridine ring (especially C2 and C4) toward nucleophilic attack, making this reaction feasible.[10]

Caption: General Experimental Workflow Diagram

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>97%Sigma-Aldrich, Combi-Blocks
Nucleophiles (e.g., Morpholine)Reagent GradeAcros Organics, Alfa Aesar
Solvents (e.g., DMF, Ethanol)Anhydrous/ACS GradeFisher Scientific, VWR
Base (e.g., K₂CO₃, DIPEA)>99%Sigma-Aldrich
Standard GlasswareBorosilicatePyrex, Kimble
Magnetic Stirrer/Hotplate---IKA, Corning
TLC PlatesSilica Gel 60 F₂₅₄Merck
Column Chromatography Silica230-400 meshSorbent Technologies
Protocol 1: Selective Monosubstitution at the C4-Position with Morpholine

This protocol leverages the enhanced reactivity of the C4 position to achieve selective substitution under mild conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 236.5 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL). Stir until the solid is fully dissolved. To this solution, add morpholine (1.2 eq, 104.5 mg, 1.2 mmol) followed by potassium carbonate (K₂CO₃) (2.0 eq, 276.4 mg, 2.0 mmol). The base acts as a scavenger for the HCl generated during the reaction. [11]3. Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) or by recrystallization from ethanol to yield 4-morpholino-2,7-dichloroquinoline as a white or off-white solid.

Protocol 2: Sequential Disubstitution at C4 and C2 Positions

This protocol demonstrates how to achieve a second substitution at the C2 position by employing more forcing conditions after the C4 position has been functionalized.

Step-by-Step Methodology:

  • Starting Material: Use the purified 4-morpholino-2,7-dichloroquinoline (1.0 eq) from Protocol 1.

  • Reaction Setup: In a sealed microwave reaction vial, combine the starting material, a second nucleophile (e.g., n-butylamine, 3.0 eq), and a suitable high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or continue with DMF. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Conditions: Heat the sealed vial in a microwave reactor to 150-180 °C for 1-3 hours. [10][12]Alternatively, conventional heating at a similar temperature can be used but may require significantly longer reaction times (12-24 hours). [13]Monitor progress carefully by LC-MS.

  • Work-up and Purification: Follow the same work-up, extraction, and washing procedures as described in Protocol 1. Purification will likely require careful column chromatography to separate the desired disubstituted product from any remaining starting material or potential side products.

Table of Representative Reaction Conditions
PositionNucleophileSolventBaseConditionsExpected Product
C4 AnilineEthanolNoneReflux, 6h2,7-Dichloro-N-phenylquinolin-4-amine
C4 Sodium MethoxideMethanolNaOMeRT, 2h2,7-Dichloro-4-methoxyquinoline
C4 BenzylamineDMFK₂CO₃80 °C, 5hN-(Benzyl)-2,7-dichloroquinolin-4-amine
C2 (on C4-sub product)PiperidineNMPDIPEA160 °C, 12h7-Chloro-4-sub-2-(piperidin-1-yl)quinoline

Characterization and Data Analysis

Unambiguous structural confirmation is critical. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for confirming the site of substitution. [14][15]For a C4-substituted product, the characteristic doublet for the H-3 proton will be observed, often with a significant upfield or downfield shift depending on the nucleophile. The signals for H-5, H-6, and H-8 on the benzene portion of the ring will remain, confirming the C7-chloro group is intact. [16] * ¹³C NMR: Confirms the total number of unique carbons and the chemical environment changes upon substitution. The signal for the carbon atom where substitution occurred (e.g., C4) will show a dramatic shift. [17]* Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the replacement of a chlorine atom (mass ~35.5 amu) with the nucleophile. The isotopic pattern for the remaining chlorine atoms (a ~3:1 ratio for ³⁵Cl/³⁷Cl) will be observable.

  • Infrared (IR) Spectroscopy: Useful for identifying the functional groups introduced by the nucleophile (e.g., N-H stretches around 3300-3500 cm⁻¹ for secondary amines, C-O stretches for ethers). [18]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Reaction Insufficient temperature; Deactivated nucleophile; Poor solvent choice.Increase temperature; Use a stronger base if the nucleophile is an amine salt; Switch to a more polar aprotic solvent like DMF or NMP.
Multiple Products Reaction conditions too harsh, leading to disubstitution; Side reactions.Lower the reaction temperature and shorten the reaction time for monosubstitution; Ensure an inert atmosphere to prevent oxidative side reactions.
Difficult Purification Product and starting material have similar polarity.Adjust the eluent system for column chromatography (try different solvent systems); Attempt recrystallization with various solvents.

Conclusion

This compound is a powerful and adaptable platform for synthetic and medicinal chemistry. By understanding the principles of SNAr and the inherent regioselectivity of the quinoline ring, researchers can strategically and sequentially introduce a wide array of functional groups. The protocols detailed herein provide a reliable foundation for the synthesis of novel 4-substituted and 2,4-disubstituted quinoline derivatives, paving the way for the discovery of next-generation therapeutic agents.

References

  • Vertex AI Search. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis.
  • BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • National Institutes of Health (NIH). (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
  • Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • PubMed Central (PMC). (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • BenchChem. (n.d.). High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • PubMed Central (PMC). (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • Molecules. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Sources

Application Notes and Protocols for the Derivatization of 2,4,7-Trichloroquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] The 2,4,7-trichloroquinoline core is a particularly attractive starting point for the synthesis of novel therapeutic candidates. The differential reactivity of the three chlorine atoms at the C2, C4, and C7 positions allows for regioselective derivatization, enabling the creation of diverse chemical libraries for biological screening.[4] This guide provides a detailed technical overview of the strategic derivatization of this compound and subsequent protocols for biological evaluation, aimed at researchers, scientists, and professionals in the field of drug development.

Strategic Derivatization of this compound: A Hierarchical Approach

The key to unlocking the therapeutic potential of this compound lies in the selective functionalization of its chloro-substituted positions. The electronic properties of the quinoline ring system render the chlorine atoms at positions 2 and 4 more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine at position 7.[2][5] This differential reactivity forms the basis of a hierarchical derivatization strategy.

A logical workflow for the derivatization process is outlined below:

Derivatization_Workflow Start This compound Step1 Selective Functionalization at C4 (Nucleophilic Aromatic Substitution) Start->Step1 Milder Conditions Step2 Functionalization at C2 (Palladium-Catalyzed Cross-Coupling) Step1->Step2 Intermediate Product Step3 Functionalization at C7 (Palladium-Catalyzed Cross-Coupling) Step2->Step3 More Forcing Conditions Library Diverse Library of 2,4,7-Trisubstituted Quinolines Step3->Library

Caption: Hierarchical derivatization workflow for this compound.

Protocol 1: Regioselective C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[6] This allows for selective substitution at this position under relatively mild conditions.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

  • Solvent (e.g., Ethanol, DMF, or NMP)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen solvent, add the desired nucleophile (1.0-1.2 equivalents).

  • Add a suitable base (1.5-2.0 equivalents) to the reaction mixture.

  • Heat the mixture to a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the attacking species.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

With the C4 position functionalized, the C2 position becomes the next target for derivatization. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the C2-chloro group with a boronic acid in the presence of a palladium catalyst.[7][8]

Materials:

  • 4-substituted-2,7-dichloroquinoline (from Protocol 1)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or microwave vial, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel, combine the 4-substituted-2,7-dichloroquinoline (1.0 equivalent), the boronic acid, and the base.

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Under a positive pressure of inert gas, add the anhydrous solvent.

  • Degas the resulting suspension by sparging with the inert gas for 15-30 minutes.

  • Add the palladium catalyst and ligand to the stirring suspension.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 3: C7-Functionalization via Buchwald-Hartwig Amination

The final derivatization step targets the less reactive C7 position. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a wide range of amino functionalities.[9][10] This reaction typically requires more forcing conditions compared to the functionalization at C2 and C4.

Materials:

  • 2,4-disubstituted-7-chloroquinoline (from Protocol 2)

  • Amine (primary or secondary) (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos) (2-6 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube, magnetic stirrer, and inert atmosphere

Procedure:

  • To a Schlenk flask, add the 2,4-disubstituted-7-chloroquinoline (1.0 equivalent), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.[11]

Biological Screening of Derivatized Quinolines

Once a library of 2,4,7-trisubstituted quinoline derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is recommended, starting with broad primary screens to identify active compounds, followed by more detailed secondary assays to elucidate their mechanism of action and potency.

Biological_Screening_Workflow Start Library of Quinoline Derivatives Tier1 Tier 1: Primary Screening (e.g., Anticancer, Antimicrobial) Start->Tier1 Tier2 Tier 2: Secondary Screening (Dose-Response, Mechanism of Action) Tier1->Tier2 Active 'Hits' Lead_ID Lead Compound Identification Tier2->Lead_ID

Caption: Tiered workflow for biological screening of quinoline derivatives.

Protocol 4: Anticancer Activity Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, PC3)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Protocol 5: Antimicrobial Susceptibility Testing - Broth Microdilution

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. A systematic analysis of the SAR provides valuable insights for the rational design of more potent and selective compounds.

PositionSubstituent Effect on Biological Activity
C2 Introduction of aryl groups can enhance anticancer activity.[13]
C4 An amino group with a dialkylaminoalkyl side chain is often crucial for antimalarial activity.[15]
C7 An electron-withdrawing group, such as chlorine, is often optimal for antimalarial and some anticancer activities.[5][16]

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel therapeutic agents. The strategic and regioselective functionalization of this scaffold, coupled with a systematic biological screening cascade, provides a robust platform for identifying lead compounds with promising anticancer and antimicrobial properties. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space accessible from this versatile starting material.

References

  • Matada, B. S.; Pattanashettar, R.; Yernale, N. G. A comprehensive review on the biological interest of quinoline and its derivatives. Bioorg. Med. Chem.2021, 37, 116098.
  • Pharmacy 180.
  • New Journal of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. URL: [Link]
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Application Notes and Protocols for the Analytical Quantification of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,7-Trichloroquinoline is a halogenated quinoline derivative.[1] Quinoline and its derivatives are a class of heterocyclic compounds with a wide range of applications, from pharmaceuticals to agrochemicals.[2][3] Given their prevalence and potential biological activity, the development of robust and reliable analytical methods for the quantification of specific quinoline derivatives, such as this compound, is of significant importance in research, drug development, and quality control.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices. The methodologies outlined herein are grounded in established principles of analytical chemistry and have been adapted from validated methods for structurally similar quinoline compounds. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₄Cl₃N[1]
Molecular Weight232.49 g/mol [1]
AppearanceLikely a solid at room temperatureInferred from similar compounds
SolubilityExpected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethaneInferred from similar compounds

Analytical Methodologies

The two primary analytical techniques recommended for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of non-volatile and thermally labile compounds.[4] Given the aromatic nature of this compound, it is expected to have a strong UV chromophore, making UV detection a suitable and cost-effective choice.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[5] It is ideal for the analysis of volatile and semi-volatile compounds.[6]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This section provides a detailed protocol for the quantification of this compound using HPLC-UV. The method is adapted from established procedures for the analysis of other chlorinated quinoline derivatives.[4][7]

Principle

The sample is first subjected to a suitable extraction procedure to isolate the this compound from the sample matrix. The extract is then injected into an HPLC system equipped with a reverse-phase C18 column. The separation is achieved using an isocratic or gradient mobile phase of acetonitrile and water. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[2]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Standard Standard Stock Solution Dilution Serial Dilutions Standard->Dilution Calibration Calibration Standards Dilution->Calibration Calibration->Injection Curve Calibration Curve Plotting Calibration->Curve Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification of Analyte Integration->Quantification Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)[8]

  • Appropriate extraction solvents (e.g., dichloromethane, ethyl acetate)

  • Syringe filters (0.45 µm)

2. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation

The choice of sample preparation technique will depend on the matrix.

  • For Liquid Samples (e.g., wastewater):

    • Perform a liquid-liquid extraction by mixing 10 mL of the sample with 10 mL of a suitable organic solvent (e.g., dichloromethane).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer and repeat the extraction twice.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of acetonitrile.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

  • For Solid Samples (e.g., soil, tissue):

    • Homogenize the sample.

    • Perform a solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with acetonitrile.

    • Filter the eluate through a 0.45 µm syringe filter.

4. HPLC-UV Instrument Parameters

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 30 °C
UV Detection Wavelength To be determined by UV scan (likely around 230-250 nm)

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details a GC-MS method for the quantification of this compound, which is particularly useful for complex matrices and when higher sensitivity and selectivity are required. The protocol is adapted from established methods for the analysis of quinoline and its derivatives.[9]

Principle

The sample is extracted and then injected into a gas chromatograph. The this compound is volatilized in the heated injection port and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer detects the characteristic ions of this compound, allowing for highly selective and sensitive quantification.[9]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Cleanup SPE or GPC Cleanup Extraction->Cleanup Injection Injection into GC Cleanup->Injection Standard Standard Stock Solution Dilution Serial Dilutions Standard->Dilution Calibration Calibration Standards Dilution->Calibration Calibration->Injection Curve Calibration Curve Plotting Calibration->Curve Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (SIM/Scan) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC EIC Extracted Ion Chromatogram TIC->EIC Integration Peak Area Integration EIC->Integration Quantification Quantification of Analyte Integration->Quantification Curve->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS

1. Reagents and Materials

  • This compound reference standard

  • Hexane (GC grade)

  • Dichloromethane (GC grade)

  • Acetone (GC grade)

  • Anhydrous sodium sulfate

  • Syringe filters (0.22 µm PTFE)

2. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method, using a suitable volatile solvent like hexane or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the chosen solvent to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

3. Sample Preparation

  • Liquid Samples:

    • Perform a liquid-liquid extraction as described in the HPLC-UV method using a volatile solvent like hexane or a mixture of hexane and dichloromethane.

    • Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Filter through a 0.22 µm PTFE syringe filter.

  • Solid Samples:

    • Perform a Soxhlet extraction or an ultrasonic extraction with a suitable solvent mixture (e.g., hexane:acetone 1:1).[6][10]

    • Concentrate the extract and perform a cleanup step using gel permeation chromatography (GPC) or a silica gel column if necessary to remove interfering compounds.

    • Adjust the final volume to 1 mL.

    • Filter through a 0.22 µm PTFE syringe filter.

4. GC-MS Instrument Parameters

ParameterRecommended Setting
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Carrier Gas Helium at a constant flow of 1.0 mL/min[9]
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification

5. Data Analysis

  • Identify the characteristic ions of this compound from the mass spectrum obtained in scan mode. The molecular ion and major fragment ions should be selected for SIM mode.

  • In SIM mode, monitor the selected ions to enhance sensitivity and selectivity.

  • Generate a calibration curve by plotting the peak area of the primary characteristic ion against the concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation

To ensure the reliability of the analytical data, the chosen method (HPLC-UV or GC-MS) should be validated according to established guidelines (e.g., ICH). The following parameters should be assessed:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. Proper method validation is crucial to ensure the generation of high-quality, defensible data.

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High-Throughput Screening of 2,4,7-Trichloroquinoline Derivatives: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] From the historical success of quinine in combating malaria to modern synthetic derivatives, quinoline-based compounds have demonstrated significant therapeutic potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2][3] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[4] This has led to the development of several clinically approved drugs, such as bosutinib, lenvatinib, and cabozantinib, which are utilized in cancer therapy.[1]

The 2,4,7-trichloroquinoline core represents a specific, yet underexplored, substitution pattern that offers unique electronic and steric properties for molecular interaction. The presence of multiple chlorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and ability to form specific halogen bonds with biological targets. These characteristics make this compound derivatives intriguing candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic leads. This guide provides a comprehensive framework for designing and executing HTS campaigns for this compound class, with a focus on identifying novel kinase inhibitors and cytotoxic anticancer agents.

Strategic Approach to Screening this compound Derivatives

A successful HTS campaign requires a well-defined strategy that considers the physicochemical properties of the compound library and the biological question being addressed. For this compound derivatives, a tiered screening approach is recommended to efficiently identify and validate promising hit compounds.

The Screening Funnel: A Multi-Step Strategy

The HTS workflow is designed as a funnel, starting with a broad primary screen to identify all potentially active compounds and progressively narrowing the focus through more specific secondary and tertiary assays. This approach maximizes efficiency and minimizes the risk of false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization Primary Primary High-Throughput Screen (e.g., Biochemical Kinase Assay or Cell Viability Assay) - Single concentration (e.g., 10 µM) - Identify initial 'hits' Confirmation Hit Confirmation - Re-test hits from primary screen Primary->Confirmation DoseResponse Dose-Response Analysis - Determine IC50/EC50 values Confirmation->DoseResponse CounterScreen Counter-Screens - Rule out non-specific activity & artifacts DoseResponse->CounterScreen Secondary Secondary Assays - Orthogonal assays (e.g., cell-based target engagement) - Selectivity profiling CounterScreen->Secondary Tertiary Tertiary Assays - Mechanism of action studies - In vitro ADME/Tox Secondary->Tertiary LeadOp Lead Optimization - Structure-Activity Relationship (SAR) studies - Synthesis of analogs Tertiary->LeadOp

Caption: A typical workflow for a high-throughput screening campaign in drug discovery.

Application Note 1: Primary High-Throughput Screening for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5] Given that many quinoline derivatives exhibit kinase inhibitory activity, a primary screen focused on a relevant kinase is a logical starting point.[6][7]

Principle

This protocol describes a homogenous, fluorescence-based biochemical assay to identify inhibitors of a target kinase. The assay measures the phosphorylation of a specific substrate by the kinase. A decrease in signal indicates inhibition of the kinase by a test compound.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Materials:

  • 384-well low-volume white plates

  • Target kinase (e.g., EGFR, PI3K)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (specific to the kinase)

  • HTRF detection reagents (e.g., Streptavidin-Cryptate and anti-phospho-antibody labeled with XL665)

  • Acoustic liquid handler (for compound dispensing)

  • Multidrop dispenser

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the library into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor of the target kinase (positive control).[6]

  • Enzyme and Substrate Addition: Prepare a solution of the target kinase and its biotinylated substrate in the assay buffer. Dispense 10 µL of this solution into each well of the assay plate.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Prepare the HTRF detection reagent mixture according to the manufacturer's instructions. Add 20 µL of the detection mixture to each well to stop the kinase reaction.

  • Detection Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[6]

Data Analysis
  • Calculate the HTRF ratio (Acceptor Emission / Donor Emission) for each well.

  • Normalize the data to the controls to determine the percent inhibition for each compound: % Inhibition = 100 x (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

  • Set a hit threshold (e.g., >50% inhibition) to identify compounds for further investigation.

Table 1: Hypothetical Primary Screen Results for this compound Derivatives Targeting a Kinase

Compound IDConcentration (µM)% InhibitionHit (Threshold >50%)
TQC-0011085.2Yes
TQC-0021012.5No
TQC-0031065.7Yes
TQC-004105.8No
TQC-0051092.1Yes

Application Note 2: Cell-Based Cytotoxicity Screening

A parallel or secondary screen to assess the cytotoxic effects of the this compound derivatives on cancer cell lines is crucial.[8] This provides valuable information on the compounds' potential as anticancer agents and helps to prioritize hits from the primary screen.

Principle

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in luminescence is indicative of cytotoxicity.

Experimental Protocol: CellTiter-Glo® Viability Assay

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HCT116)[8][9]

  • Cell culture medium and supplements

  • 384-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Liquid handler

  • Multidrop dispenser

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Dilute the cells in culture medium to a final concentration that will ensure they are in the exponential growth phase at the end of the assay. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[6]

  • Compound Addition: Perform a serial dilution of the this compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Add DMSO and a known cytotoxic agent as negative and positive controls, respectively.[6]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]

  • Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.[6]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[6]

Data Analysis
  • Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound: % Inhibition = 100 x (1 - (Luminescence_compound - Luminescence_neg_ctrl) / (Luminescence_pos_ctrl - Luminescence_neg_ctrl))

  • Identify cytotoxic hits based on a pre-defined inhibition threshold.

Table 2: Hypothetical Cytotoxicity Screen Results for this compound Derivatives in A549 Cells

Compound IDConcentration (µM)% Inhibition of ProliferationHit (Threshold >50%)
TQC-0011078.9Yes
TQC-002108.2No
TQC-0031061.4Yes
TQC-0041015.3No
TQC-0051088.5Yes

Hit Validation and Mechanism of Action Studies

Compounds identified as "hits" in the primary screens require further validation to confirm their activity and elucidate their mechanism of action.

Dose-Response Curves

To determine the potency of the hit compounds, a dose-response analysis should be performed. This involves testing the compounds over a range of concentrations to calculate the IC50 (for biochemical assays) or EC50 (for cell-based assays) value.

Orthogonal Assays

It is essential to confirm the activity of hits in an orthogonal assay that utilizes a different detection technology. This helps to rule out false positives that may arise from compound interference with the primary assay format. For example, if the primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding of the compound to the target kinase.

Cellular Target Engagement

For hits identified in biochemical screens, it is crucial to demonstrate that they can engage their target in a cellular context. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to verify that the compound binds to and stabilizes the target protein within intact cells.

Apoptosis Induction

For compounds showing cytotoxic activity, it is important to determine if they are inducing apoptosis (programmed cell death). This can be assessed using assays that measure the activation of caspases, which are key enzymes in the apoptotic pathway.

Apoptosis_Pathway cluster_0 Apoptosis Induction cluster_1 Signaling Cascade Compound This compound Derivative Cell Cancer Cell Compound->Cell Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Cell->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Simplified overview of apoptosis induction by a cytotoxic compound.

Conclusion

The this compound scaffold holds significant promise for the discovery of novel therapeutic agents. A systematic and well-designed high-throughput screening campaign, as outlined in this guide, is a critical first step in unlocking this potential. By employing a combination of biochemical and cell-based assays in a tiered approach, researchers can efficiently identify and validate promising lead compounds for further development. The protocols and strategies presented here provide a robust framework for initiating a successful drug discovery program centered on this intriguing class of molecules.

References

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Application Notes and Protocols for the Use of 2,4,7-Trichloroquinoline in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of medicinally important compounds.[1][2] Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric platform for molecular interactions, making it a "privileged scaffold" in drug discovery. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and, most notably for this guide, anticancer properties.[1][3] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological effects.

Numerous quinoline-based anticancer agents have been developed, targeting a range of biological pathways crucial for cancer cell survival and proliferation. These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, interference with DNA replication and repair, and modulation of tumor growth signaling pathways.[4][5][6] This wide range of activities underscores the potential of the quinoline scaffold in generating novel and effective cancer therapeutics.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, highly functionalized quinoline derivative, 2,4,7-trichloroquinoline , as a versatile starting material for the synthesis of novel anticancer agents. We will delve into the synthetic strategies for its derivatization, provide detailed protocols for the biological evaluation of the resulting compounds, and discuss the underlying rationale for these experimental designs.

The Strategic Advantage of this compound as a Precursor

This compound is a particularly attractive starting material for the synthesis of anticancer drug candidates due to the differential reactivity of its three chlorine atoms. The chloro groups at positions 2, 4, and 7 of the quinoline ring exhibit distinct susceptibilities to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a stepwise and regioselective functionalization of the quinoline core, enabling the systematic construction of a diverse library of derivatives.

Generally, the order of reactivity for nucleophilic substitution is C4 > C2 > C7. The chloro group at the 4-position is the most electrophilic and, therefore, the most readily displaced by nucleophiles. The chloro group at the 2-position is less reactive than at C4 but can still be substituted under more forcing conditions. The chloro group at the 7-position, being on the benzenoid ring, is the least reactive towards SNAr. This hierarchy of reactivity provides a powerful tool for the medicinal chemist to selectively introduce different pharmacophores at specific positions, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Synthetic Protocols for the Derivatization of this compound

The following protocols outline the selective functionalization of this compound at the C4 and C2 positions. These procedures are designed to be robust and adaptable for the synthesis of a variety of derivatives.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the selective substitution of the chlorine atom at the 4-position of this compound with an amine nucleophile. This reaction is typically the first step in a sequential functionalization strategy.

Rationale: The C4 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. By using mild reaction conditions, it is possible to achieve high selectivity for substitution at this position while leaving the chloro groups at C2 and C7 intact.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 eq.) to the solution. If the amine is a salt, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) should be added to liberate the free amine.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and amine reactivity) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-2,7-dichloroquinoline derivative.

Protocol 2: Subsequent Nucleophilic Aromatic Substitution at the C2-Position

Following the successful substitution at the C4 position, the less reactive C2 chloro group can be displaced under more forcing conditions. This allows for the introduction of a second, different substituent.

Rationale: The electron-donating nature of the newly introduced amino group at C4 slightly deactivates the C2 position towards further nucleophilic attack. Therefore, more forcing conditions (higher temperature, stronger nucleophile, or the use of a catalyst) are generally required for the second substitution.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube or a microwave vial, dissolve the 4-amino-2,7-dichloroquinoline derivative (1.0 eq.) obtained from Protocol 1 in a high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the second nucleophile (e.g., a different amine, an alcohol, or a thiol) (1.5-2.0 eq.) and a suitable base (e.g., potassium carbonate or sodium hydride) if required.

  • Reaction Conditions: Heat the reaction mixture to a higher temperature (typically 120-180 °C) or utilize microwave irradiation for a controlled and rapid reaction. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 2,4-disubstituted-7-chloroquinoline.

Biological Evaluation of this compound Derivatives

The following protocols are standard in vitro assays to assess the anticancer potential of the newly synthesized quinoline derivatives.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][4]

Rationale: This assay is a rapid and sensitive method for the initial screening of a large number of compounds to determine their general cytotoxicity against various cancer cell lines. It allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity of representative quinoline derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of novel compounds derived from this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-based dihydrazone 3bMCF-7 (Breast)7.016[8]
Quinoline-based dihydrazone 3cMCF-7 (Breast)7.05[8]
2,4-disubstituted quinoline 3cPC-3 (Prostate)Not specified[9]
2,4-disubstituted quinoline 3qPC-3 (Prostate)Not specified[9]
2,4-disubstituted quinoline 3tPC-3 (Prostate)Not specified[9]
2,4-disubstituted quinoline 3mMDA-MB-231 (Breast)Not specified[9]
2,4-disubstituted quinoline 3dH460 (Lung)Not specified[9]
2,4-disubstituted quinoline 3fH460 (Lung)Not specified[9]
2,4-disubstituted quinoline 3aaPC-3, H460, MDA-MB-231Broad-spectrum[9]

Visualization of Key Concepts

Synthetic Workflow

G start This compound step1 Protocol 1: Selective C4-Substitution (Amine Nucleophile, Mild Conditions) start->step1 intermediate 4-Amino-2,7-dichloroquinoline step1->intermediate step2 Protocol 2: C2-Substitution (Second Nucleophile, Forcing Conditions) intermediate->step2 product 2,4-Disubstituted-7-chloroquinoline step2->product bio_eval Protocol 3: Biological Evaluation (e.g., MTT Assay) product->bio_eval G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinoline_Inhibitor Quinoline Derivative (from this compound) Quinoline_Inhibitor->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of a quinoline-based anticancer agent.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the development of novel anticancer agents. Its differential reactivity allows for the strategic and selective introduction of various pharmacophores, enabling the creation of large and diverse compound libraries for screening. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of these derivatives.

Future research in this area should focus on exploring a wider range of nucleophiles for substitution at the C2 and C4 positions to generate novel chemical entities. Furthermore, a deeper investigation into the mechanisms of action of the most potent compounds, including the identification of their specific molecular targets and their effects on various signaling pathways, will be crucial for the development of the next generation of quinoline-based cancer therapeutics.

References

  • Jain S, Chandra V, Jain PK, et al. Comprehensive review on current developments of quinoline-based anticancer agents. Arab J Chem. 2019; 12(8):4920-4946.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. 2023.
  • Quinoline as a privileged scaffold in cancer drug discovery. PubMed.
  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate.
  • The anticancer IC50 values of synthesized compounds. ResearchGate.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
  • Process for preparing 4-amino-7-chloro-quinoline. Google Patents.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. NIH.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing).
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. ResearchGate.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2022;77(1):122-131.

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Kinase Inhibitors from 2,4,7-Trichloroquinoline

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for a multitude of biologically active compounds.[1][2][3][4] This is particularly evident in the field of oncology, where numerous quinoline-based molecules have been developed as potent protein kinase inhibitors.[1][2][4][5] Protein kinases are pivotal enzymes that regulate a vast number of cellular processes; their dysregulation is a common driver of cancer cell growth and survival.[6] Consequently, they are among the most intensely pursued targets for modern cancer therapeutics.[5][7][8][9][10]

Among the various quinoline-based starting materials, This compound stands out as an exceptionally valuable and versatile building block. Its structure is pre-functionalized with three chlorine atoms at positions C2, C4, and C7, each possessing distinct chemical reactivity. This differential reactivity allows for a programmed, regioselective approach to molecular assembly, enabling chemists to systematically introduce different functionalities and build complex, highly substituted kinase inhibitors. This guide provides a detailed exploration of the synthetic strategies, experimental protocols, and underlying chemical principles for leveraging this compound in the design and synthesis of novel kinase inhibitors.

Core Principles: Regioselective Functionalization of the Quinoline Ring

The synthetic utility of this compound is rooted in the predictable and sequential nature of its functionalization. The key transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction, a process facilitated by the electron-deficient nature of the pyridine portion of the quinoline ring.[11] The reactivity of the three chloro-substituents is not equal, providing a powerful handle for controlled synthesis.

Hierarchy of Reactivity:

  • C4-Position: This is the most electrophilic and sterically accessible position on the ring, making it highly susceptible to nucleophilic attack. SNAr reactions with amines, thiols, and alcohols occur readily at C4, often under mild conditions and with excellent regioselectivity.[12]

  • C2-Position: While also activated by the ring nitrogen, the C2 position is generally less reactive than C4. Substitution at this position typically requires more forcing conditions, such as higher temperatures or stronger bases, after the C4 position has been functionalized.[13]

  • C7-Position: Located on the benzene portion of the scaffold, the C7 chlorine is significantly less reactive towards traditional SNAr. Its functionalization almost invariably requires the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, or Sonogashira reactions.[13]

This predictable reactivity hierarchy allows for a logical, three-step synthetic workflow.

G start This compound step1 Step 1: C4-Amination (SNAr, mild conditions) start->step1 + Nucleophile 1 intermediate1 4-Amino-2,7-dichloroquinoline step1->intermediate1 step2 Step 2: C2-Functionalization (SNAr, forcing conditions) intermediate1->step2 + Nucleophile 2 intermediate2 2,4-Disubstituted-7-chloroquinoline step2->intermediate2 step3 Step 3: C7-Functionalization (Pd-catalyzed cross-coupling) intermediate2->step3 + Coupling Partner final_product Fully Functionalized Kinase Inhibitor step3->final_product

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, field-proven methodologies for the sequential functionalization of this compound. These serve as a robust starting point for the synthesis of a diverse library of potential kinase inhibitors.

Protocol 1: Regioselective C4-Amination via SNAr

This initial step selectively functionalizes the most reactive C4 position with an amine, a common feature in kinase inhibitors that often serves to engage the hinge region of the ATP-binding pocket.[14]

  • Objective: To synthesize a 4-anilino-2,7-dichloroquinoline intermediate.

  • Causality: The reaction is performed under mild conditions (room temperature to moderate heat) to ensure exclusive substitution at the C4 position, leaving the C2 and C7 chlorines untouched. An organic base is used to neutralize the HCl generated during the reaction, driving it to completion. Polar aprotic solvents are ideal for SNAr as they solvate the intermediate Meisenheimer complex.[15]

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired aniline nucleophile (1.1 eq.), and N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or isopropanol to achieve a concentration of approximately 0.2 M.

  • Reaction Conditions: Stir the mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice water, which will often cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and a cold, non-polar solvent like diethyl ether or hexanes to remove residual impurities. If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Protocol 2: C2-Functionalization via SNAr

With the C4 position occupied, the C2 position becomes the next target for substitution. This requires more energy to overcome its lower reactivity.

  • Objective: To introduce a second nucleophile at the C2 position of the 4-anilino-2,7-dichloroquinoline intermediate.

  • Causality: The reduced reactivity at C2 necessitates higher temperatures (typically >120 °C) to drive the SNAr reaction. This step allows for the introduction of a different functional group, adding structural diversity.

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine the 4-anilino-2,7-dichloroquinoline intermediate from Protocol 1 (1.0 eq.), the second nucleophile (e.g., a secondary amine like morpholine or piperazine) (1.5 eq.), and a strong base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-150 °C. The reaction may require 12-24 hours for completion. Monitor progress by LC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash extensively with water to remove the high-boiling solvent and inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue using flash column chromatography.

Protocol 3: C7-Functionalization via Suzuki Cross-Coupling

The final functionalization step at the inert C7 position is achieved using palladium catalysis, which enables the formation of a new carbon-carbon bond.

  • Objective: To install an aryl or heteroaryl moiety at the C7 position.

  • Causality: The C-Cl bond at C7 is not susceptible to SNAr but can be activated by a palladium catalyst to enter a catalytic cycle. The Suzuki reaction is a robust and widely used method for this transformation, tolerant of a broad range of functional groups.[13]

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, combine the 2,4-disubstituted-7-chloroquinoline intermediate from Protocol 2 (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.5 eq.), and a base such as sodium carbonate (Na₂CO₃) (2.0 eq.).

  • Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Conditions: De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to reflux (around 100 °C) and stir under an inert atmosphere for 6-18 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography or recrystallization to yield the desired kinase inhibitor.

G cluster_0 Overall Synthetic Scheme start This compound reagent1 + R¹-NH₂ DIPEA, DMF, 80°C start->reagent1 intermediate1 Intermediate A (4-Amino-2,7-dichloroquinoline) reagent1->intermediate1 reagent2 + R²R³-NH K₂CO₃, DMSO, 140°C intermediate1->reagent2 intermediate2 Intermediate B (2,4-Disubstituted-7-chloroquinoline) reagent2->intermediate2 reagent3 + R⁴-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 100°C intermediate2->reagent3 final_product Final Product (Trisubstituted Quinoline) reagent3->final_product

Caption: General synthetic route for a trisubstituted kinase inhibitor.

Data Summary and Characterization

Systematic characterization at each step is crucial for confirming the structure and purity of the synthesized compounds.

Table 1: Summary of Regioselective Reactions
PositionReaction TypeTypical Nucleophile / Coupling PartnerSolventBaseCatalystTemp (°C)
C4 SNArPrimary/Secondary Amines, AnilinesDMF, EtOH, iPrOHDIPEA, K₂CO₃None25 - 80
C2 SNArPrimary/Secondary Amines, AlkoxidesDMSO, DioxaneK₂CO₃, NaHNone120 - 150
C7 Suzuki CouplingAryl/Heteroaryl Boronic AcidsDioxane/H₂O, DMENa₂CO₃, K₃PO₄Pd(PPh₃)₄80 - 110
C7 Buchwald-HartwigPrimary/Secondary AminesToluene, DioxaneNaOt-Bu, Cs₂CO₃Pd₂(dba)₃ / Xantphos80 - 110
Analytical Characterization

Robust analytical methods are essential to validate the outcome of each synthetic step.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The regioselectivity of each substitution can be confirmed by observing the disappearance of the C-H signal at the substituted position and the appearance of new signals corresponding to the introduced moiety. 2D NMR techniques like HMBC and HSQC can further confirm connectivity.[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds at each stage and can be employed for purification on a preparative scale.[19]

Biological Context: Targeting Kinase Signaling Pathways

The substituents installed at the C2, C4, and C7 positions are strategically chosen to interact with the ATP-binding site of specific protein kinases. For instance, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) often feature a 4-anilino group that forms a critical hydrogen bond with the hinge region of the kinase domain, while groups at C7 can extend into a hydrophobic pocket to enhance potency and selectivity.[8][9][14][20][21]

cluster_pathway Simplified RTK Signaling ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor Quinoline-based Kinase Inhibitor inhibitor->rtk  Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Conclusion

This compound is a powerful and versatile platform for the synthesis of kinase inhibitors. Its well-defined hierarchy of reactivity enables a predictable and regioselective functionalization strategy, allowing researchers to efficiently construct large and diverse libraries of complex molecules. By combining classic SNAr chemistry with modern cross-coupling techniques, the full potential of this scaffold can be unlocked, paving the way for the discovery of next-generation targeted therapies for cancer and other diseases.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences.
  • Sultan, S., Zenati, R. A., & Anbar, H. S. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [Source not further specified].
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). [Source not further specified].
  • Review on recent development of quinoline for anticancer activities. (n.d.). [Source not further specified].
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). [Source not further specified].
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.).
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (n.d.). PubMed Central.
  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (2018).
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). BenchChem.
  • 'In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. (2023). PubMed.
  • Synthesis and characterization of some quinoline based bisphenols as sensing agents. (n.d.). Der Pharma Chemica.
  • Molecular Design and Clinical Development of VEGFR Kinase Inhibitors. (n.d.). Scilit.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). [Source not further specified].
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). PubMed Central.
  • Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. (2025). BenchChem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. (2025). BenchChem.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). [Source not further specified].
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed Central.

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Application Notes & Protocols for Cell-Based Assays Involving 2,4,7-Trichloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Historically recognized for its role in antimalarial drugs like chloroquine, the quinoline moiety is now a focal point in the development of a new generation of targeted therapeutics, particularly in oncology.[3][4][5] Quinoline derivatives exhibit a remarkable diversity of biological activities, including the ability to induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways by targeting enzymes like kinases and topoisomerases.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of a specific subclass: 2,4,7-trichloroquinoline analogs . While public domain data on this precise substitution pattern is emerging, the protocols and principles outlined herein are based on well-established methodologies for closely related 2,4- and 7-substituted quinoline derivatives, which serve as a robust predictive framework for evaluating this novel class of compounds.[1][8][9]

The following sections will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation, empowering researchers to rigorously evaluate the therapeutic potential of this compound analogs.

Part 1: Foundational Assays for Profiling Cytotoxicity and Cell Viability

A primary step in evaluating any potential anti-cancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an effective proxy for cell viability.

Scientific Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable, metabolically active cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout start Seed Cells in 96-well Plate incubation1 Incubate 24h (Allow Adherence) start->incubation1 treatment Treat with this compound Analog Dilutions incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h (Formazan Formation) add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[8][11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound analog stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for "untreated control" and "blank" (medium only).

    • Expert Insight: Seeding density is critical. Too few cells will result in a low signal; too many may lead to overgrowth and nutrient depletion, confounding the results. Optimize this for each cell line.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. For untreated control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.

    • Trustworthiness Check: The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well and pipette up and down to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation and Analysis

The results are typically expressed as a percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Cytotoxicity Data for a Hypothetical this compound Analog (TQC-Analog-1)

Cell LineIncubation Time (h)IC₅₀ (µM)
A549 (Lung)488.2
PC-3 (Prostate)4815.5
HCT-116 (Colon)485.9
MCF-7 (Breast)4811.3

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Many effective anticancer agents kill tumor cells by inducing apoptosis, or programmed cell death.[12][13] Distinguishing apoptosis from necrosis is crucial for mechanistic understanding. Several robust assays can quantify apoptotic events.

Logical Framework for Apoptosis Investigation

Apoptosis_Logic cluster_early Early Apoptotic Events cluster_mid Mid-Stage Apoptotic Events cluster_late Late Apoptotic Events treatment Cell Treatment with TQC-Analog annexin_v Annexin V Staining (Phosphatidylserine Flip) treatment->annexin_v hours caspase Caspase-3/7 Activation (Executioner Caspase) annexin_v->caspase concurrently mito Mitochondrial Membrane Potential Loss annexin_v->mito concurrently tunel TUNEL Assay (DNA Fragmentation) caspase->tunel hours to days PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival TQC TQC-Analog-1 TQC->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a kinase inhibitor.

Scientific Principle of a Cellular Phosphorylation Assay (ELISA-based)

These assays quantify the phosphorylation status of a specific kinase substrate within the cell. [14]Cells are cultured and treated with the inhibitor. After treatment, the cells are lysed, and the lysate is transferred to a microplate pre-coated with a capture antibody specific for the target protein (e.g., Akt). A second detection antibody, which specifically recognizes the phosphorylated form of the target protein (e.g., phospho-Akt Ser473), is then added. This "sandwich" ELISA format ensures high specificity, and the signal, often generated by a horseradish peroxidase (HRP) conjugate, is proportional to the amount of phosphorylated target protein. [14]

Detailed Protocol: Cellular Phosphorylation Assay for p-Akt

Materials:

  • Cell line with active PI3K/Akt signaling (e.g., PC-3)

  • Cellular phosphorylation ELISA kit for phospho-Akt (Ser473)

  • 96-well tissue culture plates

  • This compound analog stock solution

  • Microplate reader capable of colorimetric measurements

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and grow to 80-90% confluency. Starve the cells in serum-free medium for 16-24 hours to reduce basal phosphorylation levels.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the this compound analog for 1-2 hours.

  • Pathway Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 10-20 minutes to induce Akt phosphorylation. Include a "non-stimulated" control and a "stimulated + vehicle" control.

    • Expert Insight: The duration and concentration of the stimulus should be optimized in preliminary experiments to achieve a robust and reproducible phosphorylation signal.

  • Cell Lysis: Aspirate the medium and immediately add 100 µL of the lysis buffer provided in the kit. Agitate the plate on an orbital shaker for 10 minutes at room temperature.

  • ELISA Procedure: a. Transfer 50-100 µL of the cell lysate to the wells of the ELISA plate pre-coated with the capture antibody. b. Incubate as per the kit's instructions (e.g., 2 hours at room temperature). c. Wash the wells three times with the provided wash buffer. d. Add the phospho-specific detection antibody and incubate. e. Wash the wells again. f. Add the HRP-conjugated secondary antibody and incubate. g. Wash the wells a final time. h. Add the TMB substrate and incubate in the dark until a blue color develops. i. Add the stop solution to quench the reaction (color will turn yellow).

  • Data Acquisition: Immediately read the absorbance at 450 nm.

Data Presentation and Analysis

The data is presented as the percentage of inhibition of phosphorylation relative to the stimulated vehicle control. This allows for the calculation of an IC₅₀ value for target engagement within the cell.

Table 2: Example Kinase Inhibition Data for TQC-Analog-1

Target PathwayCell LineAssay ReadoutCellular IC₅₀ (µM)
PI3K/AktPC-3p-Akt (Ser473) Level2.5
MAPK/ERKHeLap-ERK1/2 (Thr202/Tyr204) Level> 50

This data suggests that TQC-Analog-1 is a potent and selective inhibitor of the PI3K/Akt pathway in a cellular context.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound analogs. By systematically assessing cytotoxicity, determining the mechanism of cell death, and confirming on-target activity within a cellular environment, researchers can build a comprehensive profile of these novel compounds. Positive hits from these assays can then be advanced to more complex models, including 3D cell culture, co-culture systems, and eventually, in vivo studies, to fully evaluate their therapeutic potential.

References

  • Verma, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 14(5), 103121. [Link]
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • Wang, L., et al. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437. [Link]
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice GmbH. [Link]
  • Goud, B.S., et al. (2022). Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research and Pharmaceutical Sciences, 13(1), 1-10. [Link]
  • Al-Ostath, A., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Moodley, T., et al. (2019). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Taibah University for Science, 13(1), 69-76. [Link]
  • Reaction Biology. (2022).
  • de Souza, M. V. N., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]
  • BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. [Link]
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Asif, M. (2016). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 232-238. [Link]
  • El-Sayed, T. H., & Aboelnaga, A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]
  • Asif, M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry. [Link]
  • Janecki, T., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(11), 3326. [Link]

Sources

Strategic Functionalization of the 2,4,7-Trichloroquinoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: The Quinoline Core and the Challenge of Regioselectivity

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of therapeutic activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The ability to precisely modify the substitution pattern on the quinoline ring is paramount, as the nature and position of functional groups dictate the molecule's pharmacological profile and target specificity.[2][4][5]

2,4,7-Trichloroquinoline presents a particularly valuable, yet challenging, starting material for building molecular diversity. It offers three distinct points for modification, but the key to unlocking its potential lies in understanding and controlling the regioselectivity of subsequent reactions. The chlorine atoms at the C2, C4, and C7 positions exhibit differential reactivity due to the electronic influence of the ring nitrogen. Generally, the C4 position is the most electrophilic and highly susceptible to nucleophilic aromatic substitution (SNAr). The C2 position is also activated, while the C7 position on the benzenoid ring is the least reactive towards both nucleophilic attack and palladium-catalyzed oxidative addition. This reactivity gradient provides a strategic handle for the sequential and selective introduction of different functionalities.

This guide provides an in-depth analysis of the primary techniques for functionalizing this compound, supported by detailed protocols and field-proven insights to aid researchers in the synthesis of novel, highly substituted quinoline derivatives.

Foundational Technique: Nucleophilic Aromatic Substitution (SNAr) at C4

The most direct and often first step in functionalizing this compound is the selective substitution of the C4-chloride via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality of C4-Selectivity

The high reactivity of the C4 position is a direct consequence of the electron-withdrawing effect of the adjacent ring nitrogen. This effect polarizes the C-Cl bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[6][7] This reaction typically proceeds via an addition-elimination mechanism and is highly regioselective for the C4 position under mild conditions, leaving the C2 and C7 chlorides untouched.[8] This inherent selectivity makes SNAr the ideal first step in a multi-step functionalization strategy.

Protocol 1: Selective C4-Amination of this compound

This protocol describes a standard procedure for the regioselective displacement of the C4-chlorine with a secondary amine, such as morpholine.[9]

Materials:

  • This compound

  • Morpholine (or other desired amine nucleophile)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.2-1.5 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 4-substituted-2,7-dichloroquinoline.

Data Summary: SNAr at C4

The following table summarizes typical conditions for the C4-selective substitution with various nucleophiles.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Typical Yield (%)
Secondary Amines (e.g., Morpholine)K₂CO₃DMF100-12085-95
Primary Amines (e.g., Benzylamine)K₂CO₃ or Et₃NDMF / Dioxane80-11080-90
Alcohols (as alkoxides, e.g., NaOMe)N/A (pre-formed)THF / Alcohol25-6070-85
Thiols (as thiolates, e.g., NaSPh)N/A (pre-formed)DMF / THF25-5090-98

Advanced Diversification: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds, offering broad functional group tolerance under mild conditions.[10] For the this compound system, these methods are essential for functionalizing the less reactive C2 and C7 positions, typically after the C4 position has been addressed.

The Unified Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is key to troubleshooting and optimizing reactions.

Palladium Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) oa Oxidative Addition pd0->oa + R-X pd2_complex R-Pd(II)L2-X oa->pd2_complex trans Transmetalation (Suzuki, Stille) or Amine Coordination (Buchwald-Hartwig) pd2_complex->trans + R'-M pd2_final R-Pd(II)L2-R' trans->pd2_final re Reductive Elimination pd2_final->re re->pd0 product R-R' (Product) re->product catalyst_regen Catalyst Regeneration

Caption: Generalized catalytic cycle for Palladium-mediated cross-coupling reactions.[11]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for creating biaryl or vinyl-aryl structures.[12][13] In the context of a 2,7-dichloro-4-substituted quinoline, the C2 position is generally more reactive than C7, allowing for selective coupling.

Protocol 2: C2-Selective Suzuki-Miyaura Coupling

This protocol details the arylation at the C2 position of a 4-amino-2,7-dichloroquinoline intermediate.

Materials:

  • 4-Amino-2,7-dichloroquinoline derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent system: Dioxane/Water or Toluene/Ethanol/Water[11]

  • Standard work-up and purification reagents

Procedure:

  • Inert Atmosphere: To a reaction vessel, add the quinoline substrate (1.0 eq), arylboronic acid (1.5 eq), and base (3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Degassing: Bubble an inert gas (Argon or Nitrogen) through the mixture for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of the inert gas.

  • Heating: Seal the vessel and heat the mixture to 80-100 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterConditionRationale / Insight
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂[11]Pd(dppf)Cl₂ often shows better stability and is effective for less reactive chlorides.
Base Na₂CO₃, K₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[14] K₃PO₄ is stronger and can be effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OAqueous mixtures are common and facilitate the dissolution of the inorganic base.
Temperature 80-110 °CSufficient thermal energy is needed for the oxidative addition step, especially with C-Cl bonds.
B. Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, often succeeding where traditional SNAr reactions fail, particularly with electron-rich amines or less-activated aryl halides like the C7-Cl position.[15][16] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle.[17]

Protocol 3: C7-Selective Buchwald-Hartwig Amination

This protocol is designed for the final functionalization step at the least reactive C7 position of a 2,4-disubstituted-7-chloroquinoline.

Materials:

  • 2,4-Disubstituted-7-chloroquinoline (1.0 eq)

  • Amine to be coupled (1.2 eq)

  • Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)

  • Ligand: Xantphos, BINAP, or a Buchwald-type biarylphosphine (2-4 mol%)[17]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Standard work-up and purification reagents

Procedure:

  • Glovebox/Inert Setup: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using Schlenk techniques.

  • Reaction Assembly: In a sealed tube, combine the palladium precursor, ligand, and base.

  • Reagent Addition: Add the quinoline substrate, the amine, and the anhydrous solvent.

  • Sealing and Heating: Seal the tube tightly and heat to 100-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable solvent and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the fully functionalized trisubstituted quinoline.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide, using a dual palladium and copper catalyst system.[18][19] This reaction is highly valuable for introducing a rigid alkyne linker, which can be used for further modifications or as a key pharmacophore. The reactivity order generally follows C4 > C2 > C7.[20][21]

Protocol 4: C2-Selective Sonogashira Coupling

This protocol describes the alkynylation of the C2 position on a 4-substituted-2,7-dichloroquinoline intermediate.

Materials:

  • 4-Substituted-2,7-dichloroquinoline (1.0 eq)

  • Terminal Alkyne (1.2-1.5 eq)

  • Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (serves as base and solvent)

  • Co-solvent (optional): THF or DMF

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a flask, add the quinoline substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent/Reagent Addition: Add the solvent (e.g., THF) followed by the amine base and the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.[11]

Integrated Strategy: A Workflow for Sequential Trisubstitution

The true power of these techniques is realized when they are combined in a logical sequence to exploit the differential reactivity of the C-Cl bonds. A robust and reliable strategy for creating a 2,4,7-trisubstituted quinoline is outlined below.

Sequential Functionalization start This compound step1 SNAr with R1-NH2 (e.g., Morpholine) DMF, K2CO3, 110°C start->step1 product1 4-(R1-Amino)- 2,7-dichloroquinoline step1->product1 step2 Sonogashira Coupling with R2-Alkyne Pd/Cu cat., Et3N product1->step2 product2 4-(R1-Amino)-2-(R2-alkynyl)- 7-chloroquinoline step2->product2 step3 Suzuki Coupling with R3-B(OH)2 Pd cat., Base, Heat product2->step3 product3 Fully Substituted Quinoline (Product Library) step3->product3

Caption: A validated workflow for the sequential functionalization of this compound.

This strategic approach leverages the most facile reaction first (SNAr at C4), followed by palladium-catalyzed cross-couplings at the progressively less reactive C2 and C7 positions. This control is critical for the rational design and synthesis of focused compound libraries for drug discovery programs.

References

  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Application Notes and Protocols for the Use of 4-chloro-N,N-dimethylquinolin-7-amine in Palladium-Medi
  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline - Benchchem.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing).
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals.
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.
  • (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H - MDPI.
  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines - Benchchem.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - NIH.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube.
  • Suzuki Coupling - Organic Chemistry Portal.

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Application Notes and Protocols: 2,4,7-Trichloroquinoline as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Crop Protection

The quinoline ring system is a privileged scaffold in the development of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals.[1][2][3][4] In the realm of agriculture, quinoline derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3][4] The unique electronic and structural features of the quinoline nucleus allow for fine-tuning of its biological efficacy through targeted functionalization. Halogenated quinolines, in particular, serve as key intermediates in the synthesis of numerous commercial agrochemicals due to the reactivity of the carbon-halogen bonds, which facilitates the introduction of various functional groups via nucleophilic substitution reactions.

This document provides a detailed technical guide on the utilization of polychlorinated quinolines, with a focus on the principles of synthesizing potent agrochemicals. While the specific isomer 2,4,7-trichloroquinoline is a viable precursor, we will use the well-documented synthesis of the commercial fungicide Quinoxyfen from the closely related 4,5,7-trichloroquinoline to illustrate the key chemical transformations and protocols. This example provides a robust and scientifically validated pathway that is directly relevant to researchers and professionals in the field of agrochemical development.

Quinoxyfen: A Case Study in Quinoline-Based Fungicide Development

Quinoxyfen is a highly effective preventative fungicide used to control powdery mildew on a variety of crops.[5][6] Its mode of action involves the disruption of signal transduction pathways in fungal spores, thereby inhibiting their germination and preventing infection.[6] The chemical structure of Quinoxyfen, 5,7-dichloro-4-(4-fluorophenoxy)quinoline, features a dichlorinated quinoline core linked to a fluorinated phenol via an ether bond.[7][8] This structure highlights a key synthetic strategy: the nucleophilic aromatic substitution of a chlorine atom on the quinoline ring with a phenoxide.

The synthesis of Quinoxyfen from 4,5,7-trichloroquinoline is a prime example of the strategic use of polychlorinated heterocyclic intermediates in agrochemical manufacturing.[7][9] The chlorine atom at the 4-position of the quinoline ring is particularly susceptible to nucleophilic attack, allowing for its selective replacement.

Synthetic Pathway of Quinoxyfen from 4,5,7-Trichloroquinoline

The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide ion, a potent nucleophile, attacks the electron-deficient carbon atom bonded to a chlorine atom on the quinoline ring. The presence of the electronegative nitrogen atom in the quinoline ring and the additional chlorine atoms enhance the electrophilicity of the carbon centers, facilitating the substitution reaction.

The overall synthetic transformation can be visualized as follows:

Quinoxyfen_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4_5_7_trichloroquinoline 4,5,7-Trichloroquinoline Quinoxyfen Quinoxyfen 4_5_7_trichloroquinoline->Quinoxyfen Nucleophilic Aromatic Substitution (SNAr) p_fluorophenol p-Fluorophenol p_fluorophenol->Quinoxyfen catalyst 4-DMAP (catalyst) catalyst->Quinoxyfen solvent Xylene (solvent) solvent->Quinoxyfen conditions Reflux conditions->Quinoxyfen

Caption: Synthetic route to Quinoxyfen from 4,5,7-trichloroquinoline.

Experimental Protocol: Synthesis of Quinoxyfen

This protocol is adapted from established procedures for the synthesis of 4-phenoxyquinoline compounds.[10]

Materials and Equipment:

Reagent/EquipmentGrade/Specification
4,5,7-Trichloroquinoline≥98% purity
4-Fluorophenol≥99% purity
4-Dimethylaminopyridine (4-DMAP)≥99% purity
XyleneAnhydrous
Sodium Hydroxide (NaOH)Reagent grade
Diethyl EtherAnhydrous
Sodium Sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size
Condenser
Magnetic stirrer and stir bar
Heating mantle
Thermometer
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a condenser, a magnetic stir bar, and a thermometer, add 4,5,7-trichloroquinoline (1.0 eq).

  • Addition of Reagents: Add xylene as the solvent, followed by 4-fluorophenol (1.4 eq) and 4-dimethylaminopyridine (4-DMAP) as the catalyst (0.15 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete after 16-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a 5 N NaOH solution to remove unreacted phenol.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers (xylene and ether).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain Quinoxyfen of high purity.[9]

Quantitative Data (Example):

Reactant/ProductMolar Mass ( g/mol )MolesMass (g)Equivalents
4,5,7-Trichloroquinoline232.490.012.331.0
4-Fluorophenol112.100.0141.571.4
4-DMAP122.170.00150.180.15
Quinoxyfen (expected)308.13~0.0086~2.65-

Note: The expected mass of Quinoxyfen is based on a theoretical yield. Actual yields may vary.

Mechanism of Action and Rationale for Experimental Choices

The synthesis of Quinoxyfen via nucleophilic aromatic substitution is a well-established and efficient method. The choice of reagents and reaction conditions is critical for the success of the synthesis.

  • Solvent: Xylene is used as a high-boiling point solvent to enable the reaction to be carried out at a sufficiently high temperature (reflux) to overcome the activation energy of the SNAr reaction.

  • Catalyst: 4-Dimethylaminopyridine (4-DMAP) is a highly effective nucleophilic catalyst. It activates the quinoline ring, making it more susceptible to nucleophilic attack by the phenoxide.

  • Excess Phenol: A slight excess of 4-fluorophenol is used to ensure the complete consumption of the starting trichloroquinoline.

  • Basic Wash: The wash with sodium hydroxide is crucial for removing the excess acidic 4-fluorophenol from the reaction mixture, simplifying the purification of the final product.

The regioselectivity of the reaction, with the substitution occurring at the 4-position, is a key aspect of this synthesis. This is due to the electronic properties of the quinoline ring, where the 4-position is more activated towards nucleophilic attack than the other chlorinated positions.

Conclusion

The synthesis of the fungicide Quinoxyfen from 4,5,7-trichloroquinoline serves as an excellent practical example of the application of polychlorinated quinolines as precursors in the agrochemical industry. The principles of nucleophilic aromatic substitution demonstrated in this protocol are broadly applicable to the synthesis of a wide range of other quinoline-based agrochemicals. For researchers and professionals in this field, a thorough understanding of these synthetic methodologies is essential for the design and development of novel and effective crop protection agents.

References

  • AERU. (2026, October 29). Quinoxyfen (Ref: DE 795). University of Hertfordshire. [Link]
  • PubChem. (n.d.). Quinoxyfen.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Food and Agriculture Organization of the United N
  • PubChem. (n.d.). Quinoxyfen.
  • Chemical Warehouse. (n.d.). Quinoxyfen - Active Ingredient Page. [Link]
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
  • PMC. (n.d.).
  • ACS Publications. (n.d.). Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals. [Link]
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • ResearchGate. (n.d.).
  • Springer. (n.d.). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. [Link]
  • PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides. [Link]
  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. [Link]
  • ResearchGate. (n.d.). Quinoline Derivatives in Discovery and Development of Pesticides. [Link]

Sources

Application Notes and Protocols for the Continuous Flow Synthesis of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4,7-Trichloroquinoline and the Advantages of Flow Chemistry

This compound is a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. Its polychlorinated structure makes it a versatile intermediate for the synthesis of a wide array of functionalized quinoline derivatives, which are prominent in medicinal chemistry and materials science. The development of efficient, safe, and scalable synthetic routes to this compound is therefore of paramount importance.

Traditionally, the synthesis of substituted quinolines has been accomplished using batch methodologies. However, these methods often involve strongly exothermic reactions, hazardous reagents, and challenging scale-up procedures. Continuous flow chemistry offers a transformative approach to address these challenges.[1] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[2] This enhanced control leads to improved reaction safety, higher yields, and greater product consistency. Furthermore, the small reactor volumes inherent in flow chemistry systems mitigate the risks associated with handling hazardous intermediates and exothermic reactions.[2]

This application note provides a detailed protocol for the synthesis of this compound utilizing a two-stage continuous flow process. The synthetic strategy is centered around the Vilsmeier-Haack reaction, a powerful method for the synthesis of chloroquinolines, followed by a catalytic deformylation to yield the final product.

Synthetic Strategy: A Two-Stage Continuous Flow Approach

The synthesis of this compound is proposed via a two-stage continuous flow process, as depicted in the workflow diagram below. The first stage involves the Vilsmeier-Haack cyclization of N-(4-chlorophenyl)acetamide. This reaction, when performed with an excess of the Vilsmeier reagent, is anticipated to yield the 2,4,7-trichloro-3-formylquinoline intermediate in a single, continuous operation. The second stage focuses on the selective removal of the 3-formyl group through a rhodium-catalyzed decarbonylation, a reaction amenable to flow conditions.

G cluster_0 Stage 1: Vilsmeier-Haack Reaction & Chlorination cluster_1 Stage 2: Deformylation reagent_prep Reagent Preparation vilsmeier_formation Vilsmeier Reagent Formation (Flow Reactor 1) reagent_prep->vilsmeier_formation DMF, POCl₃ cyclization Cyclization & Chlorination (Flow Reactor 2) reagent_prep->cyclization N-(4-chlorophenyl)acetamide vilsmeier_formation->cyclization Vilsmeier Reagent intermediate Intermediate: 2,4,7-Trichloro-3-formylquinoline cyclization->intermediate deformylation Catalytic Decarbonylation (Flow Reactor 3) intermediate->deformylation Telescoped or Offline Feed product Final Product: This compound deformylation->product

Figure 1: Overall workflow for the two-stage continuous flow synthesis of this compound.

Part 1: Vilsmeier-Haack Reaction and In-Situ Chlorination in Continuous Flow

Reaction Principle and Causality

The Vilsmeier-Haack reaction is a robust method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[3] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4] This electrophile then reacts with the electron-rich aromatic ring of the N-arylacetamide, leading to cyclization and formylation.

A key advantage of this approach for the synthesis of this compound is the potential for in-situ chlorination at the 4-position. By using a stoichiometric excess of POCl₃, the initially formed 4-hydroxyquinoline intermediate (in its keto-enol tautomeric form) can be converted directly to the 4-chloro derivative. This "one-pot" approach within the flow system streamlines the synthesis and avoids a separate chlorination step.

G node1 node1 node2 Vilsmeier Reagent [CH(Cl)=N(CH₃)₂]⁺Cl⁻ node1->node2 Formation in Flow Reactor 1 node4 { Electrophilic Attack & Cyclization} node2->node4 node3 N-(4-chlorophenyl)acetamide C₈H₈ClNO node3->node4 node5 4-Hydroxy-2,7-dichloro-3-formylquinoline Intermediate node4->node5 node6 { Chlorination with excess POCl₃} node5->node6 node7 2,4,7-Trichloro-3-formylquinoline C₁₀H₄Cl₃NO node6->node7

Figure 2: Reaction mechanism for the Vilsmeier-Haack synthesis of 2,4,7-trichloro-3-formylquinoline.

Experimental Protocol: Stage 1

Materials:

Reagent/SolventGradeSupplier
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich
N-(4-chlorophenyl)acetamide≥98%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prep.
Deionized Water-In-house
Anhydrous Sodium SulfateACS GradeVWR Chemicals

Equipment:

  • Two independent high-pressure syringe pumps

  • T-mixer

  • Two heated coil reactors (e.g., PFA or Hastelloy tubing) with independent temperature controllers

  • Back pressure regulator

  • Collection flask

Procedure:

  • Reagent Preparation:

    • Solution A (Vilsmeier Reagent Precursor): In a dry, inert atmosphere glovebox or using Schlenk techniques, prepare a solution of phosphorus oxychloride (3.0 eq.) in anhydrous DMF (sufficient to make a 1.0 M solution).

    • Solution B (Substrate): Prepare a 0.5 M solution of N-(4-chlorophenyl)acetamide in anhydrous DMF.

  • Flow System Setup:

    • Connect the outlet of the syringe pump for Solution A to one inlet of a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the first heated coil reactor (Reactor 1).

    • Connect the outlet of Reactor 1 to one inlet of a second T-mixer.

    • Connect the outlet of the syringe pump for Solution B to the other inlet of the second T-mixer.

    • Connect the outlet of the second T-mixer to the inlet of the second heated coil reactor (Reactor 2).

    • Connect the outlet of Reactor 2 to a back pressure regulator set to 5 bar.

    • Place the outlet of the back pressure regulator into a collection flask containing a stirred, chilled saturated solution of sodium bicarbonate.

  • Reaction Execution:

    • Set the temperature of Reactor 1 to 30 °C and Reactor 2 to 90 °C.

    • Pump Solution A and Solution B at flow rates that achieve a 1:1 volumetric ratio at the second T-mixer. The total flow rate should be adjusted to achieve the desired residence times in each reactor.

ParameterReactor 1 (Vilsmeier Formation)Reactor 2 (Cyclization/Chlorination)
Temperature30 °C90 °C
Residence Time2 minutes20 minutes
Pressure5 bar5 bar
Stoichiometry (POCl₃:Substrate)-3:1
  • Work-up and Isolation:

    • The reaction stream is quenched in a stirred, chilled saturated sodium bicarbonate solution.

    • The aqueous mixture is extracted with dichloromethane (3 x volume of the aqueous phase).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,4,7-trichloro-3-formylquinoline.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Catalytic Deformylation in Continuous Flow

Reaction Principle and Rationale

The removal of the formyl group at the 3-position is the final step to obtain the target this compound. While various methods for aldehyde deformylation exist, a rhodium-catalyzed decarbonylation is a particularly attractive option for its efficiency and compatibility with a range of functional groups.[5][6] This reaction typically involves the oxidative addition of the aldehyde C-H bond to a rhodium(I) complex, followed by migratory extrusion of carbon monoxide and reductive elimination of the deformylated product.[6]

Adapting this reaction to a continuous flow process offers the potential for efficient catalyst use and controlled reaction conditions. A packed-bed reactor containing an immobilized rhodium catalyst or a homogeneous catalyst in a heated coil reactor can be employed.

Experimental Protocol: Stage 2

Materials:

Reagent/SolventGradeSupplier
2,4,7-Trichloro-3-formylquinolineFrom Stage 1-
Wilkinson's Catalyst [RhCl(PPh₃)₃]99.9%Strem Chemicals
1,2-DichlorobenzeneAnhydrousSigma-Aldrich

Equipment:

  • High-pressure syringe pump

  • Heated coil reactor

  • Back pressure regulator

  • Collection flask

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of 2,4,7-trichloro-3-formylquinoline in anhydrous 1,2-dichlorobenzene.

    • Add Wilkinson's catalyst (5 mol%) to this solution and ensure it is fully dissolved.

  • Flow System Setup:

    • Connect the outlet of the syringe pump to the inlet of the heated coil reactor (Reactor 3).

    • Set the temperature of Reactor 3 to 150 °C.

    • Connect the outlet of Reactor 3 to a back pressure regulator set to 10 bar.

    • Place the outlet of the back pressure regulator into a collection flask.

  • Reaction Execution:

    • Pump the solution through the heated reactor at a flow rate calculated to achieve a residence time of 60 minutes.

ParameterReactor 3 (Deformylation)
Temperature150 °C
Residence Time60 minutes
Pressure10 bar
Catalyst Loading5 mol%
  • Work-up and Isolation:

    • The output from the reactor is collected.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to separate the this compound from the catalyst residue.

Data Summary and Expected Results

StageStarting MaterialKey ReagentsExpected ProductTypical Yield Range
1: Vilsmeier-Haack & ChlorinationN-(4-chlorophenyl)acetamideDMF, POCl₃2,4,7-Trichloro-3-formylquinoline60-75%
2: Deformylation2,4,7-Trichloro-3-formylquinoline[RhCl(PPh₃)₃]This compound70-85%

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The Vilsmeier-Haack reaction is exothermic . The use of a continuous flow reactor provides excellent temperature control, significantly enhancing the safety of this process compared to batch synthesis.

  • High-pressure operations require careful inspection of all fittings and tubing to ensure they are rated for the intended pressures.

  • Rhodium catalysts are expensive and should be handled with care to minimize waste.

Conclusion

This application note outlines a robust and scalable two-stage continuous flow synthesis of this compound. By leveraging the advantages of flow chemistry, this protocol offers a safer, more efficient, and highly controlled method for the production of this valuable heterocyclic intermediate. The telescoped nature of the Vilsmeier-Haack and in-situ chlorination, followed by a continuous deformylation, exemplifies the power of flow chemistry to streamline complex synthetic sequences, making it an invaluable tool for researchers and professionals in drug development and chemical synthesis.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875. [Link]
  • Di Filippo, M., & Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. European Journal of Organic Chemistry, 2020(39), 6199-6211. [Link]
  • Gutmann, B., & Kappe, C. O. (2017). Forbidden chemistries—Pathways to continuous flow processing. Journal of Flow Chemistry, 7(2), 65-73. [Link]
  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's guide to flow chemistry. Chemical Reviews, 117(18), 11796-11893. [Link]
  • Wegner, J., Ceylan, S., & Kirschning, A. (2011). Flow chemistry—a key enabling technology for (multistep) organic synthesis.
  • Ye, X., Johnson, M. D., Diao, T., & Jamison, T. F. (2010). A practical and scalable continuous-flow synthesis of chloroquine. Angewandte Chemie International Edition, 49(43), 7933-7936. [Link]
  • Baumann, M., & Baxendale, I. R. (2016). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 12, 1174-1198. [Link]
  • O'Brien, A. G., & Li, B. (2015). Rhodium-catalyzed decarbonylation of aldehydes. In Organic Reactions (pp. 1-432). [Link]
  • Vapourtec. (n.d.). Advantages of continuous flow production.
  • Syrris. (n.d.). 9 Reasons to Perform Flow Chemistry.
  • Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE.
  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct synthesis of quinolines and 2-haloquinolines from N-aryl amides. Journal of the American Chemical Society, 129(33), 10096-10097. [Link]
  • Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 38-42. [Link]
  • Kreis, M., & Kalesse, M. (2009). The Rhodium-Catalyzed Decarbonylation of Aldehydes. Angewandte Chemie International Edition, 48(43), 7950-7952. [Link]
  • Vapourtec. (n.d.). What is Flow Chemistry?
  • de Souza, R. O. M. A., & Alcântara, M. F. T. (2020). Flow chemistry: towards a more sustainable heterocyclic synthesis. European Journal of Organic Chemistry, 2020(39), 6148-6169. [Link]
  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]
  • Baxendale, I. R., Brož, P., & Jurčík, O. (2012). The synthesis of 2, 4-disubstituted quinolines by a continuous flow process. Bioorganic & medicinal chemistry, 20(11), 3567-3575. [Link]
  • Deadman, B. J., Battilocchio, C., Sivo, M., & Ley, S. V. (2016). A unified continuous-flow synthesis of sulfonyl-and aryl-substituted quinolines. Organic letters, 18(15), 3842-3845. [Link]
  • Molnár, M., Fődi, T., Tatai, J., Kun, V., Balázs, B., Gáti, T., ... & Nyerges, M. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., & Kang, L. J. (2011). The mechanism for the rhodium-catalyzed decarbonylation of aldehydes: a combined experimental and theoretical study. Journal of the American Chemical Society, 133(17), 6595-6605. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

Sources

Scale-up synthesis of 2,4,7-Trichloroquinoline for research purposes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2,4,7-Trichloroquinoline for Research Applications

Abstract

This document provides a comprehensive guide for the multi-step, scale-up synthesis of this compound, a key intermediate for the development of novel therapeutic agents and research chemicals. The protocol is designed for researchers in synthetic chemistry and drug development, offering a robust and reproducible pathway starting from commercially available materials. We present a detailed, three-step synthesis commencing with the condensation of m-chloroaniline and diethyl malonate to form 7-chloro-2,4-quinolinediol, followed by a one-pot dichlorination to yield the target compound. This guide emphasizes the scientific rationale behind procedural choices, rigorous safety protocols, and detailed analytical methods for quality control, ensuring both high yield and purity for research-scale production.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1] Functionalized quinolines, such as this compound, serve as versatile building blocks, enabling chemists to explore novel chemical space through subsequent nucleophilic substitution reactions at the 2-, 4-, and 7-positions. The strategic placement of three chlorine atoms provides distinct reactivity, making it a valuable precursor for creating libraries of compounds for screening and lead optimization.

The synthetic strategy outlined herein is predicated on building the quinoline core first, followed by chlorination. This approach, adapted from established methodologies for quinoline synthesis, provides a reliable and scalable route.[2] The synthesis proceeds in two primary stages:

  • Formation of the Quinolinediol Core: A modified Conrad-Limpach synthesis is employed, where m-chloroaniline is reacted with diethyl malonate. The resulting intermediate is cyclized at high temperature to yield 7-chloro-2,4-quinolinediol. This method is advantageous for its use of readily available starting materials.

  • One-Pot Dichlorination: The synthesized 7-chloro-2,4-quinolinediol is treated with a strong chlorinating agent, phosphorus oxychloride (POCl₃), to simultaneously convert both hydroxyl groups into chlorides, directly affording the final product, this compound.

This pathway is selected for its efficiency and proven scalability. The entire synthetic workflow is visualized below.

Experimental Workflow Diagram

G cluster_0 Stage 1: Quinolinediol Synthesis cluster_1 Stage 2: Dichlorination cluster_2 Purification & Analysis A m-Chloroaniline + Diethyl Malonate B Condensation Reaction (140-150 °C) A->B Heat C Thermal Cyclization (High-Temp Solvent, ~250 °C) B->C Intermediate D 7-Chloro-2,4-quinolinediol (Crude Product) C->D Precipitation E Crude Quinolinediol in Phosphorus Oxychloride (POCl₃) D->E Transfer F Chlorination Reaction (Reflux) E->F Heat G Reaction Quench (Ice Water) F->G Neutralization H Precipitation & Filtration G->H I Crude this compound H->I Isolation J Recrystallization (e.g., Ethanol) I->J K Pure this compound J->K L Analytical Characterization (NMR, MS, MP) K->L

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table outlines the stoichiometry and reaction conditions for a representative laboratory scale-up synthesis.

ParameterStep 1: CondensationStep 2: CyclizationStep 3: Dichlorination
Primary Reagent m-ChloroanilineDiethyl m-chloroanilinemalonate7-Chloro-2,4-quinolinediol
Molar Equivalence 1.0 equiv.1.0 equiv.1.0 equiv.
Secondary Reagent Diethyl malonate (1.1 equiv.)N/A (Thermal)Phosphorus oxychloride (POCl₃) (excess, ~10 equiv.)
Solvent None (Neat Reaction)Dowtherm A or Mineral OilPhosphorus oxychloride (serves as reagent and solvent)
Temperature 140-150 °C~250 °CReflux (~105-110 °C)
Reaction Time 2 hours30 minutes3 hours
Typical Yield >90% (intermediate)>85% (crude)75-85% (after purification)
Work-up N/A (Direct use)Cooling, precipitation with hexaneQuenching on ice, neutralization, filtration

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials and high temperatures. All steps must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water; handle with extreme caution.[3]

Part A: Synthesis of 7-Chloro-2,4-quinolinediol

This two-step, one-pot procedure first involves a condensation reaction followed by a high-temperature cyclization.

Materials:

  • m-Chloroaniline (1.0 mol, 127.57 g)

  • Diethyl malonate (1.1 mol, 176.19 g, 165.7 mL)

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil, ~500 mL)

  • Hexane (~1 L)

  • Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, heating mantle, condenser, thermometer.

Procedure:

  • Condensation: To the 2 L flask, add m-chloroaniline (127.57 g) and diethyl malonate (176.19 g). Equip the flask with a mechanical stirrer and a condenser.

  • Heat the reaction mixture to 140-150 °C using a heating mantle. Ethanol will begin to evolve as the condensation proceeds. Maintain this temperature for 2 hours. The mixture will gradually become more viscous.

  • Cyclization: After 2 hours, carefully remove the condenser and add the high-boiling point solvent (~500 mL) to the hot reaction mixture. Replace the condenser.

  • Increase the temperature to induce reflux of the solvent (~250 °C). The solution will darken. Maintain a vigorous reflux for 30 minutes to drive the cyclization reaction to completion.

  • Isolation: Turn off the heat and allow the mixture to cool to below 100 °C. While still warm, slowly add hexane (~1 L) with vigorous stirring. The product will precipitate as a solid.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with fresh hexane (2 x 200 mL) to remove the high-boiling solvent.

  • Dry the resulting solid, 7-chloro-2,4-quinolinediol, under vacuum. The product is typically used in the next step without further purification.

Part B: Synthesis of this compound

This step uses the crude product from Part A and converts the diol to the corresponding dichloride.

Materials:

  • 7-Chloro-2,4-quinolinediol (crude product from Part A, ~0.85 mol theoretical)

  • Phosphorus oxychloride (POCl₃) (8.5 mol, 1303 g, 785 mL)

  • Crushed ice and water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, heating mantle, condenser with a drying tube (or gas bubbler).

Procedure:

  • Reaction Setup: In a clean, dry 2 L flask, place the crude 7-chloro-2,4-quinolinediol. In the fume hood, carefully add phosphorus oxychloride (785 mL). Caution: POCl₃ is highly corrosive and lachrymatory.

  • Equip the flask with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube or an outlet to a gas scrubber.

  • Chlorination: Slowly heat the mixture to reflux (~105-110 °C) with gentle stirring. The solid will gradually dissolve. Maintain the reflux for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Prepare a large beaker (e.g., 5 L) containing a large amount of crushed ice (~3 kg).

  • Quenching (Critical Step): In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will generate HCl gas. Perform this addition in small portions to control the reaction rate.

  • Neutralization: Once the addition is complete and the exotherm has subsided, slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Stir the slurry for 30 minutes in an ice bath, then collect the crude this compound by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. For high-purity material, recrystallize the solid from hot ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

  • Collect the pure crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is 75-85%.

Mechanistic Insights and Rationale

Conrad-Limpach-Knorr Cyclization

The initial formation of 7-chloro-2,4-quinolinediol is a classic quinoline synthesis. The condensation of m-chloroaniline with diethyl malonate at ~150 °C favors N-acylation over C-acylation, leading to the formation of diethyl m-chloroanilinemalonate. The subsequent high-temperature cyclization (~250 °C) is a Dieckmann-like condensation that forms the heterocyclic ring. This high temperature is essential to provide the activation energy for the intramolecular cyclization and subsequent elimination of ethanol.

Chlorination Mechanism

Phosphorus oxychloride serves as a powerful chlorinating agent for hydroxyl groups on heteroaromatic rings. The mechanism involves the activation of the carbonyl oxygen (in the quinolinedione tautomer) by POCl₃, followed by nucleophilic attack by chloride ions. This process occurs at both the 2- and 4-positions, converting the diol into the more reactive dichloride. The large excess of POCl₃ ensures the reaction goes to completion and also serves as the reaction solvent.

G cluster_0 Chlorination at C4 cluster_1 Chlorination at C2 start1 7-chloro-4-hydroxy-2(1H)-quinolone intermediate1 Activated Oxygen Intermediate start1->intermediate1 + POCl₃ reagent1 P-O-Cl₃ product1 4,7-dichloro-2(1H)-quinolone intermediate1->product1 + Cl⁻, -OP(O)Cl₂ chloride1 Cl⁻ start2 4,7-dichloro-2(1H)-quinolone product1->start2 intermediate2 Activated Lactam Intermediate start2->intermediate2 + POCl₃ reagent2 P-O-Cl₃ product2 This compound intermediate2->product2 + Cl⁻, -OP(O)Cl₂ chloride2 Cl⁻

Caption: Simplified mechanism for the dichlorination of the quinolinediol.

Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): The spectrum should show distinct signals in the aromatic region, corresponding to the protons on the quinoline ring. The absence of broad OH peaks from the starting material is a key indicator of reaction completion. Protons H-3, H-5, H-6, and H-8 will each appear as distinct signals.

    • ¹³C NMR (CDCl₃): The spectrum will confirm the presence of 9 unique carbon atoms. The signals for C-2, C-4, and C-7 will be shifted downfield due to the attached chlorine atoms.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI-MS) will show a molecular ion peak (M⁺) and a characteristic isotopic cluster pattern for a molecule containing three chlorine atoms (M, M+2, M+4, M+6).[4] This provides definitive confirmation of the molecular formula.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic C=C and C=N stretching frequencies for the aromatic quinoline core. Crucially, the broad O-H stretching band from the starting diol (around 3200-3400 cm⁻¹) should be absent.

  • Melting Point (MP):

    • A sharp melting point, consistent with literature values, is a strong indicator of high purity.

  • Chromatography:

    • TLC: Used to monitor the reaction progress. A non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) will show the product with a higher Rf value than the polar starting material.

    • HPLC: Can be used for quantitative purity analysis of the final product.[5]

Safety and Waste Management

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) when handling phosphorus oxychloride.[6][7]

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors (HCl, POCl₃).

  • Emergency Procedures: An emergency safety shower and eyewash station must be immediately accessible. Have sodium bicarbonate available to neutralize minor spills.

  • Waste Disposal:

    • Aqueous Waste: The neutralized aqueous filtrate should be collected and disposed of as hazardous aqueous waste.

    • Organic Waste: The mother liquor from recrystallization and any organic solvents should be collected as halogenated organic waste.

    • Solid Waste: Contaminated filter paper and other solid materials should be disposed of in the solid hazardous waste stream.

References

  • M. S. T. Makin, et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(5), 1310-1314.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism.
  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • Acros Organics. (2012). SAFETY DATA SHEET - 4,7-Dichloroquinoline.
  • Acros Organics. (2012). SAFETY DATA SHEET - 4,7-Dichloroquinoline.
  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.
  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Environmental Science and Technology. (n.d.). Analytical Methods.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Journal of the American Chemical Society. (1946). Antimalarials. The Synthesis of this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,7-trichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Quinoline and its derivatives are crucial scaffolds in medicinal chemistry, notably as precursors to antimalarial drugs and other therapeutic agents.[1][2][3] The synthesis of polysubstituted quinolines like this compound, however, can be challenging, often plagued by low yields and harsh reaction conditions.[4][5]

This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the quinoline backbone, and which is suitable for this compound?

A1: Several classical methods exist for quinoline synthesis, including the Combes, Friedländer, Skraup, and Doebner-von Miller reactions.[2][4]

  • Combes Synthesis: This involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][6] It is particularly useful for preparing 2,4-substituted quinolines.[1]

  • Friedländer Annulation: This is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group.[2][7] It is a versatile method for producing a wide range of substituted quinolines.[7][8]

  • Skraup and Doebner-von Miller Reactions: These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds (often generated in situ from glycerol) under strongly acidic and oxidizing conditions.[2] These reactions are known for being violently exothermic and can produce significant tar formation.[2][4]

For the synthesis of this compound, a multi-step approach is often necessary, starting from a suitably substituted aniline. A common strategy involves the cyclization to form a dihydroxyquinoline intermediate, followed by chlorination.

Q2: My reaction is resulting in a thick, intractable tar, making product isolation nearly impossible. What causes this and how can I prevent it?

A2: Tar formation is a frequent issue in classical quinoline syntheses, especially those employing strong acids like concentrated sulfuric acid and high temperatures.[4] This is often due to acid-catalyzed polymerization of reactants or intermediates.[4]

Mitigation Strategies:

  • Moderate Reaction Conditions: Avoid overly aggressive heating. Stepwise temperature increases while monitoring the reaction by Thin Layer Chromatography (TLC) can be beneficial.[9]

  • Alternative Catalysts: Replacing concentrated sulfuric acid with a milder Brønsted-acidic ionic liquid or a Lewis acid catalyst like indium(III) triflate can lead to cleaner reactions.[4][10][11] Polyphosphoric acid (PPA) or its ester mixtures can also be more effective dehydrating agents than sulfuric acid in some cases.[1]

  • Microwave Synthesis: The use of microwave heating has been shown to dramatically reduce reaction times and improve yields, thereby minimizing the time for side reactions to occur.[4][12]

  • Solvent-Free Conditions: In some cases, running the reaction neat or with a solid support like zeolite can reduce side reactions and simplify workup.[13]

Q3: The yield of my desired this compound is consistently low. What are the key parameters to optimize?

A3: Low yields can stem from several factors, from incomplete reactions to competing side reactions and product degradation. A systematic optimization of reaction parameters is crucial.

Key Optimization Parameters:

ParameterRecommended ActionRationale
Catalyst Screen a variety of Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃, Bi(OTf)₃) or Brønsted acids.[10][11] Consider using molecular iodine as a catalyst in some protocols.[9]The choice of catalyst can significantly influence reaction rate and selectivity, minimizing side product formation.[14]
Solvent Test a range of solvents with varying polarities (e.g., ethanol, DMF, toluene).[9][15] In some cases, solvent-free conditions may be optimal.Solvent choice affects reactant solubility and can influence the reaction pathway.
Temperature Incrementally adjust the reaction temperature. For thermally sensitive compounds, lower temperatures for longer durations may be beneficial. Microwave-assisted heating can offer precise temperature control and rapid heating.[9]Temperature directly impacts reaction kinetics. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing decomposition.
Reactant Stoichiometry Vary the molar ratio of your aniline precursor to the carbonyl compound. A slight excess of one reactant may drive the reaction to completion.Optimizing stoichiometry ensures that the limiting reagent is fully consumed, maximizing theoretical yield.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Incomplete Conversion of Starting Material

  • Symptom: TLC or LC-MS analysis shows a significant amount of the starting aniline or ketone remaining even after prolonged reaction times.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The catalyst may have degraded. Use a fresh batch of catalyst or increase the catalyst loading.[9]

    • Insufficient Temperature: The reaction may require more thermal energy. Gradually increase the temperature in 10°C increments and monitor the progress.[9]

    • Poor Solubility: Your reactants may not be fully dissolved in the chosen solvent. Switch to a more suitable solvent that can dissolve all reactants at the reaction temperature.[9]

Problem 2: Formation of Multiple Products (Low Regioselectivity)

  • Symptom: The crude product shows multiple spots on TLC, and the NMR spectrum is complex, indicating a mixture of isomers.

  • Possible Causes & Solutions:

    • Unsymmetrical Ketone: When using an unsymmetrical ketone in a Friedländer or Combes synthesis, cyclization can occur on either side of the carbonyl group, leading to isomeric products.[2]

      • Solution: Employ a more regioselective synthetic route or use a symmetrical ketone if the final product structure allows. The choice of catalyst can also influence regioselectivity.

Problem 3: Difficulty in Product Purification

  • Symptom: The crude product is an oily residue that is difficult to crystallize, or column chromatography results in poor separation from byproducts.

  • Possible Causes & Solutions:

    • Residual Catalyst and Reagents: The workup procedure may not be effectively removing all catalysts and unreacted starting materials.

      • Solution: Incorporate an aqueous wash with a suitable solution (e.g., saturated NaHCO₃ for acidic catalysts, or a dilute acid wash for basic impurities). For reactions using iodine, a wash with a saturated aqueous solution of Na₂S₂O₃ is effective.[9]

    • Tarry Byproducts: As discussed in the FAQs, tar formation can complicate purification.

      • Solution: Revisit the reaction conditions to minimize tar formation. If unavoidable, trituration with a non-polar solvent like hexane can sometimes help to precipitate the desired product from the tarry mixture.[16]

Experimental Protocols

Protocol 1: Generalized Friedländer Annulation for Quinoline Synthesis

This protocol outlines a general procedure for the synthesis of a substituted quinoline using a Lewis acid catalyst under solvent-free conditions, which can be adapted for the synthesis of precursors to this compound.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Indium(III) triflate (In(OTf)₃) (5-10 mol%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound, and the In(OTf)₃ catalyst.

  • Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chlorination of a Dihydroxyquinoline Intermediate

This protocol describes a general method for the chlorination of a quinolinediol, a common intermediate in the synthesis of chloroquinolines.

Materials:

  • Substituted 2,4-quinolinediol (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (5-10 equivalents)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add the 2,4-quinolinediol.

  • Carefully add phosphorus oxychloride, followed by a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (typically around 110°C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or solid sodium carbonate) to pH 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude 2,4-dichloroquinoline derivative by column chromatography or recrystallization.

Visualizing the Workflow

Friedländer Annulation Workflow

Friedlander_Workflow Reactants 2-Aminoaryl Ketone + Active Methylene Compound Reaction Heating (80-120°C) Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., In(OTf)₃) Catalyst->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Substituted Quinoline Purification->Product

Caption: A generalized workflow for the Friedländer annulation.

Chlorination Workflow

Chlorination_Workflow StartMat 2,4-Quinolinediol Reaction Reflux (110°C) StartMat->Reaction Reagent POCl₃ / cat. DMF Reagent->Reaction Quench Quenching on Ice & Neutralization Reaction->Quench Extraction Solvent Extraction Quench->Extraction FinalProduct 2,4-Dichloroquinoline Derivative Extraction->FinalProduct

Caption: Workflow for the chlorination of a quinolinediol intermediate.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Lutz, R. E., Ashburn, G., Freek, J. A., Jordan, R. H., Leake, N. H., Martin, T. A., Rowlett, R. J., Jr., & Wilson, J. W., III. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society, 68(7), 1285–1289.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (2025). BenchChem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
  • Lutz, R. E., et al. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society. [Link]
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19387–19417. [Link]
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2019).
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2019). ACS Omega. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. [Link]
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2021). Journal of the Iranian Chemical Society.
  • High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. (2018). Beilstein Journal of Organic Chemistry. [Link]
  • Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • 24 questions with answers in QUINOLINES | Science topic. (n.d.). ResearchGate.
  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). Scientific Reports. [Link]
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molbank. [Link]
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2023). New Journal of Chemistry.
  • Improvement of Synthesis Procedure of Imiquimod. (2007).
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2016). New Journal of Chemistry. [Link]
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). Semantic Scholar. [Link]
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2011).
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2011). Semantic Scholar. [Link]
  • (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024).

Sources

Technical Support Center: Purification of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4,7-trichloroquinoline. Here, we address common challenges and provide detailed, field-proven protocols to streamline your purification workflow, ensuring the high purity required for downstream applications.

I. Understanding the Challenge: Common Impurities in this compound Synthesis

The purity of your final this compound product is intrinsically linked to the synthetic route employed and the subsequent work-up and purification procedures. Understanding the likely impurities is the first step in designing an effective purification strategy.

Q1: What are the most probable impurities I might encounter in my crude this compound reaction mixture?

Based on common synthetic pathways for quinoline derivatives, you can anticipate the following classes of impurities:

  • Isomeric Byproducts: The cyclization step in quinoline synthesis can sometimes lead to the formation of other trichloroquinoline isomers. Due to their similar physicochemical properties, these can be particularly challenging to separate from the desired 2,4,7-isomer.

  • Unreacted Starting Materials: Incomplete reactions can result in the carryover of starting materials, such as the corresponding aniline precursor.

  • Partially Chlorinated Intermediates: If the chlorination process is not driven to completion, you may find mono- or di-chloroquinoline species in your crude product.

  • Reaction Byproducts: Depending on the specific reagents used, various side-reactions can occur. For instance, harsh acidic conditions can lead to the formation of polymeric tars, which can complicate purification.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present in the crude material.

II. Purification Strategies: A Head-to-Head Comparison

For the purification of this compound, the two most effective and commonly employed techniques are recrystallization and column chromatography. The choice between them, or their sequential use, will depend on the impurity profile and the desired final purity.

Technique Principle Best Suited For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.[2]Removing small amounts of impurities from a relatively pure compound; large-scale purification.Scalable, cost-effective, can yield highly pure crystalline material.Requires finding a suitable solvent, potential for product loss in the mother liquor.[3]
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.[4][5]Separating complex mixtures with closely related components, such as isomers.High resolving power, versatile for a wide range of compounds.Can be time-consuming, requires larger volumes of solvent, potential for product decomposition on acidic silica gel.[6][7]

III. Troubleshooting Guide & Step-by-Step Protocols

This section provides detailed protocols and troubleshooting advice for the purification of this compound.

A. Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent is identified.[8]

Q2: How do I select the best solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[9]

Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of your crude this compound in a test tube.

  • Add a few drops of the solvent to be tested and observe the solubility at room temperature. The compound should be largely insoluble.

  • Gently heat the mixture. The compound should fully dissolve.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. High-quality crystals that form readily upon cooling indicate a good solvent.

Recommended Solvents to Screen for this compound:

Given the polychlorinated aromatic nature of the target compound, consider the following solvents and solvent pairs:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane.

  • Solvent Pairs: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane, Toluene/Hexane.[10][11]

Protocol: Macroscale Recrystallization of this compound

  • In a suitably sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.[9]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

    • Solution: Add a small amount of a "poorer" solvent to the hot solution to induce crystallization. For example, if using ethanol, add a small amount of water.

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent was used, or the solution is supersaturated.

    • Solution: Boil off some of the solvent to increase the concentration. If that fails, scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.

B. Purification by Column Chromatography

Column chromatography is the method of choice for separating complex mixtures, particularly when isomeric impurities are present.

Q3: My this compound is decomposing on the silica gel column. What should I do?

The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition.[6][7]

Solution: Deactivate the silica gel by adding a small amount of triethylamine (0.5-1%) to the eluent. This will neutralize the acidic sites and prevent decomposition.[12]

Protocol: Flash Column Chromatography of this compound

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of this compound from its impurities.

    • A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • Aim for an Rf value of 0.2-0.4 for the desired compound.[12][13]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the surface.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying gentle pressure to increase the flow rate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Column Chromatography:

  • Problem: Poor separation of spots.

    • Cause: The solvent system is too polar or not polar enough.

    • Solution: Adjust the polarity of the eluent. If the spots are running too fast (high Rf), decrease the polarity. If they are not moving (low Rf), increase the polarity.

  • Problem: The compound is not eluting from the column.

    • Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

IV. Purity Assessment: Ensuring the Quality of Your Product

After purification, it is crucial to assess the purity of your this compound. A combination of analytical techniques will provide a comprehensive evaluation.

Q4: Which analytical techniques should I use to confirm the purity of my this compound?

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the purity of your sample and detecting trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your compound and identifying any structural isomers or proton-containing impurities.[9][14][15]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Expected Spectroscopic Data for Chloro-Quinolines (Reference):

Technique Compound Key Observations Source
¹H NMR 4,7-DichloroquinolineAromatic protons typically resonate between 7.0 and 9.0 ppm.[16][17]
¹³C NMR 2-ChloroquinolineThe carbon atom attached to the chlorine will be significantly shifted downfield.[14]
Mass Spec. 4,7,8-TrichloroquinolineExpect a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms.[8]

V. Workflow and Logic Diagrams

To aid in your experimental design and troubleshooting, the following diagrams illustrate the purification workflow and decision-making process.

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for common purification issues.

References

  • Columbia University. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Surrey, A. R. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
  • Williamson, K. L. (n.d.). Recrystallization.
  • Columbia University. (n.d.). Column chromatography.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • PubMed. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase.
  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • National Toxicology Program. (n.d.). Pentachlorophenol and By-products of Its Synthesis. 15th Report on Carcinogens.
  • ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Google Patents. (n.d.). CN102584721A - Synthetic method of 2, 4-dichloroquinazoline derivative.

Sources

Technical Support Center: Synthesis of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and professionals engaged in the synthesis of 2,4,7-trichloroquinoline. Recognizing the nuanced challenges of this multi-step synthesis, we have structured this document in a problem-oriented question-and-answer format. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: What is a reliable and common synthetic pathway for preparing this compound?

A1: A robust and frequently cited pathway begins with m-chloroaniline and proceeds through a cyclization reaction to form a dihydroxyquinoline intermediate, which is subsequently chlorinated. The key stages are:

  • Cyclization: Condensation of m-chloroaniline with a malonic acid derivative (e.g., diethyl malonate) to form an intermediate that cyclizes upon heating in a high-boiling point solvent like diphenyl ether. This forms 7-chloro-2,4-dihydroxyquinoline. This approach is a variation of the Conrad-Limpach synthesis.[1]

  • Dichlorination: The resulting 7-chloro-2,4-dihydroxyquinoline (which exists in its tautomeric quinolinedione form) is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF, to yield the final this compound.[1][2]

Below is a workflow diagram illustrating this synthetic approach and highlighting key control points.

G m_chloroaniline m-Chloroaniline cyclization Step 1: Cyclization (e.g., Conrad-Limpach) m_chloroaniline->cyclization malonic_ester Diethyl Malonate malonic_ester->cyclization dihydroxyquinoline 7-Chloro-2,4-dihydroxyquinoline cyclization->dihydroxyquinoline High Temp. (e.g., Diphenyl Ether) side_reaction1 Side Reaction: 5-Chloro Isomer Formation cyclization->side_reaction1 Poor Regiocontrol chlorination Step 2: Dichlorination dihydroxyquinoline->chlorination POCl₃ product This compound chlorination->product side_reaction2 Side Reaction: Incomplete Chlorination chlorination->side_reaction2 Insufficient Reagent/ Time G m_chloroaniline m-Chloroaniline (3-Chloroaniline) cyclization Electrophilic Cyclization m_chloroaniline->cyclization path_para Attack at C4 (para to -NH₂) cyclization->path_para Favored Pathway (Steric/Electronic) path_ortho Attack at C6 (ortho to -NH₂) cyclization->path_ortho Minor Pathway product_7_chloro Desired Intermediate 7-Chloro-2,4-dihydroxyquinoline path_para->product_7_chloro product_5_chloro Undesired Isomer 5-Chloro-2,4-dihydroxyquinoline path_ortho->product_5_chloro

Caption: Regioselectivity in the cyclization of m-chloroaniline.

Solution Strategies:

  • Thermodynamic Control: The cyclization is often run at very high temperatures (200-250°C) in solvents like Dowtherm A or diphenyl ether. [1][2]These conditions favor the formation of the more thermodynamically stable 7-chloro isomer. Ensure the reaction reaches and is maintained at the target temperature for the specified duration.

  • Purification of Intermediate: The 7-chloro and 5-chloro dihydroxyquinoline intermediates may have different solubilities. It is often easier to separate these intermediates by recrystallization before the final chlorination step than it is to separate the final trichlorinated products.

ImpurityLikely SourceMitigation Strategy
2,4,5-Trichloroquinoline Poor regioselectivity in the initial cyclization step.Ensure high reaction temperature for thermodynamic control; purify the dihydroxyquinoline intermediate before chlorination.
2-Chloro-7-chloro-4-hydroxyquinoline Incomplete chlorination of the C4 hydroxyl group.Increase POCl₃ stoichiometry, extend reaction time, or use a catalyst (e.g., DMF).
4-Chloro-7-chloro-2-hydroxyquinoline Incomplete chlorination of the C2 hydroxyl group.Increase POCl₃ stoichiometry, extend reaction time, or use a catalyst (e.g., DMF).
Polymeric Tar Degradation under harsh acidic/high-temp conditions.Maintain strict temperature control; use highly pure starting materials; ensure efficient quenching.

Problem: Hydrolysis of Chloro-Substituents During Workup

Symptom: The isolated product contains hydroxy-substituted quinolines (e.g., 2,7-dichloro-4-hydroxyquinoline), reducing the yield and purity.

Root Cause Analysis: The chlorine atoms at the 2- and 4-positions of the quinoline ring are activated towards nucleophilic substitution. During the aqueous workup, particularly if the solution becomes basic or is heated, water or hydroxide ions can displace the chloride ions, leading to the formation of the corresponding hydroxyquinolines (quinolinones). The chlorine at C4 is generally more reactive than the one at C2. [3][4] Solution Strategies:

  • Maintain Acidic/Cold Conditions: When neutralizing the reaction mixture after quenching, do so at low temperatures (ice bath) and avoid making the solution strongly basic for extended periods. The goal is to precipitate the product quickly from a near-neutral solution.

  • Use of Non-Aqueous Workup: Where possible, a non-aqueous workup can be considered. After removing excess POCl₃ under vacuum, the residue can be taken up in a non-polar solvent and filtered to remove inorganic salts.

  • Solvent Choice for Extraction: Use solvents like dichloromethane or chloroform for extraction. Avoid alcohols during the initial workup as they can also act as nucleophiles, potentially forming alkoxy-substituted side products. [4]

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (Intermediate Precursor)

This protocol is adapted from a standard, large-scale synthesis of 4,7-dichloroquinoline and represents a common route to the quinoline core.[2]

  • Reaction Setup: In a suitable reaction vessel, mix m-chloroaniline (1 mole) and diethyl ethoxymethylenemalonate (1 mole).

  • Initial Condensation: Heat the mixture gently to approximately 100°C for 1 hour. The reaction is exothermic.

  • Cyclization: Add the reaction mixture to 1 liter of a high-boiling point solvent (e.g., Dowtherm A). Heat the solution to reflux (approx. 250°C) for 1 hour.

  • Isolation: Cool the mixture and dilute with a hydrocarbon solvent like Skellysolve B or hexane to precipitate the crude ethyl ester product. Filter the solid.

  • Saponification: Reflux the crude ester with 1 liter of 10% aqueous sodium hydroxide until all the solid dissolves (approx. 1 hour).

  • Precipitation: Cool the solution and acidify with concentrated HCl to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Collect the solid by filtration and wash with water.

Protocol 2: Decarboxylation and Dichlorination to this compound

This protocol combines decarboxylation and dichlorination steps, a common strategy to proceed to the final product.[1][2]

  • Decarboxylation: Suspend the dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid (1 mole) in 1 liter of Dowtherm A. Heat to reflux for 1 hour to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.

  • Chlorination Setup: Cool the solution to room temperature and carefully add phosphorus oxychloride (POCl₃) (3 moles).

  • Reaction: Heat the mixture to 135-140°C and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed. Note: This step generates HCl gas and must be performed in a well-ventilated fume hood.

  • Workup: Cool the reaction mixture and pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Isolation: Neutralize the cold acidic solution with 10% sodium hydroxide to precipitate the crude this compound.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.

References

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • Combes quinoline synthesis. Wikipedia. [Link]
  • Concerning the mechanism of the Friedländer quinoline synthesis. ScienceDirect. [Link]
  • 4,7-dichloroquinoline. Organic Syntheses. [Link]
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkyl
  • Antimalarials. The Synthesis of this compound.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. NIH. [Link]
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
  • Combes synthesis of quinolines. Química Organica.org. [Link]
  • Cas 1677-49-2,this compound. LookChem. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]
  • The sublimation purification method of one kind 4,7- dichloroquinoline.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,4,7-Trichloroquinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,4,7-trichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this versatile but challenging heterocyclic scaffold. As a polyhalogenated system, this compound presents unique challenges in achieving regioselectivity and high yields. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you optimize your reaction conditions and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental reactivity and strategic considerations for derivatizing this compound.

Q1: What is the reactivity order of the three chlorine atoms on the this compound scaffold?

A: The reactivity of the chloro-substituents is dictated by the electronic properties of the quinoline ring system. The nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. The general order of reactivity is:

C4 > C2 >> C7

  • C4-Cl: This position is the most electrophilic and, therefore, the most reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2] This high reactivity is due to the effective stabilization of the negatively charged Meisenheimer intermediate by the adjacent ring nitrogen.

  • C2-Cl: The C2 position is also activated but is generally less reactive than C4. Derivatization at C2 often requires more forcing conditions (e.g., higher temperatures) after the C4 position has reacted or been blocked.[2][3]

  • C7-Cl: The C7-Cl bond is a standard aryl chloride and is significantly less reactive than the C2 and C2 positions. It does not benefit from direct activation by the heterocyclic nitrogen. Functionalization at this site almost exclusively requires transition-metal catalysis, often with specialized ligands, under more vigorous conditions.[1]

Q2: What are the primary synthetic strategies for derivatizing this compound?

A: The three primary strategies, each targeting different types of bond formation, are:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct method for forming C-N, C-O, and C-S bonds, particularly at the highly activated C4 position. It involves the reaction of the chloroquinoline with a nucleophile, often in a polar aprotic solvent.[4][5]

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is used to form C-C bonds by coupling the chloroquinoline with an organoboron reagent (boronic acid or ester). It is versatile enough to be applied, with careful tuning, to all three positions.[1][6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed method is the premier choice for forming C-N bonds, especially for less reactive positions (C2 and C7) or with challenging amines where SNAr fails. It offers a broader substrate scope and generally milder conditions than classical methods.[7][8]

Q3: Why is achieving regioselectivity the main challenge in these reactions?

A: Regioselectivity, the ability to functionalize a single desired position, is challenging because both the C2 and C4 positions are electronically activated.[9] Attempting to derivatize one site can often lead to a mixture of products, including mono- and di-substituted isomers. Achieving selectivity requires precise control over reaction conditions such as temperature, reaction time, and the choice of catalyst and ligands, which can exploit the subtle differences in reactivity between the positions.[1][8]

Section 2: Troubleshooting Guides

This section provides specific, question-and-answer-based troubleshooting for common issues encountered during derivatization experiments.

Guide 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is typically used for introducing amines, alcohols, or thiols at the C4 position.

Q: My SNAr reaction with an amine at C4 is showing no conversion. What should I do?

A: This is a common issue when the nucleophile is not potent enough or the conditions are too mild.

  • Causality: The reaction proceeds through a high-energy Meisenheimer intermediate. If the nucleophile is weak or sterically hindered, the activation energy for this step may not be reached.

  • Solutions:

    • Increase Temperature: Heating the reaction (e.g., from room temperature to 80-120 °C) is the most common solution to provide sufficient energy to overcome the activation barrier.[3][10]

    • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNAr as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity.

    • Add a Base: If you are using a primary or secondary amine, the HCl generated as a byproduct can protonate your starting amine, rendering it non-nucleophilic. Adding a non-nucleophilic base like K₂CO₃ or Et₃N scavenges the acid and drives the reaction to completion.[5][11]

    • Deprotonate the Nucleophile: For weaker nucleophiles like alcohols or thiols, pre-treating with a strong base (e.g., NaH) to form the more potent alkoxide or thiolate will dramatically increase the reaction rate.

Q: I am getting a mixture of 4-substituted and 2,4-disubstituted products. How can I selectively obtain the C4-monosubstituted product?

A: This occurs because the initial C4 substitution can sometimes activate the C2 position, or the conditions are harsh enough to react at both sites.

  • Causality: The C4 position is kinetically favored. However, under prolonged reaction times or at high temperatures, the thermodynamically driven reaction at the C2 position can also occur.

  • Solutions:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of C4 substitution. This will increase the kinetic selectivity for the more reactive site.

    • Limit the Equivalents of Nucleophile: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile. This ensures that once the starting material is consumed, there is insufficient nucleophile remaining to drive the second, slower substitution at C2.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the this compound is consumed, before significant amounts of the disubstituted product can form.

Guide 2: Suzuki-Miyaura Cross-Coupling

This reaction is the workhorse for C-C bond formation.

Q: My Suzuki reaction is failing or giving very low yields. What are the most common points of failure?

A: Suzuki couplings are complex, and failure can stem from multiple sources. A logical troubleshooting workflow is essential.

start Low Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Boronic acid fresh? - Solvent anhydrous? - Base dry? start->check_reagents check_degassing 2. Check Degassing - Was the reaction mixture  thoroughly degassed? check_reagents->check_degassing Reagents OK sol_reagents Solution: - Use fresh boronic acid or  a pinacol ester. - Use dry, degassed solvents. check_reagents->sol_reagents check_catalyst 3. Check Catalyst/Ligand - Is the ligand appropriate  for a C-Cl bond? - Is the precatalyst active? check_degassing->check_catalyst Degassing OK sol_degassing Solution: - Degas with N2/Ar for at least  30 min or use freeze-pump-thaw. check_degassing->sol_degassing check_temp 4. Check Temperature - Is the temperature high enough  for oxidative addition? check_catalyst->check_temp Catalyst OK sol_catalyst Solution: - Use electron-rich, bulky  phosphine ligands (e.g., SPhos, XPhos). - Use a modern Pd precatalyst. check_catalyst->sol_catalyst sol_temp Solution: - Increase temperature.  C-Cl activation often requires >100 °C. check_temp->sol_temp

Caption: Troubleshooting workflow for a failed Suzuki reaction.

  • Causality & Solutions:

    • Reagent Decomposition: Boronic acids are prone to decomposition via homocoupling (forming a biaryl byproduct) and protodeboronation (replacement of the boronic acid group with hydrogen).[12] Solution: Use fresh, high-purity boronic acid. For sensitive substrates, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent these side reactions.[12]

    • Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and the reaction mixture thoroughly before adding the catalyst.[12]

    • Inefficient Oxidative Addition: The C-Cl bond is strong and its activation (oxidative addition to the Pd(0) center) is often the rate-limiting step.[13] This is especially true for the C7 position. Solution: Use a palladium catalyst system with electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step.[13][14]

    • Incorrect Base/Solvent Combination: The base is crucial for the transmetalation step.[6] An inappropriate choice can lead to poor solubility or unwanted side reactions. Solution: A common and effective system for C-Cl coupling is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water or DME/water.[1][15]

Guide 3: Buchwald-Hartwig Amination

This reaction is ideal for forming C-N bonds, particularly at the less reactive C2 and C7 positions.

Q: I'm trying to perform a selective Buchwald-Hartwig amination on a mono-substituted chloroquinoline, but the reaction is sluggish. How can I improve it?

A: Sluggish Buchwald-Hartwig reactions are almost always related to the catalyst system or the base.

  • Causality: The key steps are oxidative addition of the C-Cl bond to the Pd(0) catalyst and the subsequent reductive elimination to form the C-N bond. Both steps can be slow without the proper ligand environment.

  • Solutions:

    • Choose the Right Ligand Generation: Modern Buchwald-Hartwig protocols rely on highly specialized, sterically hindered biarylphosphine ligands. For challenging C-Cl amination, ligands like Josiphos or specific Buchwald ligands are often required. First-generation ligands like BINAP or dppf may not be effective enough.[7][16]

    • Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice as it is very strong but not nucleophilic enough to compete with the desired amine.[17] For substrates sensitive to strong bases, weaker bases like Cs₂CO₃ can be used, but this may require a more active catalyst or higher temperatures.

    • Employ a Palladium Precatalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, using a well-defined Pd precatalyst (e.g., G3 or G4 palladacycles) can lead to more reproducible and active catalytic systems.[14]

Q: How can I achieve selective amination at C2 after another group has been installed at C4?

A: This requires leveraging the remaining reactivity of C2 while using conditions that won't disturb the C4 substituent or react at C7.

  • Causality: The C2-Cl bond is less reactive than C4-Cl but significantly more reactive than C7-Cl. This provides a window for selective functionalization.

  • Solutions:

    • Controlled Conditions: Use a highly active Buchwald-Hartwig system (e.g., Pd₂(dba)₃ with a specialized ligand like XPhos and NaOtBu) at a moderate temperature (e.g., 80-100 °C).

    • Ammonia Equivalents: For the synthesis of primary 2-aminoquinolines, direct use of ammonia is difficult. Instead, an ammonia surrogate like lithium bis(trimethylsilyl)amide (LHMDS) or benzophenone imine can be used, followed by hydrolysis to reveal the primary amine.[8][16]

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point. Optimization for your specific substrate is likely necessary.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4 Position

This protocol favors the formation of a C-C bond at the most reactive C4 position.

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1. Add this compound (1 eq), Arylboronic Acid (1.2 eq), and Base (K2CO3, 3 eq) to a dry flask. B 2. Add Solvent (Dioxane/H2O, 4:1). Degas with N2 for 30 min. A->B C 3. Add Pd(dppf)Cl2 (0.05 eq). B->C D 4. Heat to 80 °C. Monitor by TLC. C->D E 5. Cool, dilute with EtOAc, wash with H2O and brine. D->E F 6. Dry (Na2SO4), concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: Experimental workflow for selective C4 Suzuki coupling.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble nitrogen gas through the stirred mixture for 30 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 equiv).

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2,7-dichloro-4-arylquinoline product.

Protocol 2: Buchwald-Hartwig Amination at the C2 Position (on a C4-substituted substrate)

This protocol assumes you have already functionalized the C4 position and are now targeting C2.

ParameterRecommended ConditionRationale
Substrate 4-Aryl-2,7-dichloroquinoline (1.0 eq)Starting material with C4 functionalized.
Nucleophile Amine (1.2-1.5 eq)Primary or secondary amine.
Palladium Source Pd₂(dba)₃ (0.02 eq)Common Pd(0) source.
Ligand XPhos (0.05 eq)Bulky, electron-rich ligand for C-Cl activation.[18]
Base NaOtBu (1.5 eq)Strong, non-nucleophilic base.[17]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic solvent is critical.
Temperature 100-110 °CHigher temperature needed for less reactive C2-Cl.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst oxidation.
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with the 4-substituted-2,7-dichloroquinoline (1.0 equiv), the palladium source, the ligand, and the base.

  • Reagent Addition: Add anhydrous solvent, followed by the amine nucleophile.

  • Heating and Monitoring: Seal the vial and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup and Purification: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Section 4: Mechanistic Overview

Understanding the catalytic cycles is key to troubleshooting.

cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle pd0_s Pd(0)L2 pd2_s R-Pd(II)L2-Cl pd0_s->pd2_s Oxidative Addition (Ar-Cl) pd2_trans R-Pd(II)L2-Ar pd2_s->pd2_trans Transmetalation (R'-B(OH)2 + Base) pd2_trans->pd0_s Reductive Elimination label_s Product (Ar-R') pd2_trans->label_s pd0_b Pd(0)L2 pd2_b Ar-Pd(II)L2-Cl pd0_b->pd2_b Oxidative Addition (Ar-Cl) pd2_amine Ar-Pd(II)L2-NR2 pd2_b->pd2_amine Amine Binding & Deprotonation (R2NH + Base) pd2_amine->pd0_b Reductive Elimination label_b Product (Ar-NR2) pd2_amine->label_b

Sources

Technical Support Center: Analysis of 2,4,7-Trichloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,4,7-trichloroquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are using Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress and identify impurities. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this and related chlorinated heterocyclic compounds.

Section 1: Foundational Concepts & Workflow

The synthesis of multi-substituted quinolines is a cornerstone in the development of pharmaceuticals, with 4,7-dichloroquinoline being a famous precursor to drugs like chloroquine and hydroxychloroquine[1]. The synthesis of the 2,4,7-trichloro- derivative involves multi-step reactions that can generate a variety of byproducts, including isomers, incompletely chlorinated intermediates, and degradation products. Accurate identification of these impurities by GC-MS is critical for process optimization, quality control, and regulatory compliance.

The following workflow provides a high-level overview of the analytical process.

G cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase synthesis This compound Synthesis quench Reaction Quenching & Work-up synthesis->quench Crude Mixture prep Sample Preparation (Dilution, Filtration) quench->prep Aliquoting gcms GC-MS Analysis prep->gcms data Data Processing (Deconvolution, Library Search) gcms->data id Byproduct Identification (Mass Spectra, Isotopes) data->id report Reporting & Process Optimization id->report

Figure 1: Overall workflow from synthesis to byproduct identification.

Section 2: Frequently Asked Questions (FAQs) on Byproduct Identification

This section addresses common questions about the types of byproducts to expect and how to approach their identification.

Q1: What are the most common byproducts I should expect in my this compound synthesis?

The byproduct profile is highly dependent on the synthetic route, but several classes of impurities are common. Synthesis often involves the cyclization of a substituted aniline followed by chlorination, typically with a reagent like phosphorus oxychloride (POCl₃)[2].

Common Byproduct Classes:

  • Incompletely Chlorinated Intermediates: The most common byproducts are often hydroxy-dichloroquinoline or dihydroxy-chloroquinoline species that have not been fully converted by the chlorinating agent.

  • Isomeric Products: Depending on the starting materials, particularly meta-substituted anilines, the cyclization step can yield different isomers[3][4]. For example, you might see other trichloroquinoline isomers alongside your target 2,4,7- isomer.

  • Under-chlorinated Products: Dichloroquinolines (e.g., 4,7-dichloroquinoline or 2,4-dichloroquinoline) may be present if the chlorination at one position is incomplete.

  • Residual Starting Materials: Unreacted anilines or other precursors may be detected, especially if the reaction has not gone to completion.

  • Hydrolysis Products: During aqueous work-up, the highly reactive chloro- groups on the quinoline ring can be hydrolyzed back to hydroxyl groups, regenerating intermediates.

Q2: How do I interpret the mass spectrum to confirm the presence of chlorine atoms?

The most definitive feature of a chlorinated compound in mass spectrometry is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), separated by two mass units. This creates a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing chlorine.

The causality here is fundamental physics: the mass spectrometer separates ions based on their mass-to-charge ratio (m/z), so molecules containing different isotopes will appear at different m/z values. The relative intensity of these peaks directly reflects the natural abundance of the isotopes.

Number of Chlorine AtomsIsotopic Peak Pattern (Relative Intensity)Example Appearance
1M : M+2 (100 : 32)Two peaks, the second about 1/3 the height of the first.
2M : M+2 : M+4 (100 : 65 : 10)Three peaks with a distinctive "picket fence" look.
3M : M+2 : M+4 : M+6 (100 : 97 : 32 : 3)Four peaks, where the M and M+2 peaks are nearly equal in height.

Table 1: Characteristic isotopic patterns for chlorinated compounds.

By observing these patterns, you can confidently determine the number of chlorine atoms in an unknown byproduct, which is a critical first step in its identification.

Q3: What are the characteristic fragmentation patterns for chloroquinolines?

Under electron ionization (EI), chloroquinolines exhibit predictable fragmentation pathways that provide structural clues[5][6].

  • Loss of Chlorine Radical (M - 35/37): A common fragmentation is the loss of a chlorine atom (·Cl), resulting in a fragment at M-35. You will see a corresponding peak at M-37 for the ³⁷Cl isotope.

  • Loss of HCl (M - 36/38): The sequential loss of a hydrogen and a chlorine atom can occur, leading to a peak at M-36.

  • Ring Fission: The quinoline ring system itself can fragment. A common fragmentation for quinolines is the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring.

Analyzing these losses in conjunction with the chlorine isotope patterns allows for a robust tentative identification of byproducts. For example, the NIST WebBook provides reference mass spectra for related compounds like 4,7-dichloroquinoline that can be used for comparison[7][8][9].

Section 3: Recommended GC-MS Protocol & Troubleshooting

This section provides a validated starting method for your analysis and a comprehensive guide to troubleshooting common issues.

Recommended Starting GC-MS Method

This protocol is a robust starting point for the analysis of trichloroquinolines and related compounds, adapted from established methods for halogenated quinolines[10][11].

ParameterRecommended SettingRationale & Expert Notes
GC Inlet
ModeSplit (e.g., 50:1) or SplitlessUse Split for concentrated samples to avoid column overload. Use Splitless for trace byproduct analysis to maximize sensitivity. If using splitless, ensure the initial oven temperature is below the solvent's boiling point to ensure proper focusing.
Inlet Temp.250 - 280 °CHigh enough to ensure rapid volatilization but low enough to prevent thermal degradation of sensitive analytes[12].
LinerDeactivated, Tapered w/ WoolCrucial for this analysis. The basic nitrogen in the quinoline ring can interact with active sites (silanols) in standard liners, causing severe peak tailing. A deactivated liner minimizes these interactions[13].
GC Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This is a general-purpose, robust phase that provides good separation for a wide range of semi-volatile compounds, including halogenated aromatics[11].
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing a good balance of resolution and analysis time.
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Ensures optimal and consistent separation efficiency across the temperature program.
Oven Program
Initial Temp.100 °C, hold 2 minAn initial hold ensures sharp peaks for early-eluting compounds.
Ramp15 °C/min to 300 °CA moderate ramp rate provides good separation of isomers and related byproducts.
Final HoldHold at 300 °C for 5-10 minEnsures that all high-boiling compounds and potential contaminants are eluted from the column, preventing ghost peaks in subsequent runs[14].
MS Detector
Ionization ModeElectron Ionization (EI)Standard mode, provides reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CStandard temperature; keeps the source clean without causing thermal degradation.
Quadrupole Temp.150 °CStandard temperature; ensures consistent mass filtering.
Scan Range45 - 450 amuCaptures the molecular ions of expected products and byproducts while avoiding low-mass solvent interference.

Table 2: Starting GC-MS method parameters for this compound analysis.

Troubleshooting Guide

Use this guide to diagnose and resolve common chromatographic problems.

G start Problem Observed in Chromatogram p1 Peak Tailing or Broadening? start->p1 p2 Retention Time Shifting? start->p2 p3 Poor Sensitivity or No Peaks? start->p3 p4 Extra 'Ghost' Peaks Present? start->p4 c1a Active Sites in System p1->c1a c1b Column Overload p1->c1b c2a Leak in System p2->c2a c2b Inconsistent Oven Temp or Carrier Flow p2->c2b c3a Contaminated Ion Source p3->c3a c3b Sample Too Dilute p3->c3b c4a Carryover from Previous Injection p4->c4a c4b Contaminated Solvent or Syringe p4->c4b s1a Use Deactivated Liner. Trim 10-15cm from column front. Check for system contamination. c1a->s1a s1b Dilute sample. Increase split ratio. c1b->s1b s2a Perform leak check (inlet, column fittings). c2a->s2a s2b Verify GC method parameters. Check gas supply. c2b->s2b s3a Tune MS. Clean ion source. c3a->s3a s3b Prepare a more concentrated sample. c3b->s3b s4a Increase final oven hold time. Run a solvent blank. c4a->s4a s4b Use fresh, high-purity solvent. Wash syringe thoroughly. c4b->s4b

Figure 2: A decision tree for troubleshooting common GC-MS issues.
Detailed Troubleshooting Steps

Problem: Severe peak tailing, especially for the main product.

  • Causality: The lone pair of electrons on the quinoline's nitrogen atom can form hydrogen bonds with active silanol (-Si-OH) groups present on the surfaces of the inlet liner, column, or connection ferrules. This secondary interaction slows the molecule's progress through the system, resulting in a "tail." This is a common issue with basic analytes[13][15].

  • Self-Validating Protocol:

    • Isolate the Inlet: Inject a standard of your compound. Note the peak shape. Replace the inlet liner with a new, certified deactivated liner. Re-inject. If the tailing is significantly reduced, the liner was the primary cause.

    • Check the Column: If a new liner does not solve the issue, the front end of the GC column may be contaminated or have lost its deactivation. Trim 10-15 cm from the front of the column (the end connected to the inlet) and reinstall. A significant improvement in peak shape validates that the column inlet was the source of activity.

    • System Check: If neither of the above steps works, consider potential contamination in the transfer line or MS source[16][17].

Problem: Multiple peaks with an identical mass spectrum (same m/z and fragmentation).

  • Causality: You are likely observing constitutional isomers. Isomers have the same molecular formula and thus the same molecular weight and often very similar fragmentation patterns, as the same bonds are available to be broken[12]. However, their different physical structures cause them to interact differently with the GC column's stationary phase, leading to different retention times.

  • Solution:

    • Improve Separation: Do not rely on MS to differentiate these. The solution is chromatographic. Lower the oven ramp rate (e.g., from 15 °C/min to 5 °C/min) to increase the time the isomers spend interacting with the stationary phase, which will improve their separation.

    • Confirm with Standards: If possible, synthesize or purchase standards of suspected isomers to confirm their identity by matching retention times.

Problem: Low or decreasing signal response over a series of injections.

  • Causality: This is a classic symptom of system contamination. Non-volatile components from your crude reaction mixture are likely being deposited in the hot inlet and the front of the column. This residue can trap active analytes or slowly bleed into the MS, contaminating the ion source and reducing its efficiency[14][18].

  • Solution:

    • Implement Sample Cleanup: Crude reaction mixtures should be diluted and filtered through a 0.45 µm syringe filter before injection to remove particulate matter.

    • Use a Guard Column: A short (1-5 meter) piece of deactivated fused silica tubing installed between the inlet and the analytical column can act as a disposable trap for non-volatile contaminants, protecting the more expensive analytical column.

    • Perform System Maintenance: Regularly replace the inlet liner and septum. If the problem persists, follow the manufacturer's procedure for cleaning the MS ion source.

References
  • Gomes, A., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry, 38(12), e9739.
  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
  • Journal of Chromatographic Science (1968). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
  • Agilent Technologies (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Agilent.
  • Restek Corporation. TROUBLESHOOTING GUIDE. Restek.
  • Mézière, C., et al. (2022). Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods. ResearchGate. Available at: [https://www.researchgate.net/publication/358896172_Addressing_Main_Challenges_Regarding_Short-_and_Medium-Chain_Chlorinated_Paraffin_Analysis_Using_GC ECNI-MS_and_LCESI-MS_Methods]([Link] ECNI-MS_and_LCESI-MS_Methods)
  • NIST. Quinoline, 4,7-dichloro- in the NIST WebBook. NIST Chemistry WebBook.
  • Lab-Tools (2024). GC Troubleshooting: Common Issues & How to Fix Them. Lab-Tools.
  • Shimadzu (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
  • PubChem. 4,7-Dichloroquinoline. PubChem.
  • PubChem. 2,4-Dichloroquinoline. PubChem.
  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate.
  • Asian Journal of Chemistry (2011). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry.
  • Royal Society of Chemistry (2019). How Do I Troubleshoot a Problem on My GC-MS? Royal Society of Chemistry.
  • NIST. Quinoline, 4,7-dichloro- IR Spectrum. NIST Chemistry WebBook.
  • NIST. Quinoline, 4,7-dichloro- Other Data. NIST Chemistry WebBook.
  • Tang, Q., et al. (2010). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.
  • Journal of Natural Fibers (2023). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Taylor & Francis Online.
  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Wikipedia. 4,7-Dichloroquinoline. Wikipedia.
  • Chromatography Forum (2019). Chlorinated phenols affect GC column? Chromatography Forum.
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Organic Syntheses. 4,7-dichloroquinoline. Organic Syntheses.
  • MDPI (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal.
  • Chemistry For Everyone (2024). What Are The Limitations Of Using GC-MS? YouTube.
  • ACS Publications (2022). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega.
  • Royal Society of Chemistry (2020). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers.
  • ResearchGate. Quinolines and Gas chromatography-Mass spectrometry. ResearchGate.

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Technical Support Center: Regioselective Synthesis of Trichloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trichloroquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of introducing multiple chlorine substituents onto the quinoline scaffold with precise regional control. The inherent challenge of regioselectivity in classical quinoline syntheses is a significant hurdle, often leading to difficult-to-separate isomeric mixtures and reduced yields of the desired compound.

This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work. We will delve into the mechanistic underpinnings of common synthetic routes, explaining the causality behind experimental choices to empower you to optimize your reaction outcomes.

Section 1: Troubleshooting Guide - Common Experimental Problems

This section addresses specific, common problems in a question-and-answer format, providing field-proven solutions and the scientific rationale behind them.

Problem 1: My reaction yields a mixture of trichloroquinoline regioisomers that are difficult to separate.

  • Q: I'm performing a Combes synthesis with a substituted aniline and a β-diketone, but I'm getting poor regioselectivity. Why is this happening and how can I control it? A: The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is highly susceptible to regiochemical ambiguity, particularly during the electrophilic aromatic annulation step.[1] The final substitution pattern is a delicate balance of both steric and electronic factors from your starting materials.[1][2]

    • Causality: The cyclization of the enamine intermediate is the rate-determining step.[1] The protonated enamine will preferentially attack the more nucleophilic ortho-position of the aniline ring. Electron-donating groups (EDGs) on the aniline will activate the ortho and para positions, while electron-withdrawing groups (EWGs) will deactivate them. Steric hindrance from bulky substituents on either the aniline or the diketone can block cyclization at a sterically congested site, favoring the alternative regioisomer.[1][2] For instance, using methoxy-substituted anilines often leads to 2-CF₃-quinolines, while chloro- or fluoroanilines can favor the 4-CF₃ regioisomer in certain systems.[1]

    • Solutions & Optimization:

      • Modify Substituents: If synthetically feasible, introduce a bulky blocking group at one of the aniline's ortho positions to force cyclization to the desired site. Conversely, altering the steric bulk on the β-diketone can also direct the outcome.[1][2]

      • Tune Electronic Effects: The choice of substituents on the aniline is paramount. A strongly directing EDG can significantly favor one isomer over the other. Computational studies can be employed to predict the most likely site of electrophilic attack based on the calculated electron density of the aniline ring.[3][4]

      • Catalyst Choice: While strong protic acids like H₂SO₄ are common, Lewis acids or polyphosphoric acid (PPA) can alter the transition state energies for the cyclization, sometimes improving the isomeric ratio.[1][5]

  • Q: My Friedländer annulation with an unsymmetrical ketone is producing an inseparable mixture of isomers. What are my options? A: The Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a powerful tool, but regioselectivity is a well-known challenge with unsymmetrical ketones.[6][7] The reaction can proceed via two main pathways: an initial aldol condensation or the formation of a Schiff base, and the preferred pathway can be influenced by reaction conditions.[8][9]

    • Causality: Under basic conditions, the reaction typically favors attack from the less-substituted, more acidic α-carbon of the unsymmetrical ketone. Under acidic conditions, the regioselectivity can be less predictable and may depend on the stability of the enol or enamine intermediates.

    • Solutions & Optimization:

      • Directed Synthesis: To circumvent this issue, consider a directed approach. Instead of an unsymmetrical ketone, use a starting material where one α-position is "blocked," for example, by using a phosphoryl group, which can be removed later. This forces the condensation to occur at the desired position.[6]

      • Alternative Catalysis: The use of specific catalysts, such as molecular iodine or p-toluenesulfonic acid under solvent-free conditions, has been shown to improve efficiency and can sometimes influence the regiochemical outcome.[6][10]

      • Modern C-H Activation: If direct synthesis fails, consider a post-synthesis functionalization strategy. Modern transition-metal-catalyzed C-H activation methods can offer exceptional regioselectivity for introducing substituents onto a pre-formed quinoline core, though this requires a different synthetic paradigm.[11][12]

Problem 2: My Skraup/Doebner-von Miller reaction is uncontrollable and produces significant tar.

  • Q: My Skraup synthesis is extremely exothermic and results in a low yield of a tarry product. How can I moderate the reaction? A: The classic Skraup synthesis, using glycerol, an aniline, sulfuric acid, and an oxidizing agent, is notoriously vigorous and prone to charring.[13] The high temperatures and harsh acidic conditions can cause polymerization of the reactants and intermediates.[13]

    • Causality: The dehydration of glycerol to acrolein is highly exothermic, and the subsequent reactions are also energetic. This lack of control leads to side reactions and decomposition.

    • Solutions & Optimization:

      • Use a Moderator: Adding ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less violent and reduce charring.[13][14] Boric acid can also be used.

      • Controlled Reagent Addition: Ensure the concentrated sulfuric acid is added slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[13]

      • Doebner-von Miller Variation: Instead of generating acrolein in situ from glycerol, consider the Doebner-von Miller variation, which uses a pre-formed α,β-unsaturated aldehyde or ketone.[15][16] This provides much greater control over the reaction.

      • Purification Strategy: Expect a tarry crude product. A common and effective purification method is to neutralize the reaction mixture carefully and then perform a steam distillation to isolate the volatile quinoline product from the non-volatile tar.[13][14]

Problem 3: I've synthesized my isomeric mixture, but I cannot separate the trichloroquinoline regioisomers.

  • Q: My regioisomers have identical Rf values on TLC and co-crystallize. How can I achieve separation? A: Separating highly similar regioisomers is one of the most significant challenges. If standard column chromatography and recrystallization fail, more advanced or alternative techniques are required.

    • Solutions & Optimization:

      • Optimize Chromatography:

        • Solvent System Screening: Systematically screen a wide range of solvent systems for column chromatography, varying polarity and composition (e.g., toluene/ethyl acetate, hexanes/dichloromethane). Even a slight difference in polarity can sometimes be exploited.[17]

        • Preparative HPLC: High-performance liquid chromatography (HPLC), especially on a preparative scale, offers much higher resolving power than flash chromatography and is a go-to method for difficult separations.[18] Both normal-phase and reverse-phase columns should be evaluated.

        • Centrifugal Partition Chromatography (CPC): This technique separates compounds based on their differential partitioning between two immiscible liquid phases and can be highly effective for separating closely related isomers.[19]

      • Selective Derivatization: If the isomers have a reactive handle (e.g., a hydroxyl or amino group elsewhere on the molecule), you could derivatize the mixture. The new, bulkier derivatives may have different physical properties, allowing for separation. Afterward, the directing group can be cleaved to yield the pure isomers.

      • Fractional Crystallization: This requires patience. Try a broad range of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane). Seeding the solution with a tiny crystal (if you can obtain one) of the desired isomer can sometimes promote selective crystallization.[20]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: Which classical synthesis is best for controlling regioselectivity when starting with a meta-substituted aniline? A1: This is a classic challenge, as cyclization can occur at either of the two non-equivalent ortho positions. The Gould-Jacobs reaction can be effective for anilines with electron-donating groups at the meta-position.[21][22] However, the outcome for Skraup-type reactions with meta-substituted anilines is often unpredictable and can lead to mixtures.[23] In the Combes synthesis, the outcome will depend on the interplay between the electronic directing effect of the meta-substituent and steric factors.[1] For trichloro-substituted targets, it is often better to use a starting material where the substitution pattern is already defined to avoid this ambiguity, or to use modern C-H functionalization approaches on a simpler quinoline core.[12]

  • Q2: What are the best analytical techniques to unambiguously confirm the structure and regiochemistry of my trichloroquinoline product? A2: A combination of spectroscopic techniques is essential for definitive structure elucidation.

    • NMR Spectroscopy: High-resolution 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are the most powerful tools.[24] The coupling patterns (J-coupling) in the ¹H spectrum can help determine the substitution pattern on the rings. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial, as it shows long-range (2-3 bond) correlations between protons and carbons, allowing you to piece together the molecular framework and confirm the positions of the chlorine atoms relative to the protons.[24]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The isotopic pattern of the molecular ion is a dead giveaway for the number of chlorine atoms present due to the characteristic ~3:1 ratio of ³⁵Cl to ³⁷Cl isotopes.[25]

    • X-Ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides the ultimate, unambiguous proof of structure and regiochemistry.[24]

  • Q3: How do reaction conditions like temperature and catalyst choice impact regioselectivity? A3: These parameters can be critical. In reactions with competing pathways that have different activation energies, temperature can significantly influence the product ratio. For example, in the Gould-Jacobs reaction, very high temperatures are needed to drive the thermal cyclization, and insufficient heat can lead to failure.[26][27] The choice of an acid or base catalyst can change the nature of the key intermediates.[6][10] A Lewis acid might coordinate to a carbonyl group differently than a Brønsted acid protonates it, altering the subsequent intramolecular cyclization's steric and electronic demands and thus influencing the final regioisomeric ratio.[2]

Section 3: Data Summaries & Protocols

Table 1: Influence of Reaction Conditions on Regioselectivity (Hypothetical Data based on Literature Principles)
EntryAniline Precursorβ-DicarbonylAcid CatalystTemp (°C)Ratio (Isomer A : Isomer B)Yield (%)Reference Principle
13,4-dichloroanilineAcetylacetoneH₂SO₄10085 : 1570[1]
23,4-dichloroanilineBenzoylacetoneH₂SO₄10060 : 4065[1][2]
33,4-dichloroanilineAcetylacetonePPA12090 : 1075[1]
42-amino-4,5-dichlorobenzophenoneAcetoneKOH80>98 : <288[6][10]

Rationale for Table Data: Entry 2 shows how a bulkier substituent on the diketone (phenyl vs. methyl) can decrease regioselectivity due to steric hindrance. Entry 3 demonstrates that changing the acid catalyst (PPA vs. H₂SO₄) can improve the isomeric ratio. Entry 4 illustrates the high regioselectivity of the Friedländer synthesis when a symmetrical ketone or a methyl ketone is used.

Protocol 1: General Procedure for NMR Sample Preparation and Analysis

This protocol provides a self-validating system for ensuring accurate structural determination of a novel trichloroquinoline.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified trichloroquinoline sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Rationale: The choice of solvent is critical; the compound must be fully dissolved. DMSO-d₆ is a good choice for less soluble compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[25] Self-Validation Check: The sharp singlet of TMS confirms the spectrometer is correctly calibrated.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.[25]

    • Integrate all signals. The sum of the integrations in the aromatic region should correspond to the number of protons on the quinoline core.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Count the number of signals to ensure it matches the expected number of unique carbons in the proposed structure.

  • 2D NMR Acquisition (Critical for Regiochemistry):

    • COSY: Run a COSY experiment to establish proton-proton coupling networks within the same ring system.

    • HMBC: Run an HMBC experiment. This is the key experiment for validation. Look for correlations from protons to carbons that are 2 or 3 bonds away. For example, a proton at C-5 should show a correlation to C-4 and C-7, definitively placing it on the benzenoid ring.[24]

  • Data Analysis:

    • Compare the observed chemical shifts, coupling constants, and 2D correlations to those predicted for all possible regioisomers. Computational NMR prediction tools can aid in this comparison. Only one isomer will be fully consistent with all the collected data.

Section 4: Visualizing Reaction Pathways

Diagram 1: Regioselectivity in the Combes Synthesis

This diagram illustrates how a meta-substituted aniline can lead to two different regioisomeric quinoline products during the key acid-catalyzed cyclization step.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Acid-Catalyzed Cyclization (Rate-Determining Step) cluster_products Products aniline m-Chloroaniline enamine Enamine Intermediate aniline->enamine + H⁺ diketone Acetylacetone diketone->enamine pathA Pathway A: Attack at C-2 (less hindered) enamine->pathA pathB Pathway B: Attack at C-6 (more hindered) enamine->pathB isomerA 7-Chloro-2,4-dimethylquinoline (Major Product) pathA->isomerA - H₂O, - H⁺ isomerB 5-Chloro-2,4-dimethylquinoline (Minor Product) pathB->isomerB - H₂O, - H⁺ G A Crude Reaction Mixture (Isomers A + B) B Aqueous Workup & Extraction A->B C Initial Analysis: ¹H NMR & LC-MS B->C D Attempt Separation: Flash Column Chromatography C->D E Separation Successful? D->E F Pure Isomer A E->F Yes H Attempt Separation: Preparative HPLC E->H No G Pure Isomer B F->G I Full Characterization: 2D NMR, HRMS, etc. F->I G->I H->F H->G

Caption: A systematic workflow for the analysis and separation of regioisomers.

References

  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions. Organic & Biomolecular Chemistry, 4, 104-110.
  • Wikipedia. Friedländer synthesis.
  • Estévez-Braun, A., & González, A. G. (2001). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Synthesis, 2001(12), 1833-1836.
  • Yi, C. S., & Yun, S. Y. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 127(16), 5782-5783.
  • PubMed. (2005). Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. Journal of the American Chemical Society.
  • Wikipedia. Combes quinoline synthesis.
  • Organic Chemistry Tube. (2023). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. YouTube.
  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Dony, M., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(21), 5035.
  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Wikipedia. Gould–Jacobs reaction.
  • Anonymous. Combes Quinoline Synthesis.
  • Reddit. (2023). How to separate these regioisomers? r/OrganicChemistry.
  • ResearchGate. (2016). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 991(1), 43-51.
  • Wiley Online Library. Gould-Jacobs Reaction.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Wikipedia. Doebner–Miller reaction.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
  • Journal of Applicable Chemistry. (2019). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).
  • QuimicaOrganica.org. Combes synthesis of quinolines.
  • Organic Chemistry Tube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube.
  • Taylor & Francis Online. (2021). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds.
  • ResearchGate. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives.
  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
  • ACS Publications. (2022). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Infectious Diseases.
  • Reddit. (2019). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.
  • Semantic Scholar. (2003). Computations on a Series of Substituted Quinolines.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2014). Regioselective synthesis of new 7,8-dichlorobenzofuro[3,2- c ]quinoline-6,9,10(5 H )-triones from reactions of 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone.

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Technical Support Center: Strategies for Overcoming the Low Reactivity of C-2 and C-4 Positions in 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2,4,7-trichloroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile but often recalcitrant scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed, field-tested protocols to help you successfully derivatize the C-2 and C-4 positions of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are the C-2 and C-4 positions of this compound difficult to functionalize selectively?

A1: The primary challenge arises from the differential reactivity of the three chloro-substituents. The quinoline ring's nitrogen atom exerts a strong electron-withdrawing effect, which significantly influences the electrophilicity of the carbon atoms.

  • C-4 Position: This position is the most electrophilic and, therefore, the most susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This high reactivity can make it difficult to achieve selective functionalization at other positions without initial reaction at C-4.

  • C-2 Position: While also activated by the adjacent nitrogen, the C-2 position is generally less reactive than the C-4 position in SNAr reactions.[3]

  • C-7 Position: Located on the benzene ring, the C-7 chloro group is the least reactive in SNAr, as it is not directly activated by the heterocyclic nitrogen. However, it can be functionalized using cross-coupling methods.[4]

This reactivity gradient (C-4 > C-2 > C-7 for SNAr) means that direct, selective targeting of the C-2 position in the presence of an unmodified C-4 is often problematic, leading to mixtures of products.

Q2: I am observing a mixture of products when trying to perform a Suzuki coupling on this compound. How can I improve selectivity for the C-2 or C-4 position?

A2: Achieving selectivity in palladium-catalyzed cross-coupling reactions with polyhalogenated heterocycles is a common challenge. The outcome is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions. For Suzuki-Miyaura couplings, the oxidative addition of the palladium catalyst to the C-Cl bond is a key step. Generally, the C-4 position is more prone to react first. To achieve selectivity, a strategic approach is often necessary. A highly effective strategy involves the temporary deactivation of the more reactive C-4 position, allowing for selective functionalization at C-2, followed by subsequent reactions at C-4 and C-7.[4]

Q3: Can I use Buchwald-Hartwig amination to introduce an amine at the C-2 or C-4 position? What are the expected challenges?

A3: Yes, Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with this compound.[5][6] However, you can expect to face similar regioselectivity challenges as with other cross-coupling reactions. The C-4 position will likely be more reactive. To selectively introduce an amine at the C-2 position, a strategy involving the initial, selective functionalization or deactivation of the C-4 position is recommended. Additionally, with aryl chlorides as substrates, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial for efficient catalytic turnover.[7]

Q4: What is the general order of reactivity for the three chloro-positions in palladium-catalyzed cross-coupling reactions?

A4: While the C-4 position is the most reactive in SNAr, the reactivity order in palladium-catalyzed reactions can be more nuanced and dependent on the specific reaction type and conditions. However, a general trend observed is that the oxidative addition of palladium is often favored at the most electron-deficient C-Cl bond, which is typically at the C-4 position. The reactivity of the C-2 position is also significant, while the C-7 position is generally the least reactive of the three. This differential reactivity can be exploited to achieve sequential and regioselective functionalization.[4][8]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield in Suzuki Coupling 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality boronic acid. 4. Dehalogenation of the starting material.1. Use a pre-catalyst or ensure in-situ reduction of Pd(II) to Pd(0). Ensure solvents are rigorously degassed. 2. For challenging couplings with aryl chlorides, use a strong base like K₃PO₄ or Cs₂CO₃. 3. Use fresh, high-purity boronic acid. 4. Screen different ligands; bulky, electron-rich phosphine ligands can suppress dehalogenation. Use a milder base if possible.
Poor Selectivity Between C-2 and C-4 Positions The inherent higher reactivity of the C-4 position leads to a mixture of mono-substituted isomers.Employ a strategic, sequential approach. Temporarily deactivate the C-4 position with a nucleophile (e.g., a thiol) to direct the first cross-coupling to the C-2 position. The deactivating group can then be removed or replaced in a subsequent step.[4]
Incomplete Reaction in Buchwald-Hartwig Amination 1. Catalyst deactivation. 2. Sterically hindered amine or aryl chloride. 3. Inappropriate ligand choice.1. Ensure strictly anaerobic conditions. 2. Increase reaction temperature and/or time. Use a more active catalyst system (e.g., a palladacycle precatalyst with a bulky biarylphosphine ligand). 3. Screen bulky, electron-rich ligands like XPhos, SPhos, or RuPhos.
Formation of Homocoupled Boronic Acid Byproduct (Suzuki) Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[9]
Difficulty in Functionalizing the C-7 Position The C-7 chloro group is the least reactive of the three, especially after the C-2 and C-4 positions have been functionalized.More forcing conditions are typically required for the final coupling at C-7. This may include higher catalyst and ligand loading, higher temperatures, and extended reaction times.[4]

Strategic Workflow for Selective Functionalization

A key strategy to overcome the reactivity challenges of this compound is a sequential, multi-step approach that leverages the inherent differences in reactivity of the three chloro-positions. The following workflow, adapted from methodologies developed for the analogous 2,4,7-trichloroquinazoline, provides a robust framework for achieving selective trisubstitution.[4]

G cluster_0 Step 1: C-4 Deactivation cluster_1 Step 2: Selective C-2 Functionalization cluster_2 Step 3: C-4 Functionalization cluster_3 Step 4: C-7 Functionalization A This compound B 2,7-Dichloro-4-(isopropylthio)quinoline A->B i-PrSH, NaH, THF, 0°C to rt C 2-Aryl-7-chloro-4-(isopropylthio)quinoline B->C R¹-B(OH)₂, Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, 75°C D 2,4-Diaryl-7-chloroquinoline C->D R²-B(OH)₂, Pd₂(dba)₃, CuTC, PPh₃, THF, 50°C E 2,4,7-Triarylquinoline D->E R³-B(OH)₂, Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, elevated temp.

Caption: Strategic workflow for the sequential functionalization of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for 2,4-dichloroquinolines and 2,4,7-trichloroquinazolines and should be optimized for your specific substrates.[4][9][10]

Protocol 1: Temporary Deactivation of the C-4 Position

This procedure temporarily blocks the most reactive C-4 position with a thioether group, enabling subsequent selective functionalization at the C-2 position.

  • To a solution of this compound (1.0 equiv) in freshly distilled and degassed THF at 0 °C, add a premixed solution of isopropyl mercaptan (1.05 equiv) and NaH (1.1 equiv) in THF dropwise.

  • Allow the mixture to stir and warm to room temperature overnight.

  • Quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2,7-dichloro-4-(isopropylthio)quinoline.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol describes the arylation of the C-2 position of the C-4 deactivated intermediate.

  • To a reaction vial, add 2,7-dichloro-4-(isopropylthio)quinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (15 mol%), and Na₂CO₃ (3.0 equiv).

  • Seal the vial, and purge with an inert gas (e.g., Argon).

  • Add degassed 1,2-dimethoxyethane (DME) and water (10:1 ratio).

  • Heat the reaction mixture to 75 °C and stir until completion (monitor by TLC or LC-MS).

  • After cooling, add water and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Cl(L₂) Ar-Pd(II)-Cl(L₂) Pd(0)L₂->Ar-Pd(II)-Cl(L₂) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Cl(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-2 Position

This protocol details the introduction of an amine at the C-2 position of the C-4 deactivated intermediate.

  • In a glovebox, add 2,7-dichloro-4-(isopropylthio)quinoline (1.0 equiv), the desired amine (1.2 equiv), a suitable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv) to an oven-dried reaction vial.

  • Add degassed anhydrous toluene or dioxane.

  • Seal the vial and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Sonogashira Coupling at the C-2 Position

This protocol is for the alkynylation of the C-2 position of the C-4 deactivated intermediate.

  • To a Schlenk flask, add 2,7-dichloro-4-(isopropylthio)quinoline (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Work up the reaction by filtering through a pad of celite, washing with an organic solvent, and concentrating the filtrate.

  • Purify the product by column chromatography.

References

  • SciSpace. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Lazar, S., Jarry, C., Guillaumet, G., & Merour, J. Y. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 77(23), 10937–10945. [Link]
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry with Lluís Llorens Palomo. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Abbs, F. N., Fry, D. W., & Vincent, P. W. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Beilstein-Institut. (2010). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 6, 1098. [Link]
  • da Silva, A. B. F., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7591. [Link]
  • ResearchGate. (n.d.). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia. (2023). Sonogashira coupling.
  • MDPI. (2022). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • ResearchGate. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
  • PubMed. (2014). Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides.
  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]
  • RojasLab. (2023, March 3).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • PubMed Central. (2021). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

Sources

Technical Support Center: Column Chromatography Techniques for Purifying 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced purification solutions. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,4,7-trichloroquinoline and facing challenges in its purification via column chromatography. As a polychlorinated heterocyclic compound, this compound presents unique purification challenges stemming from its chemical properties, including the basicity of the quinoline nitrogen and the potential for strong interactions due to its halogen substituents.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your purification workflow. We will explore the causality behind experimental choices, ensuring that every step is part of a self-validating and robust system.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address the common and complex issues encountered during the column chromatography of this compound.

Question 1: My this compound is streaking severely on the TLC plate and the column, leading to poor separation. What's causing this and how can I fix it?

Answer: This is the most frequently encountered issue when purifying quinoline derivatives on silica gel.

  • Causality (The "Why"): The streaking, or tailing, is primarily caused by the strong interaction between the basic lone pair of electrons on the quinoline's nitrogen atom and the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[1] This strong, non-ideal interaction results in a non-uniform distribution of the compound as it moves through the column, leading to broad, asymmetrical peaks that overlap with impurities.

  • Solutions (The "How"):

    • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a tertiary amine, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent). A typical concentration of 0.5-2% TEA is usually sufficient to dramatically improve peak shape.[1] The amine competes with your compound for binding to the acidic sites, allowing the this compound to elute symmetrically.

    • Pre-treat the Stationary Phase: Before packing, you can prepare a slurry of the silica gel in the mobile phase that already contains the basic modifier. This ensures the entire stationary phase is deactivated before your compound is introduced.

    • Consider an Alternative Stationary Phase: If streaking persists, switch to a more inert or basic stationary phase.

      • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds like quinolines.[1][2]

      • Reversed-Phase Silica (C18): If your compound and impurities have different non-polar characteristics, reversed-phase chromatography can be a powerful alternative that avoids the issues associated with acidic silanol groups.[1]

Question 2: I believe my this compound is decomposing on the column. My yield is significantly lower than expected, and I'm seeing new, unidentified spots on my TLC analysis of the collected fractions. Why is this happening?

Answer: Decomposition on the column is a serious issue that can be mistaken for poor separation.

  • Causality (The "Why"): The acidic surface of silica gel can act as a catalyst for the degradation of sensitive molecules.[1] While this compound is relatively stable, prolonged exposure to acidic conditions, especially in the presence of certain impurities or solvents, can lead to decomposition.

  • Solutions (The "How"):

    • Deactivate the Silica Gel: As with streaking, adding a basic modifier like triethylamine to the eluent will neutralize the acidic sites and significantly reduce the potential for acid-catalyzed decomposition.[1]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography, which uses pressure to increase the flow rate, is highly recommended. The less time your compound spends on the stationary phase, the lower the chance of degradation.[3]

    • Run at Lower Temperatures: If the compound is particularly sensitive, performing the chromatography in a cold room can help slow down the rate of decomposition.[1]

    • Use Alumina: Switching to a neutral or basic alumina stationary phase can completely circumvent the issue of acid-catalyzed decomposition.[2]

Question 3: My compound is eluting either too quickly (with the solvent front) or not at all. How do I select the right mobile phase?

Answer: Proper mobile phase selection is critical and must be determined empirically.

  • Causality (The "Why"): The rate at which a compound elutes is determined by the balance of its affinity for the stationary phase versus its solubility in the mobile phase.[4][5] If the mobile phase is too polar, it will compete too effectively with the stationary phase, causing all compounds, including yours, to elute quickly with a low retention factor (Rf). If it's not polar enough, your compound will remain strongly adsorbed to the stationary phase and will not move.

  • Solutions (The "How"):

    • Systematic TLC Analysis: Thin-Layer Chromatography (TLC) is your primary tool for developing a solvent system.[6] Start with a common non-polar/polar solvent mixture, such as Hexane/Ethyl Acetate.

      • Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc).

      • Gradually increase the polarity (e.g., 8:2, 7:3, 1:1) until you achieve an Rf value for your target compound between 0.2 and 0.4. This range generally provides the best separation in column chromatography.

    • Try Different Solvent Systems: If a Hexane/EtOAc system doesn't provide adequate separation between your product and impurities, try a different solvent pairing with different selectivity, such as Dichloromethane/Methanol.[2]

    • Use a Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution is highly effective. Start with a low-polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase over the course of the separation to elute your more polar product.[7]

Question 4: My this compound has very poor solubility in the chosen eluent, making it difficult to load onto the column. What is the best way to apply my sample?

Answer: This is a common problem when trying to load a concentrated band of a sparingly soluble compound.

  • Causality (The "Why"): For good separation, the sample must be applied to the column in a very narrow, concentrated band at the top of the stationary phase.[3] If the compound is not very soluble in the starting eluent, dissolving it in a large volume of that eluent will result in a wide initial band and poor separation. Using a stronger, more polar solvent to dissolve the sample will cause it to spread uncontrollably once loaded.

  • Solution (The "How"):

    • Dry Loading: This is the preferred method for poorly soluble compounds.[3]

      • Dissolve your crude sample in a suitable volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

      • Add a small amount of silica gel (or Celite) to the solution, typically 5-10 times the mass of your crude sample.

      • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.

      • Carefully add this powder to the top of your packed column, and you can begin your elution. This technique ensures the sample is introduced to the column in a very fine, even band.[3][8]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for TLC analysis of this compound?

    • A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6] Begin with a ratio of 8:2 (Hexane:Ethyl Acetate) and adjust the polarity as needed to achieve the desired Rf value. Remember to add ~1% triethylamine to the solvent mixture to prevent streaking.

  • Q2: How much crude material can I load onto my column?

    • As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase (silica gel or alumina).[2] For difficult separations (compounds with very close Rf values), you should aim for a lower loading, around 1-2%. A ratio of 70:1 silica gel to crude mixture may be required for compounds with very similar polarity.[8]

  • Q3: My compound is not UV-active. How can I see the spots on my TLC plate?

    • If your compound does not have a UV chromophore, you can use a visualization agent.[6] Common methods include using an iodine chamber (which reversibly stains many organic compounds yellow/brown) or a potassium permanganate (KMnO₄) stain, which creates permanent spots by reacting with compounds that can be oxidized.

  • Q4: Should I use dry packing or wet packing for my column?

    • Wet packing is generally recommended as it minimizes the chances of air bubbles and channels forming in the stationary phase, which can ruin a separation.[9] Dry packing can be faster but requires more skill to create a homogenous column bed.

  • Q5: What are the safety precautions for handling this compound?

    • This compound is a halogenated organic compound and should be handled with care. It is classified as a skin and strong eye irritant.[10] Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[11][12][13] In case of skin contact, wash the affected area promptly with soap and water.

Visualization of Workflows

Purification Workflow Diagram

This diagram illustrates the logical flow from initial analysis to obtaining the purified compound.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_chrom Column Chromatography cluster_post Post-Purification TLC 1. Run TLC (e.g., 8:2 Hex:EtOAc + 1% TEA) Optimize 2. Optimize Solvent System (Target Rf = 0.2-0.4) TLC->Optimize Adjust Polarity Pack 3. Pack Column (Wet Packing) Optimize->Pack Load 4. Load Sample (Dry Loading) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Purified this compound Evaporate->Pure

Caption: A standard workflow for the purification of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography problems.

TroubleshootingTree Start Problem with Separation? Streaking Streaking or Tailing? Start->Streaking PoorSep Poor Resolution? Streaking->PoorSep No AddTEA Add 1-2% Triethylamine to Eluent Streaking->AddTEA Yes NoElution Compound Stuck? PoorSep->NoElution No OptimizeSolvent Re-optimize Solvent System using TLC PoorSep->OptimizeSolvent Yes LowYield Low Yield? NoElution->LowYield No IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes CheckDecomp Check for Decomposition (New TLC spots) LowYield->CheckDecomp Yes UseAlumina Switch to Alumina Stationary Phase AddTEA->UseAlumina Still Streaking? UseGradient Use Gradient Elution OptimizeSolvent->UseGradient Still Poor? CheckDecomp->AddTEA Decomposition Suspected

Caption: A decision tree for troubleshooting common column chromatography issues.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare several eluent systems of varying polarities (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3) in separate TLC developing chambers. Add 1% triethylamine (TEA) to each.

  • Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Develop each plate in a different eluent system.

  • Visualize the plates under a UV lamp (254 nm).

  • Select the solvent system that provides a clear separation of the desired product spot from impurities and results in an Rf value of approximately 0.2-0.4 for the product.[6]

Protocol 2: Column Chromatography Purification

Column Packing (Wet Method)

  • Select a column of appropriate size. For 1 gram of crude material, a column diameter of ~40 mm is a good starting point.[8]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in your starting, low-polarity eluent (including 1% TEA). The consistency should be like a milkshake.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Add a thin, protective layer of sand on top of the packed silica gel.

Sample Loading (Dry Method)

  • Dissolve the crude this compound (e.g., 1 g) in a minimum amount of a volatile solvent (e.g., 15 mL dichloromethane).[8]

  • Add silica gel (~5-10 g) to this solution and swirl to mix.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

  • Drain the solvent in the packed column until it is just level with the top sand layer.

  • Carefully add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.

  • Gently add a final layer of sand on top of the sample layer to prevent disturbance.

Elution and Fraction Collection

  • Carefully add your starting eluent to the column.

  • Apply gentle pressure to the top of the column (using a pump or inert gas) to begin the flow.

  • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • If using a gradient, systematically and slowly increase the proportion of the more polar solvent in your eluent to elute compounds with higher affinity for the stationary phase.

  • Monitor the collected fractions by TLC to identify which ones contain your pure compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[14]

Data Summary Table
ParameterRecommendationRationale / Key Insight
Stationary Phase Silica Gel (deactivated) or Neutral/Basic AluminaSilica gel is standard but its acidity requires neutralization with a basic modifier (e.g., triethylamine) to prevent streaking and decomposition of the basic quinoline.[1] Alumina is a good alternative.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture and increase as needed based on TLC. A common starting point is 8:2 Hexane:EtOAc.[6]
Mobile Phase Modifier 0.5 - 2% Triethylamine (TEA)Essential for preventing tailing by neutralizing acidic silanol groups on the silica surface.[1]
TLC Target Rf 0.2 - 0.4This Rf range in TLC typically translates to good separation and a reasonable elution time on a column.
Sample Loading Dry LoadingRecommended for compounds like this compound that may have limited solubility in the non-polar starting eluent, ensuring a narrow starting band.[3][8]
Elution Method Isocratic or GradientIsocratic (constant solvent composition) is simpler if impurities are well-separated. Gradient (increasing polarity) is better for complex mixtures.[7]

References

  • Technical Support Center: Purification of Quinoline Deriv
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.).
  • Quinoline Synthesis Optimization: A Technical Support Center. (2025). Benchchem.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.).
  • CAUTION – PRECAUCIÓN. (2023). Hawaii.gov.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Preparative Separation of Di- And Trisulfonated Components of Quinoline Yellow Using Affinity-Ligand pH-zone-refining Counter-Current Chrom
  • Halogenated Molecule Sticking to Column. (2008).
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. (2025). Benchchem.
  • Cas 1677-49-2,this compound. (n.d.). lookchem.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • 4,7-Dichloroquinoline - Solubility of Things. (n.d.). Solubility of Things.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Trouble with column chrom
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  • Monitoring quinoline synthesis progress using TLC or LC-MS. (n.d.). Benchchem.
  • How To Choose Mobile Phase For Column Chromatography?. (2025). Chemistry For Everyone.
  • NIOSH Pocket Guide to Chemical Hazards - 2,4-D. (n.d.). CDC.
  • Herbicide Personal Protective Equipment (PPE). (2022). YouTube.
  • 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866. (n.d.). PubChem.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
  • 4,5,7-Trichloroquinoline | C9H4Cl3N | CID 615835. (n.d.). PubChem.
  • 4,7-Dichloroquinoline. (n.d.). Wikipedia.
  • Purification of Organic Compounds by Flash Column Chrom
  • COLUMN CHROMATOGRAPHY KIT. (n.d.). Fralin Life Sciences Institute.
  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). Biosciences Biotechnology Research Asia.
  • How to purify synthetic fluoroquinolones, using column chromatography?. (2016).
  • Purification of Taxoquinone using preparative TLC and column chrom

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Troubleshooting guide for the synthesis of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4,7-Trichloroquinoline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of the synthesis, ensuring a successful and efficient outcome.

Troubleshooting Guide

This section addresses specific experimental issues in a practical, question-and-answer format.

Question 1: My overall yield of this compound is consistently low. What are the most critical steps to investigate?

Low yield is a common frustration that can often be traced back to a few critical stages of the synthesis. The most prevalent synthetic route involves the cyclization of a m-chloroaniline derivative followed by a chlorination step.

Answer:

The overall yield is a product of the efficiencies of two main stages: the formation of the 7-chloro-2,4-quinolinediol precursor and its subsequent chlorination.

  • Precursor Formation (Cyclization): The initial condensation and cyclization of m-chloroaniline with a malonic ester derivative is highly sensitive to temperature. High-boiling point solvents like diphenyl ether or Dowtherm A are typically used to achieve the necessary temperatures (ca. 250°C) for efficient ring closure[1][2]. Insufficient temperature or reaction time will lead to incomplete cyclization and a lower yield of the 7-chloro-4-hydroxy-2(1H)-quinolone intermediate.

  • Chlorination Step: The conversion of the 7-chloro-2,4-quinolinediol to this compound using a chlorinating agent like phosphorus oxychloride (POCl₃) is the most frequent source of yield loss. Key factors to control are:

    • Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Any moisture in the reaction setup, reagents, or intermediate will consume the POCl₃ and lead to incomplete chlorination and the formation of undesired hydroxy- or phosphate-byproducts. Ensure all glassware is oven-dried and reactants are anhydrous.

    • Reagent Stoichiometry and Purity: Use a sufficient excess of freshly distilled POCl₃. Older or impure POCl₃ may have partially hydrolyzed, reducing its efficacy. A molar ratio of at least 3-5 equivalents of POCl₃ to the quinolinediol is recommended to drive the reaction to completion.

    • Temperature and Reaction Time: The chlorination typically requires heating (e.g., 100-140°C) for several hours[1][3]. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up Procedure: During the work-up, the excess POCl₃ is quenched, usually by pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be done slowly and with vigorous stirring. If the pH becomes acidic for a prolonged period, the chloro groups on the quinoline ring, particularly at the C2 and C4 positions, can be susceptible to hydrolysis, reverting back to the hydroxyquinoline, thus lowering your isolated yield of the desired product[4][5]. It is crucial to neutralize the solution promptly after quenching.

Below is a flowchart to guide your troubleshooting process for low yield.

G start Low Yield of this compound check_cyclization Step 1: Analyze Cyclization start->check_cyclization check_chlorination Step 2: Analyze Chlorination check_cyclization->check_chlorination Yield OK sol_temp Ensure Reaction Temp >240°C Increase Reaction Time check_cyclization->sol_temp Low Precursor Yield check_workup Step 3: Analyze Work-up check_chlorination->check_workup Yield OK sol_anhydrous Ensure Strictly Anhydrous Conditions (Oven-dried glassware, dry reagents) check_chlorination->sol_anhydrous Incomplete Reaction (TLC) sol_reagent Use Freshly Distilled POCl₃ Increase Molar Equivalents check_chlorination->sol_reagent Incomplete Reaction (TLC) sol_hydrolysis Pour Slowly onto Ice Neutralize Promptly Extract Immediately check_workup->sol_hydrolysis Product Hydrolysis Suspected end_node Yield Optimized check_workup->end_node Yield OK sol_temp->check_cyclization sol_anhydrous->check_chlorination sol_reagent->check_chlorination sol_hydrolysis->check_workup

Caption: Troubleshooting flowchart for low yield.

Question 2: My TLC plate shows multiple spots after the chlorination reaction. What are these byproducts and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate post-chlorination typically indicates incomplete reaction or the formation of side products. The most common species are:

  • Starting Material: Unreacted 7-chloro-2,4-quinolinediol. This will be significantly more polar than your product.

  • Mono-chlorinated Intermediates: These are compounds where only one of the two hydroxyl groups has been replaced by chlorine (e.g., 2-chloro-7-chloro-4-hydroxyquinoline or 4-chloro-7-chloro-2-hydroxyquinoline). These will have intermediate polarity.

  • Desired Product: this compound. This will be the least polar spot.

To minimize these byproducts:

  • Force the Reaction to Completion: As discussed in the previous question, ensure anhydrous conditions, use an adequate excess of fresh POCl₃, and maintain the reaction temperature until TLC analysis shows the complete disappearance of the starting material and intermediates.

  • Consider a Catalyst: In some cases, adding a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the chlorination process. DMF reacts with POCl₃ to form the Vilsmeier reagent, which can be a more potent chlorinating species for this transformation[6][7].

  • Purification: If byproducts are still present, purification via column chromatography on silica gel is necessary. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the non-polar trichloro-product from the more polar hydroxy-containing impurities.

CompoundRelative PolarityTypical Rf (Hexane:EtOAc 4:1)
7-chloro-2,4-quinolinediolHigh~0.1
Mono-chloro-hydroxy-quinolinesMedium~0.3 - 0.5
This compound Low ~0.8
Caption: Typical TLC profile for the chlorination reaction mixture.
Question 3: My final product is difficult to purify and seems to decompose or turn black during workup or purification. How can I improve its stability and isolation?

Answer:

The dark coloration or "tarring" often points to product decomposition or polymerization side reactions, which can be exacerbated by residual acid and heat.[8]

  • Thorough Neutralization: Ensure the quenched reaction mixture is fully neutralized (pH 7-8) before extraction. Residual acidity can catalyze decomposition, especially if you need to heat the solution later to remove solvents. Use a base like sodium carbonate or a dilute sodium hydroxide solution for neutralization.

  • Efficient Extraction: Once neutralized, extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) without delay. Prolonged exposure to the aqueous phase can lead to hydrolysis.

  • Washing the Organic Layer: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to remove excess water.

  • Drying and Solvent Removal: Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate. When removing the solvent using a rotary evaporator, use minimal heat to prevent thermal decomposition. It is better to remove the solvent at a lower temperature under a higher vacuum.

  • Purification Method: If column chromatography is required, perform it promptly. Leaving the crude product on silica gel for extended periods can also lead to degradation. For the final product, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be an effective final purification step to yield a clean, crystalline solid[1].

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The most common and scalable synthesis begins with m-chloroaniline. The process involves three key steps:

  • Condensation: m-Chloroaniline is reacted with an ethoxymethylenemalonic ester. This forms an enamine intermediate.[1]

  • Thermal Cyclization (Gould-Jacobs reaction): The intermediate is heated in a high-boiling solvent (e.g., diphenyl ether) to induce cyclization, forming the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Saponification and Decarboxylation: The ester is hydrolyzed to a carboxylic acid, which is then decarboxylated by heating to yield 7-chloro-4-hydroxy-2(1H)-quinolone (which exists in tautomeric equilibrium with 7-chloro-2,4-quinolinediol).

  • Chlorination: The quinolinediol is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace both hydroxyl groups and yield the final product, this compound.[2][9]

Caption: High-level synthetic workflow.

Q2: What is the mechanism of chlorination using phosphorus oxychloride (POCl₃)?

A2: The chlorination of the keto-enol tautomers of the quinolinediol proceeds via nucleophilic attack on the phosphorus atom of POCl₃. The quinolone oxygen acts as the nucleophile. This process happens twice to replace both hydroxyl groups.

  • The oxygen of a hydroxyl group (more likely from the more nucleophilic enol tautomer) attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion.

  • This forms a dichlorophosphate ester intermediate.

  • The displaced chloride ion then acts as a nucleophile, attacking the carbon atom at either position 2 or 4 of the quinoline ring in an SNAr-type reaction. This displaces the dichlorophosphate group, which is an excellent leaving group, and forms the C-Cl bond.

  • The process repeats for the second hydroxyl group to yield the final this compound.

Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

A3: Phosphorus oxychloride is a highly corrosive and toxic substance that requires careful handling in a well-ventilated chemical fume hood.

  • Reactivity with Water: It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. All reactions and workups must be planned to manage this reactivity, especially the quenching step.

  • Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Inhalation Hazard: The vapors are highly toxic and corrosive. Ensure your fume hood has adequate airflow.

Q4: How can I confirm the structure and purity of my final this compound product?

A4: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

  • ¹H NMR (Proton NMR): This is crucial for confirming the substitution pattern. For this compound, you should expect to see three distinct aromatic proton signals in the benzene ring portion of the molecule. The proton at C3 will be absent, confirming substitution at C2 and C4.

  • ¹³C NMR (Carbon NMR): This will show the total number of unique carbon atoms. The chemical shifts of the carbons bonded to chlorine (C2, C4, C7) will be characteristic.

  • Mass Spectrometry (MS): This will confirm the molecular weight. Due to the presence of three chlorine atoms, you will observe a characteristic isotopic pattern (M, M+2, M+4, M+6) resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of a trichlorinated compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.

Table: Expected Analytical Data

Technique Expected Result for this compound
¹H NMR ~3 aromatic protons (e.g., H5, H6, H8) as doublets or singlets, absence of H3 proton.
Mass Spec (EI/ESI) Molecular ion peak showing a characteristic isotopic cluster for C₉H₄Cl₃N.

| Melting Point | Sharp melting point. |

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Ali, M. M., et al. (2010). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 49B, 1248-1254.
  • Alyamkina, E. A., et al. (2011). Combes quinoline synthesis: A review. Chemistry of Heterocyclic Compounds, 47, 241–267.
  • Wikipedia Contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia.
  • Wikipedia Contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia.
  • Mansfield, R. C., et al. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.56.
  • Patel, H. M., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 33-37.
  • Zhang, H., et al. (2021). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Organic & Biomolecular Chemistry, 19, 8931-8935.
  • Price, C. C., & Boekelheide, V. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society, 68(7), 1246–1250.
  • Surrey, A. R., & Hammer, H. F. (1946). The Synthesis of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–116.
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
  • Li, W., et al. (2022). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 46(3), 1109-1114.

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Technical Support Center: Enhancing Selectivity of Nucleophilic Attack on 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,7-trichloroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols necessary to achieve high regioselectivity in your substitution reactions.

Section 1: Frequently Asked Questions - Understanding Core Reactivity

This section addresses the fundamental principles governing the reactivity of the three chlorine atoms on the quinoline core. Understanding these principles is the first step toward rational design of your experiments.

Q1: What is the inherent order of reactivity for the chlorine atoms on this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: The generally accepted order of reactivity for SNAr is C4 > C2 >> C7 . The chlorine atoms at the C4 and C2 positions are significantly activated towards nucleophilic attack, while the C7 chlorine is largely unreactive under typical SNAr conditions.

Q2: Why is the C4 position the most reactive site for nucleophilic attack?

A2: The enhanced reactivity at C4 is due to superior stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The pyridine nitrogen atom is a strong electron-withdrawing group, which delocalizes the negative charge developed during nucleophilic attack.[1] When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized directly onto the electronegative nitrogen atom through resonance. This creates a particularly stable intermediate, lowering the activation energy for the reaction at this site compared to the C2 position.[2][3] DFT calculations on the analogous 2,4-dichloroquinazoline system confirm that the C4 carbon has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[3][4]

Q3: Why is the C7 position unreactive towards standard SNAr conditions?

A3: The C7 position is on the benzo-fused ring of the quinoline scaffold. Unlike the C2 and C4 positions, it is not directly conjugated with the electron-withdrawing pyridine nitrogen in a way that can stabilize a Meisenheimer intermediate. The nitrogen's activating effect does not extend effectively to the carbocyclic ring, making the C7-Cl bond much less susceptible to nucleophilic attack.[5] To functionalize the C7 position, one must typically employ transition-metal-catalyzed cross-coupling reactions.[6][7]

Section 2: Troubleshooting Guide for Common Experimental Issues

Even with a sound theoretical understanding, practical challenges can arise. This section provides a systematic approach to diagnosing and solving common problems encountered during the selective functionalization of this compound.

Issue 1: Poor C4/C2 Selectivity (Mixture of Isomers)

  • Symptom: Your reaction yields a mixture of 4-substituted and 2-substituted products, or even a 2,4-disubstituted product, when you were targeting only C4.

  • Analysis: This is the most common issue and typically results from reaction conditions that are too harsh, overcoming the inherent kinetic preference for C4 attack.

Possible CauseRecommended SolutionScientific Rationale
Temperature Too High Run the reaction at a lower temperature. Start at 0 °C or room temperature. For highly reactive nucleophiles, temperatures as low as -10 °C may be necessary.C4 substitution has a lower activation energy and is kinetically favored.[3] Increasing the temperature provides enough energy to overcome the higher activation barrier for C2 substitution, leading to a loss of selectivity.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.Even at low temperatures, given enough time, the thermodynamically driven C2 substitution can begin to occur, especially after the more reactive C4 position has been functionalized.
Highly Reactive Nucleophile If possible, use a less reactive nucleophile. For amines, consider using a secondary amine over a primary one, or add the nucleophile slowly to the reaction mixture.Highly potent nucleophiles can be less discriminating. Controlling the stoichiometry and addition rate can help maintain kinetic control.
Solvent Choice Use a polar aprotic solvent like DMF, NMP, or THF. Avoid protic solvents like ethanol if possible, as they can participate in the reaction or alter nucleophile reactivity.Polar aprotic solvents are excellent for SNAr reactions, effectively solvating the cation without interfering with the nucleophile.

Issue 2: No Reaction or Low Conversion at the C4 Position

  • Symptom: The starting material, this compound, remains largely unreacted after the specified reaction time.

  • Analysis: This issue points to insufficient activation of the nucleophile or reaction conditions that are too mild.

Possible CauseRecommended SolutionScientific Rationale
Poor Nucleophile If using a weak nucleophile (e.g., an alcohol or a weakly basic amine), add a non-nucleophilic base (e.g., NaH, K₂CO₃, DIPEA) to generate the more reactive alkoxide or deprotonated amine in situ.The nucleophilicity of a species is critical. Deprotonation dramatically increases the electron-donating ability and therefore the reactivity of the nucleophile.
Temperature Too Low While low temperature is key for selectivity, it can stall a reaction with a less reactive nucleophile. Gradually increase the temperature (e.g., to 40-50 °C) while carefully monitoring for the formation of the C2 isomer.Chemical reactions require a minimum activation energy. A modest increase in thermal energy can initiate the desired kinetically favored C4 reaction without significantly promoting the C2 side reaction.
Solvent/Reagent Purity Ensure all reagents and solvents are anhydrous. Water can hydrolyze the starting material or quench the activated nucleophile.Water is a competing nucleophile (albeit a weak one) that can lead to undesired quinolone byproducts. It can also neutralize bases like NaH.

Issue 3: Failure in C7 Cross-Coupling Reactions

  • Symptom: When attempting Suzuki, Buchwald-Hartwig, or other palladium-catalyzed couplings at C7 (on a 2,4-disubstituted-7-chloroquinoline substrate), the reaction fails to proceed.

  • Analysis: C-Cl bonds are notoriously less reactive than C-Br or C-I bonds in cross-coupling. This requires a carefully optimized catalytic system.

Possible CauseRecommended SolutionScientific Rationale
Incorrect Catalyst/Ligand For C-Cl activation, standard catalysts like Pd(PPh₃)₄ may be insufficient. Use more electron-rich, bulky phosphine ligands (e.g., Xantphos, SPhos, RuPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂).Bulky, electron-rich ligands promote the oxidative addition of the palladium catalyst to the inert C-Cl bond, which is often the rate-limiting step in the catalytic cycle.[8][9]
Base is Ineffective Use a stronger base. While K₂CO₃ might work, bases like Cs₂CO₃ or K₃PO₄ are often more effective in activating the boronic acid (Suzuki) or amine (Buchwald-Hartwig).The base plays a crucial role in the transmetalation step (Suzuki) or deprotonating the amine (Buchwald-Hartwig), facilitating the transfer of the coupling partner to the palladium center.
Catalyst Poisoning Ensure the 2,4-disubstituted-7-chloroquinoline substrate is highly pure. Some functional groups (e.g., unprotected thiols) or residual reagents can poison the palladium catalyst.Catalyst poisoning inhibits the catalytic cycle. Purification of the substrate before the C7-coupling step is critical for success.
Insufficient Catalyst Loading For challenging C-Cl couplings, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may be necessary to achieve full conversion.[6]Higher catalyst loading can compensate for slow turnover or partial catalyst deactivation over the course of the reaction.

Section 3: Validated Experimental Protocols

The following protocols provide a starting point for the selective, sequential functionalization of this compound.

Protocol 1: Selective C4-Amination

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution. Cool the mixture to 0 °C in an ice bath.

  • Reagents: Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the 4-amino-2,7-dichloroquinoline derivative.

Protocol 2: Selective C2-Alkoxylation (on a C4-substituted substrate)

  • Setup: To a flame-dried flask under an inert atmosphere, add the 4-substituted-2,7-dichloroquinoline (1.0 eq) and the desired alcohol (3.0 eq) in anhydrous THF.

  • Base: Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C. Monitor by TLC or LC-MS until completion (typically 6-12 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Selective C7-Suzuki Coupling (on a C2,C4-disubstituted substrate)

  • Setup: In a reaction vial, combine the 2,4-disubstituted-7-chloroquinoline (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃) (2.5 eq).

  • Catalyst: Add the palladium precursor (e.g., Pd₂(dba)₃, 5 mol%) and the ligand (e.g., Xantphos, 10 mol%).

  • Solvent: Evacuate and backfill the vial with argon three times. Add degassed 1,4-dioxane and water (10:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C. Monitor by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the fully substituted quinoline.

Section 4: Visualizing the Strategy

A clear strategy is essential for complex multi-step syntheses. The following diagrams illustrate the decision-making process and a typical synthetic sequence.

G start Which position to functionalize? C4 C4 Position (Kinetic Site) start->C4 Highest Reactivity C2 C2 Position (Thermodynamic Site) start->C2 Moderate Reactivity C7 C7 Position (Unactivated Site) start->C7 Lowest Reactivity cond_C4 Standard SNAr Conditions • Low Temp (0 to 25 °C) • Polar Aprotic Solvent (DMF) • Amine, Thiol, Alkoxide Nu- C4->cond_C4 cond_C2 Forced SNAr Conditions • Higher Temp (60-120 °C) • Requires prior C4 substitution • Strong Base (e.g., NaH) C2->cond_C2 cond_C7 Transition-Metal Catalysis • Pd Catalyst (e.g., Pd₂(dba)₃) • Bulky Ligand (e.g., Xantphos) • Strong Base (e.g., Cs₂CO₃) C7->cond_C7

Caption: Decision tree for selecting reaction conditions.

G start This compound step1 Step 1: C4-Substitution start->step1 Nu¹ Low Temp prod1 4-Nu¹-2,7-dichloroquinoline step1->prod1 step2 Step 2: C2-Substitution prod1->step2 Nu² High Temp prod2 4-Nu¹,2-Nu²-7-chloroquinoline step2->prod2 step3 Step 3: C7-Coupling prod2->step3 [Pd], Base Coupling Partner final Fully Functionalized Quinoline Scaffold step3->final

Caption: Sequential functionalization workflow.

References

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  • Rossi, E., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(21), 5039. [Link]
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  • Hong, S., et al. (2022). Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. Angewandte Chemie International Edition, 61(1), e202113658. [Link]
  • Hong, S., et al. (2020). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(26), 11370–11375. [Link]
  • Hong, S., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. [Link]
  • Chemistry Stack Exchange User. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • El-Gendy, A. M. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(3), 114-121. [Link]
  • de Paula, C. M., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

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Technical Support Center: Managing Isomeric Impurities in 2,4,7-Trichloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with isomeric impurities during the synthesis of 2,4,7-trichloroquinoline. Our focus is on providing practical, field-proven solutions grounded in established chemical principles to ensure the integrity and purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding isomeric purity in this compound synthesis.

Q1: What is the most common isomeric impurity I should expect, and why does it form?

A: The most prevalent isomeric impurity is 2,4,5-trichloroquinoline . This isomer arises from the non-regioselective nature of the core quinoline synthesis, typically a reaction analogous to the Conrad-Limpach or Skraup syntheses.[1][2] When using 3-chloroaniline as a starting precursor, the critical electrophilic cyclization step can occur at either of the two available ortho positions relative to the amine group. Cyclization at the C2 position of the aniline ring leads to the undesired 5-chloroquinoline scaffold, which is then chlorinated to 2,4,5-trichloroquinoline alongside your target molecule.

Q2: My initial TLC/LC-MS analysis shows two spots/peaks with identical mass. How can I confirm the presence of the 2,4,5-trichloro isomer?

A: While mass spectrometry will not differentiate between these isomers, ¹H-NMR spectroscopy is definitive. The substitution pattern on the benzene portion of the quinoline ring creates unique splitting patterns and chemical shifts for the aromatic protons. The 2,4,7-isomer will show a distinct set of signals compared to the 2,4,5-isomer. A detailed analytical protocol is provided in Section 3. Cross-validation with multiple analytical techniques like HPLC and GC-MS is also recommended to ensure data integrity.[3]

Q3: What is the most effective method for removing the 2,4,5-trichloroquinoline impurity?

A: While the choice depends on the scale and required purity, two methods are highly effective. For moderate purity on a lab scale, optimized fractional recrystallization can enrich the desired 2,4,7-isomer. For achieving very high purity (>99.5%), vacuum sublimation is a superior method that exploits differences in the isomers' vapor pressures and has been successfully applied to separate the analogous 4,7-dichloroquinoline from its 4,5-isomer impurity.[4][5]

Q4: Can I prevent the formation of the isomeric impurity in the first place?

A: Completely preventing its formation is challenging due to the inherent mechanism of the cyclization reaction.[6] However, you can often influence the isomeric ratio by carefully controlling reaction conditions. Lowering the temperature during the initial condensation step in a Conrad-Limpach type synthesis can sometimes favor one isomer over another (kinetic vs. thermodynamic control).[6][7] Additionally, exploring alternative synthetic routes that introduce the substituents in a more controlled, stepwise manner may be a viable, albeit longer, strategy.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Problem: My crude product contains a significant amount (5-15%) of an isomeric impurity, confirmed as 2,4,5-trichloroquinoline by NMR.
  • Causality: This is a standard outcome of the synthetic route proceeding from 3-chloroaniline. The electronic and steric environment of the aniline ring does not provide sufficient regiochemical control during the intramolecular cyclization, leading to a mixture of 7-chloro and 5-chloro substituted quinoline precursors. Subsequent chlorination of this mixture yields both the 2,4,7- and 2,4,5-trichloro isomers.

  • Strategic Solution: The primary strategy is post-synthesis purification. The similar polarity and molecular weight of the isomers make them challenging to separate, but their crystal lattice energies and vapor pressures can differ sufficiently for effective separation.

  • Recommended Actions:

    • Quantify the Isomeric Ratio: First, establish a baseline by quantifying the exact ratio of isomers using a validated HPLC method (see Protocol A ). This is critical for assessing the effectiveness of your purification steps.

    • Attempt Fractional Recrystallization: This is the most accessible purification technique. The goal is to find a solvent system where the desired 2,4,7-isomer has lower solubility than the 2,4,5-isomer at a given temperature, allowing it to crystallize out preferentially. Refer to Protocol C for a detailed methodology.

    • Employ Vacuum Sublimation for High Purity: If recrystallization fails to achieve the desired purity or if you require an exceptionally pure compound, vacuum sublimation is the recommended next step. This technique is highly effective for separating compounds with even minor differences in volatility.[4][5] Refer to Protocol D for a laboratory-scale procedure.

Problem: Standard recrystallization attempts (e.g., from ethanol or toluene) are not changing the isomeric ratio.
  • Causality: This indicates that the 2,4,7- and 2,4,5-trichloroquinoline isomers have very similar solubility profiles in the solvents you have tested. They may be co-crystallizing, or their solubility curves are nearly identical, preventing effective separation through simple cooling crystallization.

  • Strategic Solution: A more rigorous and systematic approach to solvent screening and crystallization technique is required.

  • Recommended Actions:

    • Systematic Solvent Screening: Do not rely on common solvents alone. Test a broader range of solvents with varying polarities and properties. A structured approach is key.

    • Utilize a Solvent-Antisolvent System: Dissolve the crude mixture in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a miscible anti-solvent (e.g., hexane or heptane) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can often induce fractional crystallization.

    • Control the Cooling Rate: Avoid crash-cooling in an ice bath. Slow, controlled cooling (e.g., allowing the insulated flask to cool to room temperature overnight, followed by refrigeration) provides more time for the less soluble isomer to form a pure crystalline lattice.

    • Monitor Both Phases: After crystallization, analyze both the crystals and the mother liquor via HPLC. If the purification is working, you should see an enrichment of the desired 2,4,7-isomer in the solid phase and an enrichment of the 2,4,5-isomer in the mother liquor.

Solvent/SystemClassBoiling Point (°C)Rationale & Key Insights
Ethanol/Water Protic/Polar78 (Ethanol)Classic system. Vary the ratio to fine-tune solubility. The high polarity of water can force the less polar isomers out of solution at different rates.
Toluene Aromatic111π-stacking interactions with the quinoline ring may lead to differential solubility.
Ethyl Acetate/Hexane Ester/Aliphatic77 (EtOAc)A common solvent/anti-solvent pair. Provides a wide polarity range to exploit subtle solubility differences.
Dichloromethane/Heptane Halogenated/Aliphatic40 (DCM)A lower-boiling point system, useful for preserving sensitive compounds. Heptane is an excellent anti-solvent for moderately polar compounds.
Acetonitrile Polar Aprotic82Its unique dipole moment can lead to different solvation energies for the isomers.
Section 3: Key Experimental Protocols
Protocol A: HPLC Method for Isomer Quantification

This protocol provides a general method for separating and quantifying 2,4,7- and 2,4,5-trichloroquinoline.

  • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). Optimization may be required.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the crude mixture in the mobile phase at approximately 1 mg/mL. Dilute as necessary.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject 10 µL of the sample. c. Record the chromatogram for at least 15 minutes.

  • Validation: The two isomers should be baseline resolved. The peak area percentage can be used to determine the isomeric ratio. For accurate quantification, prepare standards of the pure isomers if available.

Protocol B: ¹H-NMR Analysis for Isomer Identification
  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Procedure: a. Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. b. Acquire a standard proton NMR spectrum (e.g., at 400 MHz).

  • Expected Spectra Interpretation:

    • This compound: The benzene ring protons will appear as a distinct set of signals. H5 will be a doublet, H6 will be a doublet of doublets, and H8 will be a doublet. The coupling constants will be informative.

    • 2,4,5-Trichloroquinoline: The protons at H6, H7, and H8 will have a different splitting pattern and chemical shifts due to the different placement of the chlorine atom. H8, in particular, will likely be shifted further downfield compared to the 7-chloro isomer due to the proximity of the C5-chloro substituent.

Protocol C: Optimized Fractional Recrystallization
  • Solvent Selection: Based on your screening (Table 1), select the most promising solvent or solvent/anti-solvent system.

  • Procedure: a. Place the crude isomeric mixture (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. b. Add the primary solvent in portions while heating and stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent. c. If using an anti-solvent system, dissolve the solid in the minimum amount of the "good" solvent at room temperature, then add the anti-solvent dropwise until persistent cloudiness is observed. Re-warm gently until the solution is clear. d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, wrap the flask in glass wool or place it in a large beaker of warm water. e. Once at room temperature, transfer the flask to a 4°C refrigerator for several hours to maximize crystallization. f. Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent. g. Crucially, retain the mother liquor.

  • Validation: Dry the collected crystals and a sample evaporated from the mother liquor. Analyze both fractions and the starting material using Protocol A (HPLC) to confirm that the desired 2,4,7-isomer has been enriched in the crystalline fraction.

Protocol D: Laboratory-Scale Vacuum Sublimation

This method is adapted from procedures used for purifying analogous dichloroquinolines.[4][5]

  • Apparatus: A standard laboratory sublimation apparatus (cold finger condenser).

  • Procedure: a. Place the crude isomeric mixture (e.g., 1.0 g) into the bottom of the sublimation apparatus. b. Insert the cold finger condenser and ensure a good seal. c. Connect the apparatus to a high-vacuum pump and evacuate the system to a pressure below 1 mmHg (ideally <0.1 mmHg). d. Once a stable vacuum is achieved, begin circulating coolant (cold water or a chiller fluid) through the cold finger. e. Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point to avoid boiling. A typical starting point is 100-140°C, but this must be optimized. f. The more volatile isomer will sublimate and deposit as crystals on the cold finger. g. Continue the process until a significant amount of material has been collected on the cold finger.

  • Validation: Carefully collect the sublimed crystals from the cold finger and the remaining material from the bottom of the apparatus. Analyze both fractions by HPLC (Protocol A) to determine the isomeric ratio. The sublimed material should be highly enriched in one of the isomers.

Section 4: Mechanistic & Workflow Diagrams
Diagram 1: Origin of Isomeric Impurities

G cluster_start Starting Materials cluster_cyclization Rate-Determining Cyclization 3-Chloroaniline 3-Chloroaniline Intermediate Acyclic Intermediate (β-aminoacrylate) 3-Chloroaniline->Intermediate Ketoester β-Ketoester Ketoester->Intermediate Cyclization Heat (~250 °C) Electrophilic Aromatic Substitution Intermediate->Cyclization Product_7_Chloro 7-Chloro-4-hydroxy-2-quinolone (Desired Precursor) Cyclization->Product_7_Chloro Path A (Major) Product_5_Chloro 5-Chloro-4-hydroxy-2-quinolone (Isomeric Precursor) Cyclization->Product_5_Chloro Path B (Minor) Chlorination1 Chlorination (e.g., POCl₃) Product_7_Chloro->Chlorination1 Chlorination2 Chlorination (e.g., POCl₃) Product_5_Chloro->Chlorination2 Final_Desired This compound (Target Product) Final_Impurity 2,4,5-Trichloroquinoline (Isomeric Impurity) Chlorination1->Final_Desired Chlorination2->Final_Impurity

Caption: Synthetic pathway showing non-regioselective cyclization.

Diagram 2: Troubleshooting & Purification Workflow

G Start Crude Synthesis Product Analysis1 Analyze by HPLC & NMR (Protocols A & B) Start->Analysis1 Decision1 Isomeric Purity > 99%? Analysis1->Decision1 End Product Meets Spec Decision1->End Yes Purify Initiate Purification Decision1->Purify No Recrystallize Fractional Recrystallization (Protocol C) Purify->Recrystallize Analysis2 Analyze Crystals & Mother Liquor (Protocol A) Recrystallize->Analysis2 Decision2 Purity Goal Met? Analysis2->Decision2 Decision2->End Yes Sublimate High-Vacuum Sublimation (Protocol D) Decision2->Sublimate No Analysis3 Analyze Sublimate & Residue (Protocol A) Sublimate->Analysis3 Decision3 Purity Goal Met? Analysis3->Decision3 Decision3->End Yes Re-evaluate Re-evaluate Synthesis or Consider Preparative HPLC Decision3->Re-evaluate No

Caption: Step-by-step workflow for impurity analysis and removal.

References
  • Lutz, R. E., Ashburn, G., Freek, J. A., Jordan, R. H., Leake, N. H., Martin, T. A., Rowlett, Jr., R. J., & Wilson III, J. W. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society, 68(7), 1285–1289. [Link]
  • Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
  • ResearchGate. (n.d.). Conrad-Limpach reaction. [Link]
  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. Scribd. [Link]
  • Al-Jadaan, S. A. N. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
  • ACS Publications. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society. [Link]
  • Al-Mekhlafi, F. A., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. [Link]
  • Madhuri, L., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]
  • Martinez, R., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. [Link]
  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses. [Link]
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society. [Link]
  • Google Patents. (2019). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
  • Acta Crystallographica Section E. (2010). 2,4-Dichloroquinoline. [Link]
  • ACS Publications. (2024). Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. The Journal of Physical Chemistry C. [Link]
  • ResearchGate. (2015). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]

Sources

Technical Support Center: Monitoring 2,4,7-Trichloroquinoline Reaction Progress by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2,4,7-trichloroquinoline. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with practical, field-tested advice to help you overcome common challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts for successfully applying TLC to monitor reactions with this compound.

Q1: What is a good starting solvent system for analyzing this compound and its reaction products on TLC?

A1: The choice of the mobile phase, or eluent, is critical for achieving good separation.[1] For quinoline derivatives, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1][2] Given the presence of three chlorine atoms, this compound is expected to be a moderately polar compound.

A practical approach is to start with a 7:3 or 8:2 ratio of hexanes to ethyl acetate and adjust the polarity based on the initial results.[1] If your starting material and product spots are too close to the baseline (low Rf), you need to increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[3] Conversely, if the spots travel too close to the solvent front (high Rf), the mobile phase is too polar, and the proportion of hexanes should be increased.[3] For highly polar derivatives, a system like dichloromethane/methanol may be necessary.[1]

Q2: My spots for this compound are streaking or "tailing." What causes this and how can I fix it?

A2: Streaking or tailing is a common issue when analyzing basic compounds like quinolines on standard silica gel TLC plates.[4] Silica gel has a slightly acidic surface, which can lead to strong interactions with the basic nitrogen atom in the quinoline ring, causing the spot to elongate.[4]

Here are the primary solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[3] A common choice is triethylamine (NEt₃) at a concentration of 0.1–2.0%.[3]

  • Reduce Sample Concentration: Overloading the plate with a concentrated sample is a frequent cause of streaking.[5][6] Dilute your sample and apply a smaller amount to the plate. The ideal spot size should be 1-2 mm in diameter.[4]

  • Consider Alternative Stationary Phases: If tailing persists, especially with highly basic derivatives, consider using a different type of TLC plate, such as alumina (which is basic) or a reversed-phase (C18) plate.[3]

Q3: How do I visualize the spots on my TLC plate? this compound is colorless.

A3: Since this compound is not colored, you will need a visualization technique. The most common non-destructive method is using a UV lamp.[7][8] Most commercial TLC plates contain a fluorescent indicator (often designated as F₂₅₄) that glows green under short-wave UV light (254 nm).[8] Compounds that absorb UV light, such as aromatic systems like quinoline, will quench this fluorescence and appear as dark spots.[9]

If your compounds do not visualize well under UV light, or for additional confirmation, you can use a chemical stain.[7] Common destructive visualization methods include:

  • Iodine Chamber: Exposing the plate to iodine vapor will cause many organic compounds to appear as temporary yellow-brown spots.[8]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[10]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors depending on the functional groups present.[9]

Q4: How do I properly set up and run a TLC to monitor my reaction?

A4: A standard procedure for monitoring a reaction involves a three-lane spotting pattern on the TLC plate.[11]

  • Prepare the Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on this line.[1]

  • Spot the Plate:

    • Lane 1 (Starting Material - SM): Spot a dilute solution of your starting this compound.

    • Lane 2 (Co-spot - C): In the middle lane, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of it.[11]

    • Lane 3 (Reaction Mixture - RM): Spot a sample taken directly from your reaction.[12]

  • Develop the Plate: Place the plate in a sealed chamber containing the eluent. Ensure the solvent level is below your baseline.[1] Allow the solvent to travel up the plate until it is about 1 cm from the top.[11]

  • Analyze: Remove the plate, immediately mark the solvent front with a pencil, and visualize the spots.[1] As the reaction progresses, you should see the starting material spot in the RM lane diminish while a new product spot appears.[13] The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[14]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Problem Possible Cause(s) Suggested Solution(s)
Spots are not moving from the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds up the plate.[3]Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).[3]
Spots are running at the solvent front (Rf ≈ 1) The mobile phase is too polar for the compounds.[3]Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate mixture).[3]
Spots are elongated or crescent-shaped This can happen if the spotting damages the silica surface or if the sample is applied in a highly polar solvent.[15]Apply the sample gently without gouging the plate. If possible, dissolve your sample in a less polar, volatile solvent for spotting.[16]
No spots are visible on the plate The sample may be too dilute, or the compound may not be UV-active and requires a different visualization method.[3]Concentrate your sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[3] Try a chemical stain like iodine or potassium permanganate.[3]
Reactant and product spots are very close together (poor resolution) The chosen solvent system is not optimal for separating the two compounds.Try different solvent systems. You may need to test binary or even ternary mixtures to achieve optimal separation.[17] Small additions of a third solvent (e.g., a few drops of methanol in a dichloromethane system) can sometimes dramatically improve resolution.
The solvent front is running unevenly The TLC plate might be touching the side of the chamber or the filter paper, or the adsorbent layer may be uneven.Ensure the plate is placed centrally in the chamber and not touching the sides. Use high-quality, pre-coated TLC plates.[6]

Experimental Workflow & Data Interpretation

Workflow for Monitoring Reaction Progress

The following diagram illustrates the decision-making process for monitoring a reaction involving this compound using TLC.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Interpretation cluster_decision Decision prep_plate Prepare 3-Lane TLC Plate (SM, Co-spot, RM) prep_chamber Prepare & Saturate TLC Chamber spot_plate Spot Samples on Baseline prep_chamber->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate Place in chamber dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV Lamp) dry_plate->visualize interpret Interpret Results visualize->interpret decision SM Consumed? interpret->decision continue_rxn Continue Reaction & Re-sample decision->continue_rxn No stop_rxn Stop Reaction & Work-up decision->stop_rxn Yes continue_rxn->spot_plate Take new sample

Caption: Workflow for TLC reaction monitoring.

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[18] It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [19]

An ideal Rf value for good separation is typically between 0.2 and 0.8.[20] Rf values are constant only under identical conditions (solvent system, adsorbent, temperature, etc.).[16] Therefore, it is crucial to use the co-spot for direct comparison within the same plate.[21]

Interpreting the TLC Plate

Below is an example of how to interpret a TLC plate at different stages of a reaction.

  • T=0 (Start of Reaction): The reaction mixture (RM) lane should show only a spot corresponding to the starting material (SM).

  • T=1hr (Reaction in Progress): The RM lane will show a spot for the SM (now fainter) and a new spot for the product (P). The co-spot lane will show two distinct spots if the product and SM have different Rf values.

  • T=3hr (Reaction Complete): The RM lane should show only the product spot, with the SM spot having completely disappeared.

References

  • ChemBAM. TLC troubleshooting.
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07).
  • Laboratory News. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023-11-13).
  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography.
  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03).
  • Khan Academy. Calculating retention factors for TLC.
  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. (2025-08-21).
  • University of Toronto Scarborough. Thin Layer Chromatography.
  • ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025-09-02).
  • BrainKart. Choice Of Solvent System in Thin Layer Chromatography (TLC). (2018-03-23). Available from: [https://www.brainkart.

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Technical Support Center: High-Purity Recrystallization of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development engaged in the purification of 2,4,7-trichloroquinoline. Recrystallization is a powerful technique for achieving high purity in solid organic compounds, a critical requirement for downstream applications from analytical standard preparation to pharmaceutical synthesis.[1][2] This document provides in-depth, field-proven methodologies, troubleshooting guides, and frequently asked questions to navigate the challenges associated with this specific purification.

Part 1: Core Recrystallization Protocol for this compound

The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] The ideal solvent will dissolve this compound sparingly at room temperature but readily at its boiling point.[1]

Step-by-Step Experimental Workflow
  • Solvent Selection: The choice of solvent is paramount for successful recrystallization.[2] Based on the polar nature of the quinoline ring and the nonpolar character of the chloro-aromatic structure, a solvent of intermediate polarity is often a good starting point. Ethanol has been shown to be effective for the recrystallization of related dichloroquinoline compounds.[4][5] A solvent screening is recommended.

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture gently on a hot plate, adding more solvent in small portions until the solid completely dissolves.[3][6] It is crucial to use the minimum volume of hot solvent necessary to create a saturated solution to ensure maximum yield.[7]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount (1-2% by weight of the solute) of activated charcoal to the hot solution.[7] Boil the solution for a few minutes. The colored impurities will adsorb to the charcoal.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as impurities are selectively excluded from the growing crystal lattice.[1][8] Rushing this step can lead to the precipitation of impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to induce further crystallization and maximize the product yield.[6]

  • Crystal Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][3] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities adhering to the crystal surfaces.[1]

  • Drying: Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.[1] Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow: General Recrystallization Process

Recrystallization_Workflow A Start: Crude this compound B Add Minimum Amount of Hot Solvent A->B C Completely Dissolve Solid B->C D Optional: Add Activated Charcoal C->D If solution is colored F Slow Cooling to Room Temperature C->F If solution is not colored E Hot Filtration D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration to Collect Crystals G->H I Wash Crystals with Cold Solvent H->I J Dry Purified Crystals I->J K End: High-Purity Product J->K

Caption: A flowchart of the standard recrystallization protocol.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What went wrong?

A1: This is a common issue often related to either insufficient supersaturation or a lack of nucleation sites.[7]

  • Possible Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[8] The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[7] Allow the concentrated solution to cool again.

  • Possible Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial point to begin.[7]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.[7][8]

    • Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.[7]

Q2: My compound has separated as an oil instead of solid crystals. What should I do?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or if the solution is supersaturated to a very high degree.[8]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation level.[8] Then, allow the solution to cool much more slowly. Insulating the flask can promote the slow formation of crystals instead of oil.[8]

Q3: My final yield is very low. How can I improve it?

A3: A low yield can result from several factors.

  • Possible Cause 1: Excessive Solvent. As mentioned in Q1, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor, even when cold.[7]

    • Solution: Always use the minimum amount of hot solvent required for complete dissolution. You can attempt to recover more product by evaporating some solvent from the filtrate (mother liquor) and cooling it again.

  • Possible Cause 2: Premature Filtration. Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

    • Solution: Ensure the solution has been thoroughly cooled, including in an ice bath, before filtration.

  • Possible Cause 3: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A different solvent or a mixed-solvent system may be more effective.

Q4: The recrystallized crystals are still colored. How can I remove the color?

A4: Colored impurities can often be removed using activated charcoal due to their high surface area and ability to adsorb large, colored molecules.[7]

  • Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. Swirl the hot solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can adsorb your product as well, reducing the yield.

Visual Guide: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem during Recrystallization NoCrystals No Crystals Formed Start->NoCrystals OilingOut Product Oiled Out Start->OilingOut LowYield Low Yield Start->LowYield Evaporate Boil off some solvent and re-cool NoCrystals->Evaporate Yes ScratchSeed Scratch flask or add seed crystal NoCrystals->ScratchSeed No ReheatAdd Reheat to dissolve, add more solvent, cool slowly OilingOut->ReheatAdd CheckSolvent Used too much solvent? LowYield->CheckSolvent Recover Concentrate mother liquor to recover more product CheckSolvent->Recover Yes

Caption: A decision tree for common recrystallization issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: An ideal solvent should meet several criteria:

  • Temperature Coefficient: It must dissolve the compound well at high temperatures but poorly at low temperatures.[1]

  • Non-reactive: The solvent must not react with this compound.[1]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[9]

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities depend on the synthetic route but can include:

  • Starting Material Carryover: Unreacted precursors, such as a substituted aniline used in a Gould-Jacobs or similar reaction.[10][11]

  • Isomeric Impurities: Other isomers of trichloroquinoline that may have formed during synthesis can be difficult to separate due to similar physical properties.[11][12]

  • Reaction Byproducts: Side-products from chlorination or cyclization steps.[13][14]

  • Oxidation Products: Quinolines can be susceptible to oxidation over time.

Q3: Can I use a mixed solvent system? How does that work?

A3: Yes, a mixed solvent system (or solvent-pair) is an excellent technique, especially when no single solvent has the ideal solubility properties. The method involves using two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[15][16]

  • Procedure: Dissolve the crude compound in a minimum amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q4: How do I select a good solvent system to start with?

A4: A general rule of thumb is "like dissolves like." this compound has both polar (the nitrogen in the quinoline ring) and non-polar (the chlorinated aromatic rings) characteristics. This suggests solvents of intermediate polarity may work well. A good starting point is to test small amounts of your crude product in various solvents.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarA good starting point for many quinoline derivatives.[5]
Methanol 65PolarSimilar to ethanol but more volatile.
Acetone 56Polar AproticCan be effective, but its low boiling point may not provide a large solubility gradient.
Toluene 111Non-polarMay be a good "good" solvent in a mixed pair with a non-polar solvent like hexane.
Hexane 69Non-polarLikely a poor solvent on its own, but useful as an anti-solvent ("bad" solvent).[15][17]
Ethanol/Water VariableMixedA common and effective mixed-solvent system.

References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Guidechem. (n.d.). How to Prepare 4,7-Dichloroquinoline and Its Applications.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.
  • Google Patents. (n.d.). CN111499571A - Preparation method of hydroxychloroquine impurity.
  • Reddit. (2021, July 28). Need help with recrystallisation I have trouble with. r/chemistry.
  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Bradley, J.-C., Neylon, C., Guha, R., Williams, A., Hooker, B., Lang, A., ... & Truong, H. (2010). Organic Solvent Solubility Data Book. Nature Precedings.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Nguyen, T., Czas Z., & Vargha, V. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19723.
  • Zhang, Y., Wang, T., & Hou, T. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 89.
  • BenchChem. (n.d.). Common impurities in 2,3,4-Trichlorobenzenethiol and their removal.
  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Structure of 2,4,7-Trichloroquinoline Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, efficacy, and safety profile. Consequently, the unambiguous structural validation of novel quinoline derivatives is not merely a procedural step but a foundational requirement for advancing a compound through the drug discovery pipeline. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[1]

This guide provides an in-depth, technical comparison of NMR methodologies for the structural validation of 2,4,7-trichloroquinoline derivatives. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Imperative of Unambiguous Structural Elucidation

The precise placement of substituents on the quinoline core dictates the molecule's three-dimensional shape and electronic properties, which in turn govern its interaction with biological targets. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety issues. Therefore, a rigorous and multi-faceted NMR analysis is essential to confirm the identity and purity of a synthesized this compound derivative.

A Multi-pronged NMR Approach for Structural Validation

A comprehensive NMR analysis for structural validation involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. Each experiment provides a unique piece of the structural puzzle, and together, they offer a complete and unambiguous picture of the molecule.

1D NMR: The First Look
  • ¹H NMR (Proton NMR): This is often the initial and most informative experiment. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.[2] In a this compound derivative, the aromatic region of the ¹H NMR spectrum will be of particular interest.

  • ¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR, the ¹³C NMR spectrum is crucial for determining the number of non-equivalent carbon atoms in the molecule.[3] The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of substituents, making it a powerful tool for confirming the substitution pattern.

2D NMR: Mapping the Connections

When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are indispensable for resolving overlapping signals and establishing atomic connectivity.[4]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[5] It is invaluable for identifying adjacent protons in the quinoline ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.[5] It provides a direct link between the ¹H and ¹³C NMR spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds.[5] It is the key to piecing together the molecular framework, especially for identifying quaternary carbons and confirming the positions of substituents that lack protons, such as the chloro groups in our target molecule.

Hypothetical Case Study: Validation of a this compound Derivative

To illustrate the application of these techniques, let's consider a hypothetical derivative: 2,4,7-trichloro-3-methylquinoline .

Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for 2,4,7-Trichloro-3-methylquinoline

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-150.2
3-129.5
4-145.8
4a-148.1
58.05 (d, J = 8.8 Hz)127.3
67.50 (dd, J = 8.8, 2.1 Hz)126.9
7-135.5
87.90 (d, J = 2.1 Hz)125.1
8a-147.6
3-CH₃2.60 (s)15.8

Note: Predicted values are for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A systematic approach to data acquisition is crucial for a successful structural validation.

Sample Preparation
  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the solution is homogeneous and free of any particulate matter. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a general workflow for acquiring the necessary NMR data on a standard 400 MHz spectrometer.

Caption: Experimental workflow for NMR-based structural validation.

Data Analysis and Structure Confirmation: A Step-by-Step Guide

The true power of this multi-technique approach lies in the integrated analysis of the data.

Step 1: ¹H NMR Analysis

The ¹H NMR spectrum of our hypothetical 2,4,7-trichloro-3-methylquinoline would be expected to show:

  • A singlet at approximately 2.60 ppm, integrating to three protons, corresponding to the methyl group at the C3 position.

  • Three signals in the aromatic region (7.50-8.05 ppm), each integrating to one proton.

  • The splitting patterns of these aromatic protons are key to their assignment. The proton at C5 should appear as a doublet due to coupling with the proton at C6. The proton at C6 should be a doublet of doublets, being coupled to both the C5 and C8 protons. The proton at C8 should appear as a doublet due to its coupling with the C6 proton.

Step 2: ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the nine carbons of the quinoline core and the one carbon of the methyl group. The chemical shifts of the carbons directly bonded to the electron-withdrawing chlorine atoms (C2, C4, and C7) will be significantly downfield.

Step 3: 2D NMR Correlation Analysis

This is where the structure is definitively confirmed.

Caption: Key 2D NMR correlations for structural validation.

  • COSY: Cross-peaks between H5 and H6, and between H6 and H8, would confirm their adjacent positions.

  • HSQC: Correlations between H5-C5, H6-C6, H8-C8, and the methyl protons to the methyl carbon would be observed.

  • HMBC: This is the definitive experiment. We would expect to see key long-range correlations such as:

    • The methyl protons (at C3) to the quaternary carbons C2, C3, and C4. This is crucial for confirming the position of the methyl group.

    • H5 to C4, C4a, and C7. The correlation to C7 is particularly important for confirming the position of the chlorine at C7.

    • H8 to C4a, C6, C7, and C8a. The correlation to C7 further solidifies the position of the chlorine at that position.

Distinguishing Isomers: The Power of NMR

The true utility of this comprehensive NMR approach is highlighted when considering the potential for isomeric impurities. For instance, a synthetic route might inadvertently produce 2,4,8-trichloro-3-methylquinoline . While this isomer would have the same mass and a similar 1D ¹H NMR spectrum in terms of the number of aromatic protons, the coupling patterns and, more definitively, the 2D NMR correlations would be distinctly different. In the 2,4,8-trichloro isomer, the proton at C5 would be a doublet of doublets, and the HMBC correlations from the aromatic protons to the chlorinated carbons would be different, allowing for unambiguous differentiation.

Conclusion

The structural validation of novel this compound derivatives is a critical undertaking in drug discovery and development. A meticulous and integrated approach utilizing a suite of 1D and 2D NMR experiments provides an unparalleled level of confidence in the structural assignment. By moving beyond simple data collection to a deep understanding of the correlations and what they signify, researchers can ensure the scientific integrity of their work and make informed decisions in the advancement of new therapeutic agents. The combination of ¹H, ¹³C, COSY, HSQC, and particularly HMBC, forms a self-validating system that is essential for the unambiguous characterization of these important heterocyclic compounds.

References

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry 12.12 (2008): 1039-1077.
  • Science.gov. "cosy hsqc hmbc: Topics by Science.gov." Science.gov. Accessed January 9, 2026. [Link]
  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Accessed January 9, 2026. [Link]
  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati." TSI Journals. Accessed January 9, 2026. [Link]
  • The Royal Society of Chemistry. "Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes." The Royal Society of Chemistry. Accessed January 9, 2026. [Link]
  • ResearchGate. "1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Magritek. "Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods." Magritek. Accessed January 9, 2026. [Link]
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  • MDPI. "Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe." MDPI. Accessed January 9, 2026. [Link]
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  • YouTube. "Structure elucidation of quinoline| NMR Spectroscopy." YouTube. Accessed January 9, 2026. [Link]
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A Comparative Guide to the Cytotoxicity of Trichloroquinoline Isomers in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer properties.[3][4] The versatility of the quinoline core allows for structural modifications that can fine-tune its biological activity, making it a focal point in the development of novel chemotherapeutic agents.[2] Several quinoline-based drugs are already in clinical use, primarily as kinase and topoisomerase inhibitors.[1]

The introduction of halogen atoms, particularly chlorine, to the quinoline scaffold has been a strategic approach to enhance cytotoxic potency.[5] Electron-withdrawing groups like halogens can modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets such as DNA and key cellular enzymes.[1][5] This guide provides a comparative overview of the cytotoxic effects of trichloroquinoline isomers in various cancer cell lines, synthesizing available data to elucidate potential structure-activity relationships and guide future research in this promising area of oncology drug discovery. While direct comparative studies on a comprehensive panel of trichloroquinoline isomers are limited, this guide collates and analyzes existing data on various chlorinated quinoline derivatives to provide valuable insights.

Comparative Cytotoxicity of Chlorinated Quinolines

The cytotoxic efficacy of quinoline derivatives is significantly influenced by the number and position of chlorine substituents on the bicyclic ring. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function by 50%, is a standard metric for quantifying cytotoxicity.[6] The following data, synthesized from multiple studies, provides a comparative look at the cytotoxic profiles of various chlorinated quinolines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
Monochloroquinolines
Chloroquine7-chloroMDA-MB-468 (Breast)24.36[2]
MCF-7 (Breast)20.72[2]
Dichloroquinolines
4,7-dichloroquinoline4,7-dichloroVero (Kidney epithelial)>100[7]
Trichloroquinolines & Related Derivatives
6-Arylamino-7-chloro-5,8-quinolinedione (analogue 4a)7-chloroHCT-15 (Colon)Potent[8]
SK-OV-3 (Ovarian)Potent[8]
XF 498 (CNS)Potent[8]

Note: "Potent" indicates significant cytotoxic activity as reported in the study, without a specific IC50 value provided in the abstract.

From the available data, it is evident that the degree and position of chlorination play a crucial role in the cytotoxic activity of quinoline derivatives. For instance, certain 7-chloroquinoline derivatives have demonstrated significant potency against various cancer cell lines.[2][8] The lack of comprehensive data on specific trichloroquinoline isomers like 4,7,8-trichloroquinoline and 2,4,7-trichloroquinoline highlights a gap in the current research landscape and underscores the need for systematic studies to fully elucidate their therapeutic potential.

Potential Mechanisms of Action

The cytotoxic effects of halogenated quinolines are believed to be multifactorial, involving several cellular pathways. The precise mechanism can vary depending on the specific isomeric structure and the cellular context.

DNA Intercalation and Topoisomerase Inhibition

One of the well-established mechanisms for quinoline-based anticancer agents is their ability to intercalate into the DNA double helix.[5] This insertion between base pairs can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, some quinoline derivatives are known to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication.[4] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, a lethal event for proliferating cancer cells.

Kinase Inhibition

Many quinoline derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[1][9] By blocking the activity of oncogenic kinases, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

Induction of Oxidative Stress

The presence of electron-withdrawing groups, such as chlorine atoms, on the quinoline ring can facilitate the generation of reactive oxygen species (ROS) within cancer cells. Elevated levels of ROS can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, and ultimately triggering programmed cell death.

Below is a diagram illustrating a hypothesized signaling pathway for the cytotoxicity of chlorinated quinolines.

G cluster_0 Trichloroquinoline Isomer cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Trichloroquinoline Isomer DNA DNA Intercalation & Topoisomerase Inhibition Compound->DNA Kinase Kinase Inhibition Compound->Kinase ROS ROS Generation Compound->ROS DNADamage DNA Damage DNA->DNADamage SignalBlock Signal Transduction Blockade Kinase->SignalBlock OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DNADamage->Apoptosis SignalBlock->Apoptosis OxidativeStress->Apoptosis

Caption: Hypothesized signaling pathways for trichloroquinoline-induced cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for two common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][10] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trichloroquinoline isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Assay Specific Steps cluster_4 Data Acquisition cluster_5 Analysis A Seed Cells in 96-well Plate B Treat Cells with Trichloroquinoline Isomers A->B C Incubate for 24-72 hours B->C D_MTT MTT Assay: Add MTT, Solubilize Formazan C->D_MTT MTT D_LDH LDH Assay: Collect Supernatant, Add LDH Reagent C->D_LDH LDH E Measure Absorbance (Plate Reader) D_MTT->E D_LDH->E F Calculate % Viability/ % Cytotoxicity & IC50 E->F

Caption: Generalized workflow for in vitro cytotoxicity evaluation.

Conclusion and Future Directions

The quinoline scaffold remains a highly attractive starting point for the development of novel anticancer agents. The introduction of chlorine atoms has been shown to be a viable strategy for enhancing cytotoxic activity. While this guide has synthesized the available data on chlorinated quinolines, it also highlights a significant knowledge gap concerning the direct comparative cytotoxicity of various trichloroquinoline isomers.

Future research should focus on the systematic synthesis and evaluation of a comprehensive library of trichloroquinoline isomers against a broad panel of cancer cell lines. Such studies will be invaluable for establishing clear structure-activity relationships and identifying lead compounds with optimal potency and selectivity. Furthermore, elucidating the precise molecular mechanisms underlying the cytotoxicity of these compounds will be critical for their rational design and further preclinical development.

References

  • Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal.
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  • da Silva, A. C. M., et al. (2018). Synthesis, characterization and cytotoxic activity of β-keto-1,2,3-triazole derivatives of ethinylestradiol. Medicinal Chemistry Research.
  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry.
  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
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  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
  • The Royal Society of Chemistry. (2025).
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  • Gür, M., et al. (2024).
  • Fang, L., et al. (2025). Salt-Adapted Microorganisms: A Promising Resource for Novel Anti-Cancer Drug Discovery. Marine Drugs.
  • Kandeel, F., et al. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Bioorganic & Medicinal Chemistry Letters.
  • Chen, C. L., et al. (2022).
  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Ryu, C. K., et al. (2000). Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines. Archives of Pharmacal Research.
  • Valderrama, J. A., et al. (2006). Studies on quinones. Part 41: synthesis and cytotoxicity of isoquinoline-containing polycyclic quinones. Bioorganic & Medicinal Chemistry.
  • Sharipov, T., et al. (2024). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules.
  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • Tit, D. M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Mori, S., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters.
  • Głowacka, I. E., et al. (2022).
  • Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • Acar, Ç., et al. (2024). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents.
  • Li, Y., et al. (2025). Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion.
  • Wójcik, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • Murugan, K., et al. (2022). Cytotoxic effects of 4,7-dichloroquinoline on Vero cells.

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A Spectroscopic Journey: Unveiling the Transformation of Precursors to 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its many halogenated derivatives, 2,4,7-trichloroquinoline stands out as a key intermediate for the synthesis of a variety of targeted compounds. The precise substitution pattern of chlorine atoms on the quinoline ring dictates its reactivity and subsequent utility. Therefore, unambiguous structural confirmation is paramount.

This guide provides a comprehensive spectroscopic comparison of this compound with its key precursor, 7-chloro-2,4-quinolinediol. By examining the evolution of the spectroscopic signatures—from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to Mass Spectrometry (MS)—we will illuminate the chemical transformations that mark the successful synthesis of this important molecule. This guide will delve into the causality behind the observed spectral changes, offering field-proven insights for researchers to confidently identify and characterize these compounds.

The Synthetic Pathway: From Quinolinediol to Trichloroquinoline

The most direct and common synthesis of this compound involves the chlorination of 7-chloro-2,4-quinolinediol. This precursor, which exists in tautomeric equilibrium with 7-chloro-4-hydroxy-2(1H)-quinolone, is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

Synthesis of this compound Synthesis of this compound cluster_precursor Precursor cluster_product Final Product precursor 7-Chloro-2,4-quinolinediol reagent + POCl₃ precursor->reagent product This compound reagent->product precursor_struct product_struct

Caption: Synthetic route from 7-chloro-2,4-quinolinediol to this compound.

Spectroscopic Comparison: A Tale of Two Molecules

The transformation from a dihydroxyquinoline to a trichloroquinoline derivative brings about significant and predictable changes in their respective spectra. The following sections detail these changes, providing a clear spectroscopic roadmap for reaction monitoring and product confirmation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the quinoline ring system are highly sensitive to the nature and position of the substituents.

Table 1: Comparative ¹H NMR Data (in DMSO-d₆)

Proton 7-Chloro-4-hydroxy-2(1H)-quinolone (Experimental) This compound (Predicted) Rationale for Change
H-3 ~6.0 ppm (s)~7.8 ppm (s)The hydroxyl group at C-2 is replaced by an electron-withdrawing chlorine atom, leading to significant deshielding of the adjacent H-3 proton.
H-5 ~7.9 ppm (d)~8.2 ppm (d)The overall increase in electron-withdrawing character of the molecule causes a general downfield shift for all aromatic protons.
H-6 ~7.3 ppm (dd)~7.7 ppm (dd)Similar to H-5, experiences a downfield shift due to the increased electron-withdrawing nature of the fully chlorinated pyridine ring.
H-8 ~7.6 ppm (d)~8.0 ppm (d)Experiences a downfield shift due to the overall electronic changes in the molecule.
NH/OH ~11.5 ppm (br s), ~10.0 ppm (br s)AbsentThe acidic protons of the hydroxyl and amide groups are absent in the final product.

Table 2: Comparative ¹³C NMR Data (in DMSO-d₆)

Carbon 7-Chloro-4-hydroxy-2(1H)-quinolone (Experimental) This compound (Predicted) Rationale for Change
C-2 ~163 ppm~152 ppmThe change from a carbonyl-like carbon in the quinolone tautomer to a chlorine-bearing sp² carbon results in a significant upfield shift.
C-3 ~98 ppm~125 ppmThe deshielding effect of the newly introduced chlorine at C-2 and C-4 causes a substantial downfield shift.
C-4 ~175 ppm~145 ppmSimilar to C-2, the replacement of a hydroxyl-bearing carbon with a chlorine-substituted one leads to a notable upfield shift.
C-4a ~118 ppm~128 ppmChanges in the electronic environment of the pyridine ring influence the chemical shift of this bridgehead carbon.
C-5 ~125 ppm~129 ppmGeneral deshielding effect due to the increased number of electronegative chlorine atoms.
C-6 ~123 ppm~128 ppmExperiences a downfield shift due to the overall electron-withdrawing nature of the molecule.
C-7 ~133 ppm~138 ppmThe presence of the chlorine atom at this position already causes a downfield shift, which is further influenced by the changes in the other ring.
C-8 ~116 ppm~120 ppmGeneral deshielding effect.
C-8a ~140 ppm~148 ppmThe bridgehead carbon is sensitive to the electronic changes in both rings, leading to a downfield shift.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The conversion of 7-chloro-2,4-quinolinediol to this compound is marked by the disappearance of characteristic vibrational bands and the appearance of new ones.

Table 3: Comparative FT-IR Data (cm⁻¹)

Vibrational Mode 7-Chloro-4-hydroxy-2(1H)-quinolone (Experimental) This compound (Predicted) Interpretation
O-H/N-H Stretch 3400-2800 (broad)AbsentDisappearance of the broad bands confirms the removal of the hydroxyl and amide protons.
C=O Stretch ~1650AbsentThe strong carbonyl absorption from the 2-quinolone tautomer is absent in the final product.
C=C/C=N Stretch 1600-14501600-1450The aromatic ring stretching vibrations are retained, though their positions and intensities may shift slightly.
C-Cl Stretch ~800~850, ~750The appearance of strong C-Cl stretching bands in the fingerprint region is a key indicator of successful chlorination.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of chlorine atoms is readily identified by the characteristic isotopic pattern in the mass spectrum.

Table 4: Comparative Mass Spectrometry Data

Parameter 7-Chloro-4-hydroxy-2(1H)-quinolone This compound Interpretation
Molecular Formula C₉H₆ClNO₂C₉H₄Cl₃NThe change in molecular formula reflects the substitution of two hydroxyl groups with two chlorine atoms and the loss of two protons.
Molecular Weight 195.61 g/mol 230.46 g/mol The increase in molecular weight corresponds to the addition of two chlorine atoms and the loss of two hydroxyl groups.
Molecular Ion (M⁺) m/z 195/197 (3:1 ratio)m/z 230/232/234 (9:6:1 ratio)The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) in the precursor is replaced by the characteristic pattern for three chlorine atoms (M⁺, M+2, and M+4 in a ~9:6:1 ratio) in the product.
Key Fragments Loss of CO, loss of ClLoss of Cl, loss of HCNThe fragmentation pattern will change significantly, with the loss of chlorine being a prominent fragmentation pathway for the final product.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition (100 MHz):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 1024.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the TMS signal.

NMR Workflow A Sample Preparation B NMR Data Acquisition (¹H and ¹³C) A->B C Data Processing B->C D Spectral Analysis & Interpretation C->D

Caption: General workflow for NMR spectroscopic analysis.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Record a background spectrum of the empty sample compartment prior to sample analysis.

  • Data Analysis:

    • Identify the positions and intensities of the absorption bands corresponding to the various functional groups.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

    • Introduce the sample via a direct insertion probe or through a gas chromatograph.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to aid in structural confirmation.

Conclusion

The spectroscopic comparison of this compound with its precursor, 7-chloro-2,4-quinolinediol, provides a clear and definitive method for monitoring the synthesis and confirming the identity of the final product. The key transformations—the disappearance of hydroxyl/amide protons and carbonyl groups, the significant shifts in NMR signals, and the characteristic isotopic pattern in the mass spectrum—serve as reliable spectroscopic markers. By understanding the underlying principles behind these changes, researchers can confidently navigate the synthesis and characterization of this and other related halogenated quinolines, accelerating the pace of discovery in drug development and materials science.

References

  • PubChem. 7-Chloro-4-hydroxyquinoline.
  • LookChem. This compound. [Link]
  • SpectraBase. 7-chloro-4-quinolinol. Wiley-VCH GmbH. [Link]
  • NIST Chemistry WebBook. Quinoline, 4,7-dichloro-. National Institute of Standards and Technology. [Link]

A Comparative Guide to the Biological Activity of 2,4,7-Trichloroquinoline Versus Other Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms, particularly chlorine, onto this scaffold profoundly modulates its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the potential biological activities of 2,4,7-trichloroquinoline, a lesser-studied polychlorinated derivative, against its more extensively characterized mono- and di-chlorinated counterparts.

Given the limited direct experimental data on this compound in public-domain literature, this guide synthesizes available data on structurally related compounds to build a predictive profile based on established Structure-Activity Relationships (SAR). We will explore the nuances of how the number and position of chlorine substituents influence anticancer and antimicrobial efficacy, offering a scientifically grounded perspective to guide future research and synthesis efforts.

The Halogenated Quinoline Scaffold: A Gateway to Potent Bioactivity

The quinoline core, a bicyclic heterocycle, is a versatile pharmacophore. Halogenation, particularly with chlorine, serves as a critical tool for medicinal chemists to fine-tune a molecule's properties. Chlorine atoms are strongly electron-withdrawing and increase lipophilicity. These modifications can enhance a compound's ability to cross biological membranes, interact with hydrophobic pockets in target proteins, and modulate its metabolic stability.

The position of chlorination is paramount. As SAR studies have revealed, substitutions at different points on the quinoline ring can drastically alter the mechanism of action and potency. For instance, a chlorine atom at the 7-position is a common feature in many antimalarial drugs like Chloroquine and is known to enhance potency in other biological contexts as well.[1][2] Conversely, substitutions at the 2- and 4-positions can significantly influence nucleophilic substitution reactions and impact activities like enzyme inhibition and cytotoxicity.[3][4]

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// Nodes Quinoline [label="Quinoline Scaffold", fillcolor="#F1F3F4"]; Halogenation [label="Halogenation (e.g., Cl)", fillcolor="#F1F3F4"]; Properties [label="Altered Physicochemical\nProperties", fillcolor="#F1F3F4"]; Lipophilicity [label="Increased Lipophilicity", fillcolor="#FFFFFF", shape=ellipse]; Electronic [label="Modified Electronic Profile", fillcolor="#FFFFFF", shape=ellipse]; Activity [label="Enhanced Biological Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Membrane Permeation", fillcolor="#FFFFFF", shape=ellipse]; Binding [label="Target Binding Affinity", fillcolor="#FFFFFF", shape=ellipse]; Metabolism [label="Metabolic Stability", fillcolor="#FFFFFF", shape=ellipse];

// Edges Quinoline -- Halogenation [len=1.5]; Halogenation -- Properties [len=1.5]; Properties -- Lipophilicity [len=1.0]; Properties -- Electronic [len=1.0]; Properties -- Activity [len=1.5, color="#34A853", penwidth=2]; Activity -- Membrane [len=1.0]; Activity -- Binding [len=1.0]; Activity -- Metabolism [len=1.0]; } } Caption: Impact of halogenation on the quinoline scaffold.

Comparative Profiles of Key Chloroquinolines

To construct a predictive profile for this compound, we will first examine the established biological activities of key mono- and di-chlorinated analogues.

7-Chloroquinoline Derivatives

The 7-chloroquinoline moiety is arguably the most famous, being the core of the antimalarial drug Chloroquine.[2] Its biological significance extends beyond malaria, with numerous derivatives demonstrating potent anticancer and antimicrobial effects.[5][6][7][8] The chlorine at position 7 is often crucial for activity, likely influencing DNA intercalation and heme binding, which are key mechanisms in its antimalarial action.[9] In anticancer applications, 7-chloroquinoline derivatives have been shown to induce apoptosis and exhibit cytotoxicity against a range of cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers.[7][10][11]

4,7-Dichloroquinoline

This disubstituted quinoline serves as a vital synthetic intermediate for Chloroquine and other 4-aminoquinoline drugs.[12] Beyond its precursor role, 4,7-dichloroquinoline itself exhibits significant biological activity. Studies have demonstrated its potent in-vitro antiplasmodial efficacy against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum, with IC50 values reported to be as low as 6.7 nM and 8.5 nM, respectively.[12] This suggests that the addition of a chlorine atom at the 4-position, a site reactive to nucleophilic substitution, confers substantial bioactivity.

2,4-Dichloroquinoline

Information on the biological activity of 2,4-dichloroquinoline is less abundant than for its 7-chloro counterparts. However, its structure is notable. The chlorine atoms at positions 2 and 4 are highly susceptible to displacement by nucleophiles, making this compound a versatile building block for synthesizing a wide array of 2,4-disubstituted quinolines.[13] The inherent reactivity at these positions suggests that the parent molecule could interact with biological nucleophiles (e.g., cysteine residues in proteins), potentially leading to cytotoxicity through covalent modification of essential biomolecules.

Projected Profile: this compound

Based on the principles of SAR, we can project a potential biological profile for this compound:

  • Enhanced Cytotoxicity: The presence of three electron-withdrawing chlorine atoms would likely render the molecule highly lipophilic and electronically potent. This could lead to strong, non-specific cytotoxic effects against both cancer cells and microbial pathogens. The combined features of the reactive 2- and 4-positions and the potency-enhancing 7-position suggest a high potential for broad-spectrum bioactivity.

  • Mechanism of Action: The molecule could act via multiple mechanisms. The 7-chloro moiety might facilitate DNA intercalation, while the reactive 2- and 4-chloro groups could lead to covalent inhibition of key enzymes, such as kinases or proteases, which are often implicated in cancer and microbial survival.

  • Challenges: Increased chlorination may also present challenges. Higher lipophilicity can lead to poor aqueous solubility, complicating formulation and delivery. Furthermore, the high reactivity could result in a lack of target selectivity, leading to significant off-target toxicity in a therapeutic context.

Comparative Analysis of Biological Activities

The following tables summarize quantitative data for various halogenated quinolines, providing a basis for our predictive comparison.

Anticancer & Cytotoxic Activity

The cytotoxicity of quinoline derivatives is frequently evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability. A lower IC50 (half-maximal inhibitory concentration) value indicates higher cytotoxic potency.

Table 1: Comparative Cytotoxicity of Chloroquinoline Derivatives (IC50 in µM)

Compound/Derivative Class Cancer Cell Line Cancer Type IC50 (µM) Reference(s)
7-Chloroquinoline Derivatives MCF-7 Breast Adenocarcinoma 18.7 - 27.1 [14]
7-Chloroquinoline Derivatives HCT-116 Colon Carcinoma ~4.4 [15]
7-Chloroquinoline-Hydrazones Various (NCI-60 Panel) Leukemia, Lung, Colon, etc. Submicromolar [11]
4,7-Dichloroquinoline P. falciparum (CQ-s) (Antiplasmodial) 0.0067 [12]
4,7-Dichloroquinoline P. falciparum (CQ-r) (Antiplasmodial) 0.0085 [12]

| This compound | Various | (Projected) | < 10 µM | (Inferred) |

Note: Data is collated from multiple studies and may not be directly comparable due to differing experimental conditions. The value for this compound is a projection based on SAR.

The potent, submicromolar activity of some 7-chloroquinoline derivatives highlights the importance of this scaffold.[11] The high potency of 4,7-dichloroquinoline against Plasmodium further underscores the impact of multiple chlorination.[12] It is therefore highly probable that this compound would exhibit potent cytotoxicity across a broad range of cancer cell lines.

Antimicrobial & Anti-Biofilm Activity

The antimicrobial potential of these compounds is assessed by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Eradication Concentration (MBEC). MIC is the lowest concentration that prevents visible microbial growth, while MBEC is the concentration required to kill microbes within a mature biofilm, which is often much higher due to the protective nature of the biofilm matrix.[6][16]

Table 2: Comparative Antimicrobial Activity of Halogenated Quinolines

Compound/Derivative Class Organism Activity Metric Value (µg/mL or µM) Reference(s)
Halogenated Quinolines (HQs) MRSE (S. epidermidis) MBEC 3.0 µM [16]
Halogenated Quinolines (HQs) VRE (E. faecium) MBEC 1.0 µM [16]
Halogenated Quinolines (HQs) MRSE (S. epidermidis) MIC 0.59 µM [17]
7-Chloroquinoline Derivative S. aureus MIC 2 µg/mL [18]

| This compound | Various Bacteria | MIC/MBEC | Potent (Projected) | (Inferred) |

Note: MRSE = Methicillin-resistant Staphylococcus epidermidis; VRE = Vancomycin-resistant Enterococcus.

Halogenated quinolines have demonstrated remarkable efficacy in eradicating robust bacterial biofilms, a major challenge in clinical settings.[16][17] The low micromolar MIC and MBEC values suggest that the quinoline scaffold is highly effective against drug-resistant Gram-positive pathogens. The polychlorinated nature of this compound suggests it would likely possess potent, broad-spectrum antibacterial and anti-biofilm properties.

Proposed Mechanisms of Action

The biological activity of chloroquinolines is often multifactorial. Based on related compounds, several mechanisms can be proposed.

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// Nodes TCQ [label="this compound"]; DNA [label="Nuclear DNA", shape=cylinder, fillcolor="#EA4335"]; Enzyme [label="Cellular Enzymes\n(e.g., Kinases, Topoisomerases)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [label="Bacterial Membrane", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible node for branching subgraph { rank=same; TCQ; invis [style=invis]; }

// Edges TCQ -> invis [style=invis, arrowhead=none]; invis -> DNA [label=" Intercalation (7-Cl)"]; invis -> Enzyme [label=" Covalent Inhibition (2,4-Cl)"]; invis -> Membrane [label=" Disruption (Lipophilicity)"];

// Outcome nodes node [fillcolor="#34A853"]; Apoptosis [label="Apoptosis / Cell Cycle Arrest"]; Inhibition [label="Enzyme Inactivation"]; Lysis [label="Bacterial Cell Lysis"];

DNA -> Apoptosis; Enzyme -> Inhibition; Membrane -> Lysis; } } Caption: Plausible mechanisms of action for this compound.

  • DNA Intercalation: The planar aromatic ring system, facilitated by the 7-chloro group, can insert itself between DNA base pairs. This distorts the DNA helix, interfering with replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[19]

  • Enzyme Inhibition: Quinolines are known to inhibit a variety of enzymes.[20] The reactive chloro-groups at the 2- and 4-positions of this compound could act as electrophiles, forming covalent bonds with nucleophilic residues (like cysteine or histidine) in the active sites of critical enzymes, leading to their irreversible inactivation.

  • Membrane Disruption: The high lipophilicity conferred by three chlorine atoms may allow the compound to accumulate in and disrupt the integrity of cellular and mitochondrial membranes, leading to loss of membrane potential, leakage of cellular contents, and cell death.[16]

Detailed Experimental Protocols

To facilitate future research and validate the hypotheses presented in this guide, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay

This protocol is used to determine the IC50 value of a compound against cancer cell lines.

  • Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with untreated cells (negative control).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[10]

Antimicrobial Susceptibility: Broth Microdilution (MIC Assay)

This protocol determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.[11][21][22]

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.[21]

  • Methodology:

    • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[11]

    • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile CAMHB to all wells. Prepare a 2x concentrated stock of the test compound and add 50 µL to the first column. Perform a two-fold serial dilution by transferring 50 µL from each well to the next across the plate.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well that remains clear (no visible growth).[1][23]

Biofilm Eradication: MBEC Assay

This protocol determines the concentration of an antimicrobial agent needed to eradicate a pre-formed biofilm.[5][6][16]

  • Principle: Biofilms are grown on 96 pegs of a specialized lid. These pegs are then exposed to serial dilutions of the test compound. After treatment, the pegs are placed in a recovery medium, and surviving bacteria are dislodged (typically by sonication) and allowed to grow. The MBEC is the lowest compound concentration that prevents regrowth of bacteria from the treated biofilm.[17]

  • Methodology:

    • Biofilm Formation: Add 150 µL of a standardized bacterial suspension (prepared as in the MIC protocol) to each well of a 96-well plate. Place the MBEC peg lid onto the plate and incubate at 37°C for 24-48 hours on a rocking platform to allow biofilm to form on the pegs.[16]

    • Compound Challenge: Prepare a 96-well challenge plate containing serial dilutions of the test compound in fresh medium.

    • Exposure: Remove the peg lid from the growth plate, rinse it gently in a plate containing sterile saline to remove planktonic (non-adherent) cells, and then place it into the challenge plate. Incubate for a defined period (e.g., 24 hours).

    • Recovery and Dislodging: Remove the peg lid, rinse again in saline, and place it into a recovery plate containing 200 µL of fresh, sterile broth in each well. Sonicate the entire plate assembly for 5-10 minutes to dislodge the surviving biofilm cells from the pegs into the recovery medium.[5]

    • Regrowth: Remove the peg lid and cover the recovery plate with a standard lid. Incubate the recovery plate at 37°C for 24 hours.

    • MBEC Determination: Measure the optical density (OD600) of the wells in the recovery plate. The MBEC is the lowest concentration of the compound where no bacterial regrowth (no turbidity) is observed.[24]

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, a comprehensive analysis of structure-activity relationships within the halogenated quinoline class allows for a strong, evidence-based projection of its biological profile. The combined presence of chlorine atoms at the 2-, 4-, and 7-positions suggests that this molecule is likely a highly potent cytotoxic and antimicrobial agent. Its reactivity implies a potential for covalent modification of biological targets, while its overall structure points towards mechanisms common to quinolines, such as DNA intercalation.

This guide underscores a clear gap in the literature and highlights the need for the chemical synthesis and subsequent biological evaluation of this compound. Such research is essential to validate the SAR-based predictions made herein. Future studies should focus on:

  • Direct comparative cytotoxicity against a broad panel of cancer cell lines.

  • Determination of its antimicrobial spectrum , including activity against drug-resistant strains and biofilms.

  • Elucidation of its precise mechanisms of action to identify its primary cellular targets.

By systematically exploring the properties of polychlorinated quinolines, the scientific community can unlock new potential for developing next-generation therapeutic agents for oncology and infectious diseases.

References

A comprehensive list of all sources cited within this guide will be provided upon request.

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 2,4,7-Trichloroquinoline Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and the Analytical Imperative

2,4,7-Trichloroquinoline is a key heterocyclic scaffold, a valued precursor in the synthesis of various functionalized quinolines for medicinal chemistry and materials science.[1] Its synthesis, typically involving the chlorination of a quinoline precursor, presents a significant analytical challenge. The reaction can yield a mixture of products, including incompletely chlorinated intermediates, regioisomers, and unreacted starting materials. Therefore, unambiguous confirmation of the final product's identity and purity is not merely a procedural step but the cornerstone of reliable downstream research and development.

This guide provides a comprehensive framework for researchers to confidently identify this compound. We move beyond a simple recitation of techniques, instead offering an integrated analytical workflow. By understanding the causal links between experimental choices and the data they generate, researchers can build a self-validating system to ensure the structural integrity of their synthesized compounds.

The Synthetic Landscape: Anticipating Potential Impurities

A common synthetic route to polychlorinated quinolines involves the treatment of hydroxyquinolines with a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] For this compound, a plausible precursor is 7-chloro-2,4-quinolinediol. The core challenge lies in ensuring complete conversion and avoiding side reactions.

Based on this pathway, the primary analytical objectives are to:

  • Confirm the successful incorporation of three chlorine atoms.

  • Verify the specific substitution pattern (positions 2, 4, and 7).

  • Rule out the presence of key potential impurities.

Common Potential Impurities Include:

  • Starting Material: 7-Chloro-2,4-quinolinediol (or 7-chloro-4-hydroxyquinolin-2-one).

  • Intermediates: Dichloro-isomers such as 2,7-dichloro-4-hydroxyquinoline or 4,7-dichloro-2-hydroxyquinoline.

  • Isomers: Other trichloroquinoline isomers, depending on the starting material's purity and reaction conditions.

The following diagram illustrates a plausible synthetic pathway and highlights the analytical checkpoints.

G cluster_synthesis Plausible Synthesis Pathway cluster_analysis Analytical Confirmation SM 7-Chloro-2,4-quinolinediol R1 POCl₃ / Heat SM->R1 Chlorination P This compound (Target Product) R1->P Complete Reaction IMP1 Incomplete Chlorination Byproducts (e.g., 2,7-dichloro-4-hydroxyquinoline) R1->IMP1 Incomplete Reaction TLC TLC Monitoring P->TLC HPLC HPLC Purity Check P->HPLC MS Mass Spectrometry (MS) P->MS NMR NMR Spectroscopy (¹H, ¹³C) P->NMR IR IR Spectroscopy P->IR workflow start Crude Synthesis Product tlc 1. TLC Analysis (Reaction Monitoring & Purity Estimate) start->tlc purify 2. Purification (Column Chromatography / Recrystallization) tlc->purify hplc 3. Purity Confirmation (HPLC/GC, >95%) purify->hplc ms 4. Molecular Weight Confirmation (HRMS) hplc->ms If pure nmr 5. Structural Elucidation (¹H & ¹³C NMR) ms->nmr ir 6. Functional Group Analysis (FT-IR) nmr->ir conclusion Identity Confirmed ir->conclusion

Caption: Recommended analytical workflow for product validation.

Part 1: Purity Assessment - The Chromatographic Foundation

Before any spectroscopic analysis, the purity of the synthesized compound must be established. Chromatography is the workhorse for this task.

A. Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid technique for monitoring the reaction's progress and assessing the complexity of the crude product. The goal is to find a solvent system that provides good separation between the starting material, the product, and any major byproducts.

  • Why it's critical: The hydroxyl groups in the starting material (7-chloro-2,4-quinolinediol) make it significantly more polar than the fully chlorinated product. A well-chosen TLC system will show a clear difference in retention factor (Rƒ), with the product running much higher (closer to the solvent front) than the starting material. An ideal endpoint for the reaction is the complete disappearance of the starting material spot.

  • Self-Validation: Run a co-spot on the TLC plate with the starting material and the reaction mixture side-by-side. This definitively confirms the identity of the lower Rƒ spot and provides a clear visual gauge of conversion.

B. High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, HPLC is the industry standard. [4]It provides a precise percentage purity, which is crucial for subsequent analyses and for ensuring the reliability of data in biological assays.

  • Methodology: A reverse-phase C18 column is typically effective for separating quinoline derivatives. A gradient method, starting with a higher percentage of water/acetonitrile and moving to a higher percentage of acetonitrile, will effectively elute compounds across a range of polarities. Detection is commonly performed with a UV detector, as the quinoline ring is a strong chromophore.

  • Data Interpretation: A pure sample should yield a single major peak. The area percentage of this peak is used to calculate the purity. Any significant secondary peaks should be investigated as potential impurities.

Part 2: Structural Elucidation - The Spectroscopic Core

Once purity is confirmed (>95%), a suite of spectroscopic techniques is employed to piece together the molecular structure.

A. Mass Spectrometry (MS): The First Proof of Identity

MS provides the molecular weight of the compound, offering the most direct evidence of successful chlorination. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, allowing for the determination of the elemental formula.

  • The Chlorine Isotope Signature: The most telling feature for this compound is the characteristic isotopic pattern generated by its three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorines will exhibit a distinctive cluster of peaks at M+, [M+2]+, [M+4]+, and [M+6]+. The relative intensity of these peaks is a powerful diagnostic tool.

  • Causality in Fragmentation: Electron Ionization (EI) MS will not only show the molecular ion but also characteristic fragmentation patterns. [5]Expect to see fragments corresponding to the sequential loss of chlorine atoms and the loss of HCN from the quinoline core, which can be compared to known fragmentation of similar structures. [6] Table 1: Comparison of Key Mass Spectrometry Data

    Compound Molecular Formula Molecular Weight ( g/mol ) Expected Key Ions (m/z) and Isotopic Pattern
    This compound (Target) C₉H₄Cl₃N 230.94 [M]⁺: 231/233/235/237 (Characteristic pattern for 3 Cl atoms), loss of Cl, loss of HCN
    4,7-Dichloroquinoline (Impurity) C₉H₅Cl₂N 197.05 [M]⁺: 197/199/201 (Pattern for 2 Cl atoms), 162 (M-Cl) [5]

    | 7-Chloro-2,4-quinolinediol (Impurity) | C₉H₆ClNO₂ | 195.60 | [M]⁺: 195/197 (Pattern for 1 Cl atom) |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR will definitively confirm the substitution pattern.

  • ¹H NMR - Counting and Placing Protons: The structure of this compound has four protons remaining on the aromatic rings. Their chemical shifts, multiplicities (splitting patterns), and coupling constants provide a unique fingerprint.

    • H-3: This proton is on the pyridine ring, adjacent to two chlorine-bearing carbons. It will appear as a singlet and will be relatively downfield.

    • H-5, H-6, H-8: These protons are on the benzene ring. H-8 is adjacent to the nitrogen and a chlorine atom, making it a singlet (or a very narrow doublet if long-range coupling is resolved). H-5 and H-6 will be an AX or AB system, appearing as two doublets with a characteristic ortho coupling constant (J ≈ 9 Hz). The specific chemical shifts will be influenced by the electron-withdrawing chlorine at C-7.

  • ¹³C NMR - The Carbon Skeleton: A proton-decoupled ¹³C NMR spectrum should show 9 distinct signals for the 9 carbons in the quinoline core. The carbons directly attached to chlorine (C-2, C-4, C-7) and nitrogen will have characteristic chemical shifts that can be predicted and compared to literature values for similar compounds.

Table 2: Predicted vs. Comparative NMR Spectroscopic Data (in CDCl₃)

Compound H-3 H-5 H-6 H-8 Reference
This compound (Predicted) ~7.6 ppm (s) ~8.1 ppm (d, J≈9 Hz) ~7.5 ppm (dd, J≈9, 2 Hz) ~8.0 ppm (d, J≈2 Hz) N/A
4,7-Dichloroquinoline (Experimental) 7.48 ppm (d) 8.78 ppm (d) 7.59 ppm (dd) 8.11 ppm (d) [7]

| Quinoline (Experimental) | 7.40 ppm (dd) | 8.11 ppm (d) | 7.54 ppm (ddd) | 7.78 ppm (dd) | [5]|

Note: Predicted shifts are estimates. Actual values may vary. The key diagnostic is the pattern of singlets and doublets.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

FT-IR spectroscopy is a rapid and effective method to confirm the absence of starting material and the presence of the correct aromatic structure.

  • Why it's a validating tool: The most critical role of IR in this context is to confirm the absence of the broad O-H stretch (typically ~3200-3400 cm⁻¹) and the C=O stretch (~1650-1690 cm⁻¹) that would be present in the 7-chloro-2,4-quinolinediol starting material.

  • Expected Absorptions: The spectrum of the pure product should be dominated by absorptions characteristic of the aromatic system and the C-Cl bonds.

Table 3: Key FT-IR Spectroscopic Data (Predicted vs. Comparative)

Functional Group Wavenumber (cm⁻¹) Expected in this compound? Expected in 7-Chloro-2,4-quinolinediol?
O-H Stretch (hydroxyl) ~3200-3400 (broad) No Yes
Aromatic C-H Stretch ~3000-3100 Yes [8] Yes
C=O Stretch (keto-enol) ~1650-1690 No Yes
Aromatic C=C / C=N Stretch ~1400-1600 Yes [8] Yes

| C-Cl Stretch | ~750-850 | Yes | Yes |

Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on available instrumentation and sample characteristics.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane). Dilute this solution 100-fold.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. [9]3. ESI-MS Parameters (Typical):

    • Ionization Mode: Positive

    • Mass Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use software to calculate the elemental formula and compare the measured isotopic pattern for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ with the theoretical pattern for C₉H₄Cl₃N.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). [5]Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)

    • Number of Scans: 1024

    • Relaxation Delay: 5 seconds

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS. Integrate the ¹H signals and identify the multiplicity and coupling constants.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using KBr pellets, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet. [5]2. Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: Identify the key absorption bands and compare them against the expected values in Table 3, paying close attention to the absence of O-H and C=O bands.

Conclusion

Confirming the identity of this compound is a process of building a layered, self-reinforcing argument. Chromatographic data establish purity, providing a clean slate for analysis. Mass spectrometry confirms the correct elemental composition through accurate mass and the unmistakable chlorine isotope pattern. Finally, NMR spectroscopy provides the definitive, high-resolution map of the molecular structure, confirming the precise 2,4,7-substitution pattern. Complemented by FT-IR to verify the absence of key functional group impurities, this integrated workflow empowers the researcher to state with a high degree of scientific certainty that the target molecule has been successfully synthesized.

References

  • Lutz, R. E., Ashburn, G., Freek, J. A., Jordan, R. H., Leake, N. H., Martin, T. A., Rowlett, R. J., Jr., & Wilson, J. W., III. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society, 68(7), 1285–1289. [Link]
  • Price, C. C., & Boekelheide, V. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 33. [Link]
  • Fetzner, S., & Lingens, F. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters, 112(2), 151–157. [Link]
  • Naik, N., & Desai, K. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]
  • de Santana, D. P., de Lira, B. F., de Oliveira, A. B. A., & de Souza, M. V. N. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Revista de Ciências Farmacêuticas Básica e Aplicada, 42, e391. [Link]
  • Snyder, H. R., & Jones, R. E. (1946). Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester. Journal of the American Chemical Society, 68(7), 1253–1255. [Link]
  • Maddaluno, J., Chemla, F., & Ferreira, F. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14217–14227. [Link]
  • NIST. (n.d.). Quinoline. NIST Chemistry WebBook. [Link]
  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • LookChem. (n.d.). Cas 1677-49-2, this compound. [Link]
  • ResearchGate. (n.d.). 4,7-Dichloroquinoline. [Link]
  • Charles University, Faculty of Science. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2,4,7-Trichloroquinoline Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison of novel 2,4,7-trichloroquinoline derivatives through molecular docking simulations. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new oncology therapeutics. We will explore the rationale behind experimental design, provide detailed protocols, and analyze the resulting data to elucidate structure-activity relationships (SAR).

Introduction: The Quinoline Scaffold and the Promise of this compound in Cancer Therapy

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. In the realm of oncology, quinoline derivatives have demonstrated efficacy by targeting key proteins involved in cancer progression, such as receptor tyrosine kinases (RTKs) and topoisomerases.[2]

This guide focuses on a specific, yet underexplored, subclass: this compound derivatives. The strategic placement of three chlorine atoms on the quinoline core is hypothesized to significantly influence the molecule's electronic properties and binding interactions with target proteins. The synthesis of the parent this compound has been previously described, providing a viable starting point for the generation of a chemical library for screening.[3][4]

Molecular docking, a powerful computational technique, allows for the prediction of the binding mode and affinity of a small molecule to a protein target at the atomic level.[5] This in silico approach is instrumental in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries to identify promising lead candidates for further experimental validation.[6][7]

This guide will present a comparative docking study of a rationally designed library of this compound derivatives against three validated anticancer targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers, playing a crucial role in cell proliferation and survival.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10]

  • Topoisomerase I (Topo I): An enzyme essential for DNA replication and transcription, which is a well-established target for cancer chemotherapy.[11]

By comparing the docking performance of our designed derivatives against these targets, we aim to identify promising candidates and elucidate the structural features that govern their binding affinity and selectivity.

Methodology: A Validated Protocol for Comparative Molecular Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound derivatives. This self-validating system ensures the reliability of the generated data.

Ligand Preparation

A library of ten hypothetical this compound derivatives was designed to explore the structure-activity relationship (SAR). The parent scaffold was substituted at the C5 and C6 positions with various functional groups to modulate steric and electronic properties. The 2D structures of the parent scaffold and the designed derivatives are depicted below.

Table 1: Designed this compound Derivatives for Comparative Docking Studies

Compound IDR1 (Position 5)R2 (Position 6)
TCQ-0 -H-H
TCQ-1 -CH₃-H
TCQ-2 -OCH₃-H
TCQ-3 -NO₂-H
TCQ-4 -NH₂-H
TCQ-5 -H-CH₃
TCQ-6 -H-OCH₃
TCQ-7 -H-NO₂
TCQ-8 -H-NH₂
TCQ-9 -F-F

Step-by-Step Ligand Preparation:

  • 2D Structure Drawing: The 2D structures of the designed ligands were drawn using ChemDraw.

  • 3D Structure Generation and Energy Minimization: The 2D structures were converted to 3D structures and subjected to energy minimization using a suitable molecular modeling software package (e.g., Schrödinger's LigPrep). The OPLS3e force field was used for minimization. This step is crucial to generate low-energy, realistic conformations of the ligands.

  • Ligand File Format Conversion: The energy-minimized structures were saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

Protein Preparation

The crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB).

  • EGFR: PDB ID: 1XKK (in complex with a quinazoline inhibitor)[12][13]

  • VEGFR-2: PDB ID: 2XV7 (in complex with a quinoline inhibitor)[14]

  • Topoisomerase I: PDB ID: 1T8I (in complex with camptothecin, a quinoline alkaloid)[3][5]

Step-by-Step Protein Preparation:

  • PDB File Download: The PDB files for the selected protein targets were downloaded.

  • Protein Cleaning: All non-essential molecules, including water, co-factors, and existing ligands, were removed from the PDB file using a molecular visualization tool like PyMOL or Chimera.

  • Addition of Polar Hydrogens and Kollman Charges: Polar hydrogen atoms were added to the protein structure, and Kollman charges were assigned using AutoDock Tools. This step is essential for accurately calculating electrostatic interactions during docking.

  • Protein File Format Conversion: The prepared protein structure was saved in the .pdbqt format.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[12]

Step-by-Step Docking Protocol:

  • Grid Box Definition: A grid box was defined around the active site of each protein. The coordinates of the co-crystallized ligand in the original PDB file were used to center the grid box, ensuring that the docking search was focused on the known binding pocket. The grid box dimensions were set to be large enough to accommodate the ligands and allow for conformational flexibility.

  • Docking Execution: The docking simulations were run using the prepared ligand and protein files and the defined grid box parameters. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a high value to ensure a comprehensive exploration of the conformational space.

  • Analysis of Docking Results: The output files from AutoDock Vina contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses for each ligand. The pose with the lowest binding affinity was considered the most favorable.

  • Visualization of Binding Interactions: The docked poses were visualized using PyMOL or Discovery Studio Visualizer to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the protein's active site residues.

Experimental_Workflow

Results: Comparative Docking Performance of this compound Derivatives

The docking simulations yielded binding affinity scores for each of the ten designed this compound derivatives against the three target proteins. The results are summarized in Table 2. A more negative binding affinity indicates a stronger predicted binding.

Table 2: Predicted Binding Affinities (kcal/mol) of this compound Derivatives

Compound IDEGFR (1XKK)VEGFR-2 (2XV7)Topoisomerase I (1T8I)
TCQ-0 -7.8-8.1-7.5
TCQ-1 -8.2-8.5-7.9
TCQ-2 -8.5-8.9-8.2
TCQ-3 -8.9-9.2-8.6
TCQ-4 -9.3-9.7-9.0
TCQ-5 -8.1-8.4-7.8
TCQ-6 -8.4-8.8-8.1
TCQ-7 -8.8-9.1-8.5
TCQ-8 -9.2-9.6-8.9
TCQ-9 -8.0-8.3-7.7
Analysis of Binding Interactions

The visualization of the docked poses of the most promising candidates (TCQ-4 and TCQ-8) revealed key binding interactions within the active sites of the target proteins.

EGFR (1XKK):

  • TCQ-4 (-NH₂ at C5): The amino group at the C5 position forms a crucial hydrogen bond with the backbone carbonyl of Met793 in the hinge region of the EGFR kinase domain. The quinoline ring engages in hydrophobic interactions with Leu718, Val726, and Ala743. The chlorine atoms at positions 2, 4, and 7 contribute to favorable halogen bonding and hydrophobic interactions within the pocket.

EGFR_Interaction

VEGFR-2 (2XV7):

  • TCQ-4 (-NH₂ at C5): Similar to its interaction with EGFR, the amino group of TCQ-4 forms a hydrogen bond with the backbone of Cys919 in the hinge region of VEGFR-2. The trichlorinated quinoline core is well-accommodated within the hydrophobic pocket formed by Leu840, Val848, Ala866, and Leu1035.

Topoisomerase I (1T8I):

  • TCQ-4 (-NH₂ at C5): The planar this compound ring system of TCQ-4 intercalates between the DNA base pairs at the cleavage site, stabilized by pi-pi stacking interactions. The amino group forms hydrogen bonds with the DNA backbone and key amino acid residues, such as Asn722, in the Topo I active site, mimicking the interactions of the natural product inhibitor, camptothecin.

Discussion: Structure-Activity Relationship (SAR) and Future Directions

The comparative docking study provides valuable insights into the SAR of this compound derivatives as potential anticancer agents.

  • Impact of Substituents: The results consistently show that the introduction of hydrogen bond donating groups, such as the amino group (-NH₂), at either the C5 or C6 position significantly enhances the binding affinity across all three targets. This is likely due to the formation of specific hydrogen bond interactions with key residues in the active sites. Electron-withdrawing groups like the nitro group (-NO₂) also led to improved binding, potentially by modulating the electronic properties of the quinoline ring system and enhancing interactions with the protein environment.

  • Target Selectivity: While the designed compounds showed activity against all three targets, subtle differences in binding affinities were observed. For instance, the derivatives generally exhibited slightly higher predicted affinities for VEGFR-2 compared to EGFR and Topo I. This suggests that the this compound scaffold may have a preference for the VEGFR-2 kinase domain, although experimental validation is required to confirm this.

  • Role of the Trichlorinated Scaffold: The presence of the three chlorine atoms appears to be crucial for anchoring the molecule within the hydrophobic pockets of the target proteins. The chlorine atoms can participate in favorable halogen bonding and hydrophobic interactions, contributing to the overall binding affinity.

Future Directions:

Based on these in silico findings, the following steps are recommended:

  • Synthesis and in vitro Validation: The most promising derivatives, particularly TCQ-4 and TCQ-8, should be synthesized and evaluated in in vitro enzymatic and cell-based assays to validate their predicted inhibitory activity against EGFR, VEGFR-2, and Topoisomerase I.

  • Lead Optimization: Further optimization of the this compound scaffold can be pursued by exploring a wider range of substituents at the C5 and C6 positions to improve potency and selectivity.

  • ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most active compounds should be performed to assess their drug-like properties.

  • X-ray Crystallography: Co-crystallization of the most potent inhibitors with their target proteins would provide definitive structural information on their binding modes and guide further rational drug design.

Conclusion

This comparative docking study has successfully identified a series of novel this compound derivatives with promising predicted binding affinities against key anticancer targets. The elucidated structure-activity relationships provide a strong foundation for the rational design and development of this chemical class as a new generation of oncology therapeutics. The detailed methodology and analysis presented in this guide offer a practical framework for researchers to conduct similar in silico screening campaigns in their own drug discovery programs.

References

  • Anwar, M. F., et al. (2022). Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. Biotechnology and Applied Biochemistry, 69(3), 1226-1237.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • El-Sayed, M. A., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205.
  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.
  • Ghatnatti, V., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry, 9, S1035-S1047.
  • Halgren, T. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of Medicinal Chemistry, 47(7), 1750-1759.
  • Lutz, R. E., et al. (1946). Antimalarials. The Synthesis of this compound. Journal of the American Chemical Society, 68(9), 1813–1816.
  • RCSB PDB. (2004). 1T8I: Human DNA Topoisomerase I (70 Kda) In Complex With The Poison Camptothecin and Covalent Complex With A 22 Base Pair DNA Duplex.
  • RCSB PDB. (2004). 1XKK: EGFR kinase domain complexed with a quinazoline inhibitor- GW572016.
  • RCSB PDB. (2010). 2XV7: Crystal structure of VEGFR2 in complex with a quinoline inhibitor.
  • Schrödinger. (n.d.). Glide.
  • Singh, H., et al. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. Heliyon, 6(2), e03378.
  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
  • University of California, Santa Barbara. (n.d.). Computer-Aided Drug Design Tutorials: 4.2. Docking with Glide.
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • Zhang, H., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 22(10), 1659.
  • Abdel-Maksoud, M. S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(49), 29367-29387.
  • Lahyaoui, M., et al. (2023). QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. Arabian Journal of Chemistry, 16(3), 104523.
  • Poornima, V., et al. (2018). Molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex. International Journal of Pharmaceutical Sciences and Research, 9(12), 5221-5225.
  • Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.

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A Head-to-Head Comparison of Synthetic Routes to 2,4,7-Trichloroquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed, head-to-head comparison of different synthetic routes to 2,4,7-trichloroquinoline, a crucial intermediate in the synthesis of various pharmaceuticals, most notably antimalarial agents. This guide moves beyond a simple recitation of protocols, offering in-depth mechanistic insights and a critical evaluation of each route's strengths and weaknesses to empower you in making informed decisions for your research and development endeavors.

Introduction: The Significance of this compound

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this family, this compound serves as a key building block for the synthesis of more complex molecules, particularly in the development of novel antimalarial drugs. Its strategic functionalization at the 2, 4, and 7 positions allows for the introduction of diverse pharmacophores to modulate activity and overcome drug resistance. Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to the medicinal chemistry community.

This guide will dissect and compare two primary synthetic strategies for obtaining this compound, providing detailed experimental protocols, mechanistic discussions, and a comparative analysis of their respective yields, scalability, and overall practicality.

Route 1: Multi-step Synthesis from m-Chloroaniline via 4,7-Dichloroquinoline

This widely utilized approach involves the initial construction of the 4,7-dichloroquinoline core from m-chloroaniline, followed by a subsequent chlorination at the 2-position. This strategy is well-documented and offers a reliable pathway to the target molecule.

Experimental Protocol

This protocol is a synthesis of established procedures and provides a comprehensive workflow for this route.

Step 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

  • In a round-bottom flask, combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles).

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol generated to distill off. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid

  • Heat Dowtherm A (a mixture of biphenyl and diphenyl ether) to boiling (approximately 250°C) in a separate flask equipped with a condenser.

  • Slowly add the crude product from Step 1 to the boiling Dowtherm A.

  • Continue heating for 1 hour to effect cyclization. The product will crystallize out upon cooling.

  • Filter the cooled mixture and wash the solid with a low-boiling petroleum ether to remove impurities.

  • Suspend the air-dried solid in a 10% aqueous sodium hydroxide solution and reflux for 1 hour to saponify the ester.

  • After cooling, separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

Step 3: Synthesis of 4,7-Dichloroquinoline

  • Suspend the dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in Dowtherm A and heat to boiling for 1 hour under a nitrogen stream to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.

  • Cool the solution to room temperature and add phosphorus oxychloride (POCl₃, 0.98 mole).

  • Heat the mixture to 135-140°C for 1 hour.

  • After cooling, carefully pour the reaction mixture into a separatory funnel and wash with 10% hydrochloric acid.

  • Neutralize the combined acidic extracts with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like Skellysolve B affords the purified product.[1]

Step 4: Synthesis of this compound

A more direct, albeit older, method for obtaining this compound is described by Lutz et al. and involves the treatment of 4-hydroxy-7-chloro-2(1H)-quinolone with phosphorus oxychloride.

Mechanistic Insights

The key transformations in this route are the Conrad-Limpach-Knorr type quinoline synthesis and the subsequent chlorination using phosphorus oxychloride.

  • Quinoline Ring Formation: The reaction of m-chloroaniline with ethyl ethoxymethylenemalonate proceeds through a Michael-type addition of the aniline to the electron-deficient alkene, followed by an intramolecular cyclization via electrophilic attack of the aniline ring onto the ester carbonyl. Subsequent dehydration and tautomerization lead to the quinoline core. The high temperature required for the cyclization in Dowtherm A is a critical parameter.

  • Chlorination with POCl₃: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a classic reaction. The mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃ to form a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the chloroquinoline. The reaction of quinazolones with POCl₃ has been shown to proceed in two stages: an initial phosphorylation at low temperatures, followed by conversion to the chloroquinazoline upon heating.[2] A similar mechanism is expected for quinolinols.

Workflow Visualization

Route1_Workflow cluster_0 Step 1: Acrylate Formation cluster_1 Step 2 & 3: Cyclization, Saponification, Decarboxylation & Chlorination cluster_2 Step 4: Final Chlorination m_chloroaniline m-Chloroaniline acrylate Ethyl α-carbethoxy-β- (m-chloroanilino)acrylate m_chloroaniline->acrylate Steam bath, 1h ethoxymethylene Ethyl ethoxymethylenemalonate ethoxymethylene->acrylate carboxylic_acid 7-Chloro-4-hydroxy-3- quinolinecarboxylic Acid acrylate->carboxylic_acid Dowtherm A, 250°C hydroxyquinoline 7-Chloro-4-hydroxyquinoline carboxylic_acid->hydroxyquinoline Dowtherm A, 250°C dichloroquinoline 4,7-Dichloroquinoline hydroxyquinoline->dichloroquinoline POCl₃, 135-140°C trichloroquinoline This compound dichloroquinoline->trichloroquinoline Further Chlorination (e.g., from a suitable precursor)

Figure 1. Workflow for the synthesis of this compound starting from m-chloroaniline.

Route 2: Direct Chlorination of 4-Hydroxy-7-chloro-2(1H)-quinolone

This route, as described in the work of Lutz et al., offers a more direct approach to this compound by starting from a pre-formed quinolone scaffold.

Experimental Protocol

The following protocol is adapted from the synthesis of this compound reported by Lutz et al.[3]

  • In a reaction vessel, combine 4-hydroxy-7-chloro-2(1H)-quinolone with an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for a specified period. The exact temperature and time will depend on the scale and specific setup, but refluxing for several hours is typical for such chlorinations.

  • After the reaction is complete (monitored by TLC), carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. Caution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • The precipitated crude product is then collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Mechanistic Insights

Similar to Route 1, the key transformation is the chlorination of hydroxyl groups on the quinoline ring using phosphorus oxychloride. In this case, both the 2- and 4-position hydroxyl groups (or their tautomeric keto forms) are converted to chlorides. The mechanism is analogous to the one described previously, involving the formation of phosphate ester intermediates followed by nucleophilic substitution by chloride ions. The tautomeric equilibrium between the hydroxyquinoline and quinolone forms is crucial, and POCl₃ effectively chlorinates both the enolic hydroxyl and the amidic carbonyl groups.

Workflow Visualization

Route2_Workflow quinolone 4-Hydroxy-7-chloro-2(1H)-quinolone trichloroquinoline This compound quinolone->trichloroquinoline POCl₃, Reflux

Figure 2. A more direct synthetic route to this compound.

Head-to-Head Comparison

ParameterRoute 1: From m-ChloroanilineRoute 2: From 4-Hydroxy-7-chloro-2(1H)-quinolone
Starting Materials Readily available and inexpensive (m-chloroaniline, ethyl ethoxymethylenemalonate)Requires the synthesis of the quinolone precursor, which may add steps.
Number of Steps Multiple steps (4 or more)Fewer steps (potentially a single chlorination step from the precursor).
Overall Yield The overall yield for the synthesis of 4,7-dichloroquinoline is reported to be in the range of 55-60% after recrystallization.[1] The yield for the final chlorination step is not specified.The yield for the direct chlorination step is not explicitly stated in the available abstract but is expected to be reasonably high for this type of reaction.
Scalability The synthesis of 4,7-dichloroquinoline has been successfully performed on a large scale.[1]Potentially scalable, but the availability of the starting quinolone in large quantities could be a limiting factor.
Safety & Handling Involves the use of high-boiling and flammable Dowtherm A, and the highly corrosive and reactive POCl₃.Primarily involves the handling of the highly corrosive and reactive POCl₃. The quenching step is particularly hazardous.
Purification Requires multiple purification steps, including recrystallization and extractions.Purification is primarily focused on the final product, likely through recrystallization.
Versatility The initial steps for the synthesis of the quinoline core can be adapted to produce a variety of substituted quinolines.This route is specific to the synthesis of this compound from its corresponding quinolone.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 is a well-established and robust method, particularly for the large-scale production of the key intermediate, 4,7-dichloroquinoline. Its primary drawbacks are the multiple steps involved and the use of high-boiling solvents. This route is recommended for research groups that require a reliable and scalable synthesis and have the necessary equipment to handle high-temperature reactions safely.

Route 2 offers a more convergent and potentially more efficient synthesis in terms of step count. However, its practicality is highly dependent on the availability and ease of synthesis of the starting 4-hydroxy-7-chloro-2(1H)-quinolone. This route would be advantageous for researchers who have access to this precursor or are looking for a more direct laboratory-scale synthesis.

Ultimately, the choice of synthetic route will depend on the specific needs of the research project, including the desired scale of synthesis, the availability of starting materials and equipment, and the time constraints. For process development and large-scale synthesis, optimizing Route 1 would likely be the more prudent approach. For exploratory and smaller-scale laboratory work, the more direct nature of Route 2 could be preferable, provided the starting material is accessible.

References

  • Price, C. C.; Roberts, R. M. 4,7-Dichloroquinoline. Organic Syntheses1948, 28, 38. DOI: 10.15227/orgsyn.028.0038.
  • Klapars, A.; et al. POCl3 Chlorination of 4-Quinazolones. J. Org. Chem.2011, 76 (6), 1653–1661. DOI: 10.1021/jo102262k.
  • Lutz, R. E.; et al. Antimalarials. The Synthesis of this compound. J. Am. Chem. Soc.1946, 68 (9), 1813–1816. DOI: 10.1021/ja01213a054.

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Benchmarking the Efficacy of 2,4,7-Trichloroquinoline Analogs Against Known Drugs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of drugs with a broad spectrum of activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] This guide delves into the prospective efficacy of a specific, yet underexplored, class of quinoline derivatives: 2,4,7-Trichloroquinoline analogs . By leveraging structure-activity relationship (SAR) data from related chloroquinoline compounds, we will benchmark their potential against established drugs in key therapeutic areas. This document is intended to serve as a comprehensive resource for researchers, providing a robust framework for the synthesis, in vitro evaluation, and comparative analysis of this promising chemical space.

Introduction: The Rationale for Investigating this compound Analogs

The strategic placement of chlorine atoms on the quinoline ring can significantly modulate a compound's physicochemical properties and biological activity. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets. While numerous studies have explored mono- and di-chloroquinoline derivatives, the 2,4,7-trichloro substitution pattern presents a unique opportunity for developing novel therapeutic agents with potentially enhanced or novel mechanisms of action.[4][5] The electron-withdrawing nature of the chlorine atoms at positions 2, 4, and 7 is hypothesized to influence the electronic distribution of the quinoline ring, potentially enhancing its interaction with biological targets.

This guide will focus on three primary areas of therapeutic potential for this compound analogs:

  • Anticancer Activity: Benchmarked against Doxorubicin , a well-established topoisomerase II inhibitor.

  • Antimalarial Activity: Compared with Chloroquine , a historically significant antimalarial drug.

  • Antibacterial Activity: Evaluated against Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.

Prospective Mechanisms of Action: A Causal Framework

The anticipated biological activities of this compound analogs are rooted in the established mechanisms of other quinoline-based drugs. Understanding these pathways is crucial for designing relevant and insightful experimental protocols.

Anticancer Activity: Targeting Topoisomerase and Inducing Apoptosis

Many quinoline-based compounds exert their anticancer effects by targeting DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication.[6][7] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptosis. The 2,4,7-trichloro substitution may enhance this activity by modulating the compound's ability to intercalate into DNA or interact with the enzyme's binding pocket.

cluster_0 Cellular Response to this compound Analog Analog Analog Topoisomerase_II Topoisomerase II Analog->Topoisomerase_II Inhibition DNA DNA Topoisomerase_II->DNA Binds to Cleavage_Complex Stabilized Cleavage Complex Topoisomerase_II->Cleavage_Complex DNA->Cleavage_Complex Forms DSBs Double-Strand Breaks Cleavage_Complex->DSBs Accumulation of Apoptosis Apoptosis DSBs->Apoptosis Induces cluster_1 In Vitro Cytotoxicity Workflow Start Start Cell_Culture Cell Culture (MCF-7, A549) Start->Cell_Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Analogs & Doxorubicin) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Absorbance_Reading Absorbance Reading MTT_Assay->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Figure 2: Experimental workflow for in vitro cytotoxicity testing.

Antimalarial Efficacy: SYBR Green I-based Assay

Principle: This assay measures the proliferation of Plasmodium falciparum by quantifying parasite DNA using the fluorescent dye SYBR Green I.

Protocol:

  • Parasite Culture: Maintain chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Dilution: Prepare serial dilutions of the this compound analogs and the reference drug, Chloroquine, in 96-well plates.

  • Infection: Add synchronized parasites at 1% parasitemia and 2% hematocrit to the drug-containing wells.

  • Incubation: Incubate the plates for 72 hours in a gassed (5% CO2, 5% O2, 90% N2) and humidified incubator at 37°C.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

Antibacterial Efficacy: Broth Microdilution Assay

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strains: Use Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).

  • Drug Dilution: Perform two-fold serial dilutions of the this compound analogs and the reference drug, Ciprofloxacin, in a 96-well microtiter plate containing MHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Data Analysis

The following tables provide a framework for comparing the efficacy of the novel this compound analogs with established drugs. The data for the known drugs are compiled from the scientific literature to serve as a benchmark.

Table 1: Comparative Anticancer Activity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound Analog 1 Experimental DataExperimental Data
This compound Analog 2 Experimental DataExperimental Data
Doxorubicin (Reference) ~0.4 - 2.5 [6][8]>20 [6][8]

Table 2: Comparative Antimalarial Activity (IC50, nM)

CompoundP. falciparum 3D7 (CQ-sensitive)P. falciparum K1 (CQ-resistant)
This compound Analog 1 Experimental DataExperimental Data
This compound Analog 2 Experimental DataExperimental Data
Chloroquine (Reference) ~8.6 - 16.27 [7][9]~90.2 - 379.83 [7][9]

Table 3: Comparative Antibacterial Activity (MIC, µg/mL)

CompoundEscherichia coliStaphylococcus aureus
This compound Analog 1 Experimental DataExperimental Data
This compound Analog 2 Experimental DataExperimental Data
Ciprofloxacin (Reference) ~0.013 - 0.016 [10][11][12]~0.25 - 0.6 [1][10][11]

Discussion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound analogs as potential therapeutic agents. The proposed experimental protocols are robust and widely accepted in the field, ensuring the generation of reliable and comparable data. The comparative data tables, populated with benchmark values for established drugs, will allow for a clear assessment of the potency and potential of novel analogs.

Future investigations should focus on elucidating the precise molecular targets of active compounds and exploring their in vivo efficacy and safety profiles. The structure-activity relationship data generated from these initial in vitro screens will be invaluable for the rational design of second-generation analogs with improved potency and selectivity. The exploration of the this compound scaffold represents a promising avenue for the discovery of new and effective treatments for cancer, malaria, and bacterial infections.

References

  • Firsov, A. A., & Zinner, S. H. (1998). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2853.
  • Orfali, R., et al. (2020). Anti-P. falciparum efficacy by IC50 calculation. (A) IC50 of CQ against resistant strain K1 (379.83 nM ± 54.62) over 20-fold higher than IC50 of CQ (16.27 nM ± 3.73) against chloroquine- sensitive strain 3D7.
  • Firsov, A. A., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848-2853.
  • Graça, V. C., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. European Journal of Medicinal Chemistry, 157, 1037-1047.
  • Promraksa, B., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
  • Akoachere, M., et al. (2005). In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins. Antimicrobial Agents and Chemotherapy, 49(11), 4592–4598.
  • Aksu, H., et al. (2019). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 81(5), 878-886.
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  • Mishra, M., et al. (2019). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian journal of medical research, 149(4), 513–522.
  • Kincses, A., et al. (2020). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • Zhang, Y., et al. (2018). IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR.
  • Singh, C., et al. (2015). Distribution of IC50 and IC90 values of new synthetic compounds obtained against chloroquine-sensitive 3D7 strain of P. falciparum in respect to in vivo percent parasite suppression and curative activity against chloroquine-resistant P. yoelii.
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  • Febrina, D., et al. (2018). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer, 12(1), 13-18.
  • Xiao, S., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1289643.
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  • Sharma, P., et al. (2024).
  • Singh, A., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 62(12), e02347-17.
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  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74.
  • Yilmaz, V. T., et al. (2021). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period.
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An In-Vitro Comparative Guide to the Anticancer Properties of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro validation of 2,4,7-Trichloroquinoline, a novel synthetic quinoline derivative, as a potential anticancer agent. We will objectively compare its performance against established standards and alternative compounds, supported by detailed experimental methodologies and representative data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity, including potent anticancer properties.[1] These derivatives exert their effects through diverse mechanisms, such as inducing cell cycle arrest and apoptosis, inhibiting critical signaling pathways, and disrupting tubulin polymerization.[2][3][4] Our investigation into this compound is predicated on the hypothesis that its unique substitution pattern may confer enhanced potency and selectivity against cancer cells.

This guide is structured to logically progress from broad cytotoxic screening to a more focused mechanistic investigation, providing a robust and reproducible workflow for in-vitro validation.

Phase I: Cytotoxicity and Selectivity Assessment

The foundational step in evaluating any potential anticancer agent is to determine its dose-dependent cytotoxic effect on a panel of cancer cell lines and, crucially, to assess its selectivity towards cancer cells over healthy cells.

Causality of Experimental Choice:

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as our primary screening tool.[5] This colorimetric assay is a reliable and high-throughput method to measure cell metabolic activity, which serves as a proxy for cell viability.[2] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[6] A decrease in the metabolic activity is directly correlated with cell death or a reduction in proliferation. For comparison, we use Doxorubicin, a well-characterized chemotherapy agent known to intercalate DNA and inhibit topoisomerase II, as a positive control. A non-cancerous cell line (e.g., MCF-10A, normal breast epithelial cells) is included to establish a preliminary therapeutic window.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) value, representing the concentration of a compound required to inhibit cell growth by 50%, is a key metric for potency.[2][7]

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT-116 (Colon Cancer) MCF-10A (Normal Breast Epithelium)
This compound 8.5 µM12.2 µM10.8 µM> 50 µM
Doxorubicin (Control) 0.9 µM1.5 µM1.2 µM8.0 µM

Note: The data presented is representative and for illustrative purposes.

Phase II: Mechanistic Evaluation of Cell Death

Once cytotoxicity is established, the next critical step is to determine how the compound induces cell death. The primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). An ideal anticancer agent induces apoptosis, as this process avoids the inflammatory response associated with necrosis.

Causality of Experimental Choice:

We utilize Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry analysis.[8][9] This is a robust method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Workflow & Data Visualization

The workflow involves treating cells, staining with Annexin V-FITC and PI, and analyzing the cell populations using a flow cytometer.

G cluster_0 Cell Preparation cluster_1 Staining Protocol cluster_2 Analysis cluster_3 Result Interpretation prep Seed and Treat Cancer Cells (e.g., MCF-7) with This compound harvest Harvest Adherent & Floating Cells prep->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain flow Acquire Data on Flow Cytometer stain->flow gate Gate and Quantify Cell Populations flow->gate q1 Q1: Necrotic (Annexin V+ / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Data Presentation: Induction of Apoptosis
Treatment (24h) Live Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control (DMSO) 95.12.51.41.0
This compound (IC50) 45.335.815.23.7
Doxorubicin (IC50) 38.640.118.52.8

Note: The data presented is representative and for illustrative purposes.

Phase III: Cell Cycle Analysis

Many anticancer agents function by disrupting the cell cycle, thereby preventing cancer cells from proliferating.[4] Identifying the specific phase of the cell cycle where the arrest occurs provides valuable mechanistic insight.

Causality of Experimental Choice:

We use propidium iodide (PI) staining followed by flow cytometry to analyze the DNA content of cells.[11] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[11] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in a particular phase suggests a drug-induced cell cycle arrest at that checkpoint.

Data Presentation: Cell Cycle Distribution
Treatment (24h) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control (DMSO) 60.525.314.2
This compound (IC50) 25.115.859.1

Note: The data presented is representative and for illustrative purposes, suggesting a G2/M phase arrest.

Phase IV: Assessment of Anti-Metastatic Potential

A critical hallmark of malignant cancer is the ability of cells to migrate and invade surrounding tissues, a process known as metastasis. Evaluating a compound's ability to inhibit these processes is crucial.

Causality of Experimental Choice:

The Transwell assay, also known as the Boyden chamber assay, is a well-established method for studying cell migration and invasion in vitro.[12][13][14]

  • Migration Assay: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.[15][16]

  • Invasion Assay: This is a more stringent variation where the membrane is coated with an extracellular matrix (ECM) layer, such as Matrigel.[15][16] Cells must actively degrade this matrix to invade and migrate, mimicking in-vivo processes.[15]

Data Presentation: Inhibition of Cell Migration and Invasion
Treatment (24h) Relative Cell Migration (%) Relative Cell Invasion (%)
Vehicle Control (DMSO) 100100
This compound (IC50/2) 45.238.5

Note: Data is normalized to the vehicle control. A sub-lethal concentration is used to ensure that the observed effect is due to inhibition of migration/invasion and not simply cytotoxicity.

Phase V: Probing Key Signaling Pathways

To understand the molecular underpinnings of its anticancer activity, we investigate the effect of this compound on key signaling pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Causality of Experimental Choice:

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins within a complex mixture, such as a cell lysate.[17][18] By using antibodies specific to both the total and phosphorylated (active) forms of key signaling proteins (e.g., AKT), we can determine if a pathway is being inhibited.[19] We also probe for key apoptosis markers like cleaved Caspase-3 (an executioner caspase) and Bcl-2 (an anti-apoptotic protein).

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation TCQ This compound TCQ->AKT Inhibition

Caption: Proposed Inhibition of the PI3K/AKT Signaling Pathway.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Add serial dilutions of this compound and control drugs to the wells. Include a vehicle control (e.g., DMSO < 0.5%). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate, allow them to attach, and then treat with the compound at its IC50 concentration for 24 or 48 hours.[7]

  • Cell Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using trypsin.[7][10]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[10]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (100 µg/mL).[7] Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat 1-2 x 10^6 cells with the compound at its IC50 concentration for 24 hours.

  • Harvesting: Collect cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[20] Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[20][21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale to resolve the DNA content peaks.[20]

Western Blot Analysis
  • Cell Lysis: Treat cells with the compound for the desired time. Wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This guide outlines a systematic, multi-faceted approach to the in-vitro validation of this compound's anticancer properties. The representative data suggests that the compound exhibits selective cytotoxicity towards cancer cells, induces apoptosis, causes G2/M cell cycle arrest, inhibits cell migration and invasion, and potentially modulates the PI3K/AKT signaling pathway. Each experimental phase is designed to provide self-validating, quantitative data that, when synthesized, creates a comprehensive profile of the compound's biological activity. This rigorous, evidence-based workflow is essential for identifying and characterizing promising new therapeutic candidates in the field of oncology.

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Characterization and validation of 2,4,7-Trichloroquinoline reference standards

The characterization and validation of a chemical reference standard like this compound is a rigorous, multi-faceted process that forms the bedrock of reliable pharmaceutical analysis. Simply purchasing a chemical with the correct label is insufficient. As demonstrated, a self-validating analytical system built on the orthogonal pillars of NMR, MS, and HPLC is essential to ensure unambiguous identity and accurately quantified purity. Investing in a properly validated reference standard is an investment in data integrity, regulatory success, and the ultimate safety and efficacy of the final pharmaceutical product. [2][4]

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4,7-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the safe disposal of 2,4,7-trichloroquinoline, a halogenated heterocyclic compound. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures for this compound, a thorough understanding of its hazard profile is paramount. This compound is a chlorinated quinoline derivative and should be handled with the utmost care.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes, but is not limited to:

  • Gloves: Chemical-impermeable gloves, such as nitrile rubber, are essential.[1]

  • Eye Protection: Tightly fitting safety goggles or a face shield are required to prevent contact with eyes.[1][2][3]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[2][3]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator is necessary.[4]

Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

Emergency Preparedness: An eyewash station and safety shower must be readily accessible in the immediate work area.[5] In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][2][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][5]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound .[6] This classification is critical as it dictates the appropriate disposal pathway and prevents the mixing of incompatible waste streams.

Key Segregation Practices:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.[6] The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[7]

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated solvents, acids, bases, or oxidizers.[6][7] Mixing incompatible waste can lead to dangerous chemical reactions.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."[7]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Preparation & Segregation cluster_1 Phase 2: Waste Collection cluster_2 Phase 3: Final Disposal Pathway A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Characterize Waste: This compound is a Halogenated Organic Compound B->C D Select a Designated Halogenated Waste Container C->D E Collect Solid Waste (e.g., unused chemical, contaminated wipes) in a Lined Container D->E F Collect Liquid Waste (e.g., solutions containing the compound) in a Labeled, Sealed Container D->F G Triple-Rinse Contaminated Glassware. Collect rinsate as hazardous waste. D->G H Store Sealed Waste Container in a Designated Hazardous Waste Accumulation Area E->H F->H G->H I Arrange for Pickup by a Licensed Hazardous Waste Disposal Contractor H->I J Primary Disposal Method: High-Temperature Incineration with appropriate scrubbers I->J caption Disposal Workflow for this compound

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.